molecular formula C22H28O6 B1232649 Pseudolaric Acid A CAS No. 82508-32-5

Pseudolaric Acid A

Cat. No.: B1232649
CAS No.: 82508-32-5
M. Wt: 388.5 g/mol
InChI Key: GOHMRMDXUXWCDQ-MPVZDDSSSA-N
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Description

Pseudolaric acid A has been reported in Pseudolarix amabilis and Larix kaempferi with data available.
from Pseudolarix kaempfer Gordon;  structure given in first source

Properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHMRMDXUXWCDQ-MPVZDDSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501033697
Record name Pseudolaric acid A
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-32-5
Record name Pseudolaric acid A
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pseudolaric acid A
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Record name Pseudolaric acid A
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Foundational & Exploratory

The Mechanism of Action of Pseudolaric Acid A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid A (PAA) is a bioactive diterpenoid isolated from the bark of the golden larch tree, Pseudolarix kaempferi. Exhibiting significant anti-cancer properties, its mechanism of action has been a subject of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound and its closely related analogue, Pseudolaric Acid B (PAB). The primary mechanism of PAA is the inhibition of Heat Shock Protein 90 (Hsp90), leading to cell cycle arrest and apoptosis. This guide will delve into the specific molecular targets, signaling pathways, and cellular outcomes associated with PAA and PAB activity, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action of this compound: Hsp90 Inhibition

The principal mechanism of action identified for this compound is its function as a novel inhibitor of Heat Shock Protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.

PAA directly binds to the N-terminal domain of Hsp90, a critical region for its chaperone activity[1]. This interaction has been confirmed through multiple biophysical experiments, including Nuclear Magnetic Resonance (NMR) and photoaffinity labeling[1]. By inhibiting Hsp90, PAA disrupts the cellular machinery that cancer cells rely on for their growth and survival.

The downstream consequences of Hsp90 inhibition by PAA include:

  • Cell Cycle Arrest: PAA induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis[1].

  • Apoptosis Induction: The disruption of Hsp90 function leads to the activation of apoptotic pathways. Specifically, PAA promotes cell death through the caspase-8/caspase-3 signaling cascade[1].

Signaling Pathway of this compound

PAA_Mechanism PAA This compound Hsp90 Hsp90 (N-terminal domain) PAA->Hsp90 Binds to & Inhibits Apoptosis Apoptosis PAA->Apoptosis Induces ClientProteins Hsp90 Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation ClientProteins->Degradation Degraded when Hsp90 is inhibited CellCycle Cell Cycle Progression ClientProteins->CellCycle Promotes Degradation->CellCycle Leads to inhibition of G2M G2/M Arrest CellCycle->G2M Blocked at Caspase8 Caspase-8 Apoptosis->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates

PAA inhibits Hsp90, leading to G2/M arrest and apoptosis.

Broader Mechanisms from Pseudolaric Acid B

While research on PAA is emerging, its structural analog, Pseudolaric Acid B (PAB), has been more extensively studied. The mechanisms of PAB provide valuable insights into the broader therapeutic potential of this class of compounds.

Microtubule Destabilization

PAB acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental component of microtubules. This disruption of the cellular microtubule network leads to the inhibition of mitotic spindle formation, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.

Inhibition of Pro-Survival Signaling Pathways

PAB has been shown to inhibit several key signaling pathways that are often hyperactivated in cancer:

  • PI3K/AKT/mTOR Pathway: PAB inhibits the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in a dose-dependent manner. This pathway is critical for cell growth, proliferation, and survival.

  • STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: In hepatocellular carcinoma cells, PAB treatment leads to the downregulation of the phosphorylation of STAT3, ERK1/2, and Akt, and suppresses the GSK-3β/β-catenin signaling pathway.

  • NF-κB Pathway: PAB has been shown to inhibit the translocation of NF-κB and the expression of its downstream target, cyclooxygenase-2 (COX-2).

PAB_Signaling_Inhibition cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat Other Pro-Survival Pathways PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PAB->AKT mTOR mTOR PAB->mTOR STAT3 STAT3 PAB->STAT3 ERK ERK1/2 PAB->ERK GSK3B GSK-3β/β-catenin PAB->GSK3B PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation ERK->Proliferation GSK3B->Proliferation PAB_Anti_Angiogenesis PAB Pseudolaric Acid B HIF1a HIF-1α PAB->HIF1a Promotes degradation of Endothelial Endothelial Cell Proliferation & Migration PAB->Endothelial Directly inhibits Proteasome Proteasome HIF1a->Proteasome VEGF VEGF Secretion HIF1a->VEGF Induces VEGF->Endothelial Stimulates Angiogenesis Angiogenesis Endothelial->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_results Data Interpretation CellCulture Cancer Cell Culture Treatment Treatment with This compound/B CellCulture->Treatment CellViability Cell Viability Assay (MTT/CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Western Blot Treatment->WesternBlot BindingAssay Hsp90 Binding Assay Treatment->BindingAssay IC50 Determine IC50 CellViability->IC50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant ProteinExp Analyze Protein Expression Changes WesternBlot->ProteinExp DirectBinding Confirm Direct Binding BindingAssay->DirectBinding

References

Pseudolaric Acid A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2][3] This compound, along with its close analog Pseudolaric Acid B, has garnered significant interest in the scientific community for its potent biological activities, including antifungal and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical identity of this compound is well-established through various spectroscopic and analytical techniques. Its complex polycyclic structure presents a unique scaffold for potential drug development.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0¹,⁷]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid[4]
CAS Number 82508-32-5
Molecular Formula C₂₂H₂₈O₆
Molecular Weight 388.5 g/mol
Canonical SMILES CC1=CC[C@]23CC--INVALID-LINK----INVALID-LINK--(C)/C=C/C=C(\C)/C(=O)O
InChI Key GOHMRMDXUXWCDQ-MPVZDDSSSA-N
Appearance White to off-white powder or crystals (inferred from Pseudolaric Acid B)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Spectral Properties of this compound

Note: The following table is a representative placeholder for the type of data that would be generated. Actual experimental values would need to be obtained from direct analysis or specialized chemical databases.

¹H NMR (Representative Data) ¹³C NMR (Representative Data)
Chemical Shift (ppm) Multiplicity, J (Hz) Chemical Shift (ppm) Carbon Type
............
............

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action as an anticancer agent has been identified as the inhibition of Heat Shock Protein 90 (Hsp90).

Inhibition of Hsp90 and Downstream Signaling

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the cellular machinery that cancer cells rely on, leading to cell cycle arrest and apoptosis.

The inhibition of Hsp90 by this compound triggers a cascade of downstream events, including:

  • Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: The compound promotes programmed cell death through the activation of the caspase-8/caspase-3 signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity.

Pseudolaric_Acid_A_Signaling Proposed Anticancer Mechanism of this compound cluster_pathway cluster_outcome PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibition PAA->Hsp90 Caspase8 Caspase-8 ClientProteins Hsp90 Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Chaperoning Hsp90->ClientProteins Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Leads to ClientProteins->Degradation G2M G2/M Phase Arrest ClientProteins->G2M Promotes Progression Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound's anticancer activity.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the root bark of Pseudolarix amabilis. A general workflow for its isolation and purification is outlined below.

Isolation_Workflow General Isolation Workflow for this compound Start Root Bark of Pseudolarix amabilis Extraction Extraction (e.g., with 95% Ethanol) Start->Extraction Partition Solvent-Solvent Partitioning (e.g., with Dichloromethane) Extraction->Partition Chromatography Chromatographic Separation (e.g., Silica Gel Column Chromatography) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Protocol Outline:

  • Collection and Preparation of Plant Material: The root bark of Pseudolarix amabilis is collected, dried, and ground into a fine powder.

  • Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as 95% ethanol, typically at room temperature over an extended period.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., dichloromethane and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase is concentrated and subjected to column chromatography, often using silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Investigation of Biological Activity

The following are generalized protocols for assessing the anticancer effects of this compound.

Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa) are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis for Hsp90 Inhibition

  • Cell Lysis: Cells treated with this compound are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of Hsp90 client proteins indicates inhibition of Hsp90 activity.

Caspase-3 Activity Assay

  • Induction of Apoptosis: Cells are treated with this compound to induce apoptosis.

  • Cell Lysis: The cells are lysed to release their intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Detection: The cleavage of the substrate by active caspase-3 results in the release of a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer. An increase in signal compared to untreated cells indicates the activation of caspase-3.

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its mechanism of action, centered on the inhibition of the molecular chaperone Hsp90, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to isolate, characterize, and evaluate the biological activity of this intriguing diterpenoid. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of novel analogs with improved efficacy and pharmacokinetic profiles.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid A, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its diverse biological activities, including antifungal and cytotoxic properties. While the total chemical synthesis of this complex molecule has been achieved, a comprehensive understanding of its natural biosynthetic pathway remains a critical but largely uncharted area of research. This technical guide synthesizes the current knowledge of this compound biosynthesis, focusing on the initial committed step and outlining the putative subsequent transformations. This document aims to provide a foundational resource for researchers seeking to elucidate the complete pathway, which holds potential for biotechnological production of this compound and its analogs for therapeutic applications.

Introduction

The pseudolaric acids are a family of structurally intricate diterpenoids. Their complex architecture, featuring a fused [5-7] bicyclic core, has made them challenging targets for chemical synthesis. Nature, however, assembles this scaffold with enzymatic precision. Elucidating this biosynthetic machinery is paramount for several reasons: it can provide chemoenzymatic or fully biological routes for the production of these valuable compounds, offer insights into the evolution of terpenoid biosynthesis, and potentially unveil novel enzymes with unique catalytic capabilities.

The Known Biosynthetic Pathway: The Genesis of the Pseudolarane Skeleton

The biosynthesis of this compound, like other diterpenoids, is presumed to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants.

The First Committed Step: Formation of Pseudolaratriene

The initial and only well-characterized step in the biosynthesis of the pseudolaric acid scaffold is the cyclization of GGPP to form the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a diterpene synthase discovered in Pseudolarix amabilis[1][2].

The conversion of the linear GGPP molecule into the complex tricyclic structure of pseudolaratriene is a remarkable enzymatic feat involving a cascade of carbocation-mediated cyclizations and rearrangements.

Experimental Protocol: Characterization of Pseudolaratriene Synthase (PxaTPS8)

The functional characterization of PxaTPS8 was a pivotal step in understanding Pseudolaric Acid biosynthesis. The general methodology involved the following key steps[1][2]:

  • Transcriptome Analysis: RNA sequencing of Pseudolarix amabilis root tissue, where pseudolaric acids are known to accumulate, was performed to identify candidate terpene synthase (TPS) genes.

  • Gene Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene, PxaTPS8, was cloned into an expression vector. For functional characterization, the construct was transformed into a suitable host, such as Escherichia coli or a metabolically engineered strain of Saccharomyces cerevisiae capable of producing high levels of GGPP.

  • In Vitro and In Vivo Enzyme Assays:

    • In Vitro: The purified recombinant PxaTPS8 enzyme was incubated with GGPP in a suitable buffer. The reaction products were extracted with an organic solvent (e.g., hexane or diethyl ether).

    • In Vivo: The engineered microbial host expressing PxaTPS8 was cultured, and the metabolites were extracted from the cell pellet or culture medium.

  • Product Identification: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their mass spectra and retention times. For structural elucidation of the novel product, large-scale production in the heterologous host was performed, followed by purification using column chromatography and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Putative Downstream Pathway: From Pseudolaratriene to this compound

Following the formation of the pseudolaratriene backbone, a series of oxidative modifications are required to yield this compound. While the specific enzymes and the precise sequence of these reactions have not yet been experimentally determined, a putative pathway can be proposed based on the structural differences between pseudolaratriene and the final product. These transformations are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.

Key Putative Steps:

  • Hydroxylations: Introduction of hydroxyl groups at various positions on the pseudolaratriene scaffold.

  • Oxidations: Further oxidation of hydroxyl groups to ketones and carboxylic acids.

  • Lactone Formation: Intramolecular esterification to form the characteristic γ-lactone ring.

  • Acylation: Attachment of the acetyl group.

The search for the genes encoding these downstream enzymes is an active area of research. A common strategy involves searching for CYPs and other modifying enzymes whose genes are located in a biosynthetic gene cluster (BGC) alongside the PxaTPS8 gene. Co-expression analysis, where genes with expression patterns similar to PxaTPS8 are identified from transcriptome data, is another powerful tool for candidate gene discovery.

Quantitative Data

Currently, there is a paucity of quantitative data regarding the biosynthesis of this compound. The following table summarizes the known information.

ParameterValueOrganism/SystemReference
Enzyme Pseudolaratriene synthase (PxaTPS8)Pseudolarix amabilis[1]
Substrate Geranylgeranyl pyrophosphate (GGPP)
Product Pseudolaratriene

Further research is required to determine the kinetic parameters of PxaTPS8 and to identify and quantify the intermediates and final products of the entire pathway.

Visualizing the Pathway and Experimental Logic

To facilitate a clearer understanding of the known and putative steps in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Pseudolaric_Acid_A_Biosynthesis_Pathway cluster_0 Known Pathway cluster_1 Putative Pathway (Requires Elucidation) GGPP Geranylgeranyl Pyrophosphate (GGPP) Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene Cyclization Cascade Intermediates Oxidized Intermediates Pseudolaratriene->Intermediates Oxidative Modifications PxaTPS8 Pseudolaratriene synthase (PxaTPS8) PxaTPS8->Pseudolaratriene Pseudolaric_Acid_A This compound Intermediates->Pseudolaric_Acid_A Further Modifications CYPs Cytochrome P450s & Other Oxidoreductases CYPs->Intermediates

Figure 1: Biosynthetic pathway of this compound.

Experimental_Workflow_PxaTPS8 cluster_0 Gene Discovery and Cloning cluster_1 Functional Characterization cluster_2 Product Analysis Transcriptome Transcriptome Analysis (P. amabilis root) Candidate_Gene Identify Candidate TPS Gene (PxaTPS8) Transcriptome->Candidate_Gene Cloning Gene Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli / S. cerevisiae) Cloning->Expression Assay Enzyme Assay (in vitro / in vivo) Expression->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy (for structural elucidation) Extraction->NMR Product Pseudolaratriene Identified GCMS->Product NMR->Product

Figure 2: Experimental workflow for PxaTPS8 characterization.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound is a compelling scientific challenge with significant biotechnological implications. The discovery of pseudolaratriene synthase has laid the cornerstone for this endeavor. Future research should prioritize:

  • Identification of Downstream Enzymes: Employing techniques such as gene cluster analysis, co-expression studies, and functional screening of candidate cytochrome P450s and other enzymes from P. kaempferi to identify the remaining biosynthetic machinery.

  • In Vitro Reconstitution of the Pathway: Once all the enzymes are identified, reconstituting the entire pathway in vitro will provide definitive proof of their roles and allow for detailed mechanistic studies.

  • Metabolic Engineering for Production: Transferring the complete biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or Escherichia coli could enable a sustainable and scalable production platform for this compound and its derivatives.

References

A Technical Guide to the Natural Sources of Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Pseudolaric Acid A, a diterpenoid with significant biological activities. The document details the primary plant source, concentration of the compound, and a comprehensive methodology for its extraction, isolation, and quantification.

Primary Natural Source

The principal natural source of this compound is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi)[1]. This deciduous conifer is native to the mountainous regions of eastern China. While other parts of the tree, such as the seeds, twigs, and cones, contain a variety of other diterpenoids and triterpenoids, the root bark is the primary material for the isolation of pseudolaric acids, including this compound.

Quantitative Data

The concentration of this compound in the root bark of Pseudolarix amabilis can vary between different batches of the plant material. High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of this compound.

Plant MaterialCompoundAnalytical MethodConcentration Range (mg/g of dried root bark)Reference
Pseudolarix amabilis root barkThis compoundHPLC-UV0.982 - 2.455Qiao et al.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from the root bark of Pseudolarix amabilis.

Extraction of Crude Pseudolaric Acids

This protocol describes the initial solvent extraction of the dried and powdered root bark to obtain a crude extract containing this compound and other related compounds.

Materials and Reagents:

  • Dried and powdered root bark of Pseudolarix amabilis

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered root bark of Pseudolarix amabilis with 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Allow the mixture to stand for 24-48 hours with occasional agitation.

  • Filter the mixture to separate the ethanolic extract from the plant debris.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.

Materials and Reagents:

  • Crude ethanolic extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform, methanol)

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • Preparative high-performance liquid chromatography (Prep-HPLC) system

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., petroleum ether).

    • Load the adsorbed crude extract onto the top of the column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be petroleum ether -> petroleum ether-ethyl acetate mixtures of increasing polarity -> ethyl acetate -> ethyl acetate-methanol mixtures.

    • Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar TLC profiles. Fractions containing this compound are identified by comparison with a standard.

  • Further Chromatographic Purification:

    • The fractions enriched with this compound are further purified using repeated silica gel column chromatography with finer solvent gradients (e.g., chloroform-methanol mixtures).

  • Preparative HPLC (Final Purification):

    • The semi-purified fraction containing this compound is subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is employed.

    • Detection: UV detection at a wavelength of 260 nm is suitable for detecting this compound.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical HPLC method for the quantification of this compound in the crude extract or purified fractions.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-90% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol or a suitable solvent.

  • Sample Preparation: Dissolve a known amount of the crude extract or the fraction to be analyzed in the mobile phase or methanol. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Workflow for Extraction and Isolation of this compound

Extraction_Isolation_Workflow start Dried & Powdered Root Bark of Pseudolarix amabilis extraction Maceration with 95% Ethanol (3 times) start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract silica_column1 Silica Gel Column Chromatography (Gradient Elution: Petroleum Ether - Ethyl Acetate) crude_extract->silica_column1 tlc_monitoring TLC Monitoring silica_column1->tlc_monitoring enriched_fraction Enriched this compound Fraction tlc_monitoring->enriched_fraction silica_column2 Repeated Silica Gel Column Chromatography (Gradient Elution: Chloroform - Methanol) enriched_fraction->silica_column2 prep_hplc Preparative HPLC (C18 Column, Acetonitrile/Water) silica_column2->prep_hplc purified_paa Purified this compound prep_hplc->purified_paa

Caption: Workflow for the extraction and isolation of this compound.

References

Pseudolaric Acid A: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAA has garnered significant interest in the scientific community for its potential as a therapeutic agent in oncology and infectious diseases. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies. Due to the limited availability of detailed mechanistic studies specifically on this compound, this review also includes pertinent data from its close structural analog, Pseudolaric Acid B (PAB), to provide a more complete understanding of this class of compounds. All data related to PAB is explicitly identified.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, indicating its potent anti-proliferative effects.

Cell LineCancer TypeIC50 (µM)Citation
HL-60Promyelocytic Leukemia0.60[1]
A549Lung Carcinoma2.72[1]
SMMC-7721Hepatocellular Carcinoma1.36[1]
HeLaCervical Cancer2.92[1]
SW480Colorectal Adenocarcinoma6.16[1]

Note: The following IC50 values are for Pseudolaric Acid B (PAB) and are provided for comparative context.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
Various Cancer Cell LinesMultiple0.17 - 5.20
HKCNormal Human Kidney Proximal Tubular Epithelial Cell5.77
DU145Prostate Cancer0.89 ± 0.18 (CCK-8) / 0.76 ± 0.15 (Clonogenic)

Mechanism of Action in Cancer

The anticancer mechanism of this compound is multifaceted, involving the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways. A key molecular target identified for PAA is the heat shock protein 90 (Hsp90).

Hsp90 Inhibition

This compound has been identified as a novel Hsp90 inhibitor. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

Cell Cycle Arrest

PAA induces cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. While the precise signaling cascade for PAA-induced G2/M arrest is not fully elucidated, studies on its analog, PAB, suggest the involvement of the ATM-Chk2-Cdc25C and p53 signaling pathways.

Apoptosis Induction

This compound promotes cancer cell death through the induction of apoptosis, a form of programmed cell death. Mechanistic studies indicate that PAA activates the caspase-8/caspase-3 pathway. Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, suggesting that PAA may trigger apoptosis through death receptor signaling. Caspase-3 is a key executioner caspase responsible for the cleavage of cellular substrates during apoptosis.

Disclaimer: The following signaling pathway diagrams are based on studies of Pseudolaric Acid B (PAB), a close structural analog of PAA. While PAA is known to induce G2/M arrest and apoptosis, the detailed molecular mechanisms have been more extensively studied for PAB and may offer insights into the potential pathways affected by PAA.

G2_M_Arrest_PAB PAB Pseudolaric Acid B ATM ATM (Activated) PAB->ATM Chk2 Chk2 (Activated) ATM->Chk2 p53 p53 (Increased expression) ATM->p53 Cdc25C Cdc25C (Decreased expression) Chk2->Cdc25C Inhibits p53->Cdc25C Inhibits Cdc2 Cdc2 (Phosphorylated/Inactivated) Cdc25C->Cdc2 Activates (Dephosphorylates) Wee1 Wee1 (Increased expression) Wee1->Cdc2 Inhibits (Phosphorylates) G2_M G2/M Arrest Cdc2->G2_M Leads to

PAB-Induced G2/M Cell Cycle Arrest Pathway

Apoptosis_PAB cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAB_ext Pseudolaric Acid B DR5 Death Receptor 5 (DR5) (Upregulation) PAB_ext->DR5 Caspase8 Caspase-8 (Cleaved/Activated) DR5->Caspase8 Caspase3 Caspase-3 (Cleaved/Activated) Caspase8->Caspase3 PAB_int Pseudolaric Acid B ROS ROS Generation PAB_int->ROS Bcl2 Bcl-2 (Downregulation) PAB_int->Bcl2 Bax Bax (Upregulation) PAB_int->Bax ROS->Bcl2 Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c (Release) Mito->CytoC Caspase9 Caspase-9 (Cleaved/Activated) CytoC->Caspase9 Caspase9->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

PAB-Induced Apoptotic Pathways

Antifungal Activity

This compound has demonstrated notable activity against various fungal pathogens, particularly Candida species.

Quantitative Data: Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency.

Fungal SpeciesMIC Range (µg/mL)Citation
Candida tropicalis8 - 16
Candida parapsilosis sensu stricto8 - 128
Candida orthopsilosis8 - 128
Candida metapsilosis8 - 128

Note: The following MIC data is for Pseudolaric Acid B (PAB) against Candida tropicalis.

Strain TypeMIC Range (µg/mL)Citation
Fluconazole-resistant C. tropicalis8 - 16
Fluconazole-susceptible C. tropicalis8 - 16
Mechanism of Antifungal Action

The antifungal mechanism of PAA involves the disruption of fungal cell integrity. Studies have shown that PAA inhibits the adhesion of Candida albicans and its transition from yeast to hyphal form, which is a critical virulence factor. Furthermore, PAA, in combination with fluconazole, exhibits synergistic effects against C. albicans biofilms by downregulating genes involved in adhesion and hyphal formation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. Where specific protocols for this compound are not available, generalized protocols or those used for Pseudolaric Acid B are provided as a reference.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Read Measure absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow
Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.

Protocol:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of PAA in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without PAA) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a promising natural product with potent anticancer and antifungal activities. Its mechanism of action in cancer involves the inhibition of Hsp90, leading to cell cycle arrest at the G2/M phase and induction of apoptosis via the caspase-8/caspase-3 pathway. Its antifungal properties are attributed to the disruption of fungal cell adhesion and morphogenesis. While detailed mechanistic studies on PAA are still emerging, research on its close analog, PAB, provides valuable insights into the potential signaling pathways involved. Further investigation into the specific molecular targets and signaling cascades of this compound is warranted to fully elucidate its therapeutic potential and facilitate its development as a novel drug candidate for cancer and infectious diseases.

References

The Biological Activities of Pseudolaric Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, recent scientific investigations have unveiled its potential as a promising anticancer agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer and antifungal effects. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways to support further research and drug development efforts. While the structurally related compound, Pseudolaric Acid B (PAB), has been extensively studied for its anti-inflammatory properties, there is currently limited specific information available regarding the anti-inflammatory activities of this compound.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a panel of human cancer cell lines. Its primary mechanism of action in this context is the inhibition of Heat Shock Protein 90 (Hsp90).

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[1]

The anticancer activity of PAA is correlated with its Hsp90 inhibitory activity.[1] Mechanistic studies have shown that PAA induces cell cycle arrest at the G2/M phase and promotes apoptosis through the caspase-8/caspase-3 pathway.[1][2]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.60
SMMC-7721Hepatocellular Carcinoma1.36
A549Lung Adenocarcinoma2.72
HeLaCervical Cancer2.92
SW480Colorectal Adenocarcinoma6.16
Data sourced from Selleck Chemicals.[2]
Signaling Pathway of PAA-Induced Apoptosis

The binding of this compound to Hsp90 disrupts its chaperone function, leading to the degradation of client proteins involved in cell survival and proliferation. This triggers a caspase-mediated apoptotic cascade.

PAA_Anticancer_Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibition ClientProteins Oncogenic Client Proteins Hsp90->ClientProteins Chaperoning Degradation Proteasomal Degradation ClientProteins->Degradation Caspase8 Caspase-8 Degradation->Caspase8 Activation CellCycleArrest G2/M Phase Cell Cycle Arrest Degradation->CellCycleArrest Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

PAA Anticancer Signaling Pathway

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against Candida species.

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated but is known to involve disruption of fungal cell membrane integrity. Studies have shown that PAA has dose-dependent detrimental effects on the cell membranes of C. tropicalis. Furthermore, it has been observed to induce the formation of vacuoles and autophagosomes in C. tropicalis.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various non-albicans Candida species.

Fungal SpeciesMIC Range (µg/mL)
C. tropicalis8 - 128
C. parapsilosis sensu stricto8 - 128
C. orthopsilosis8 - 128
C. metapsilosis8 - 128
Data sourced from Li et al., 2023.

PAA also exhibits synergistic antifungal effects when combined with fluconazole against fluconazole-resistant C. tropicalis.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antifungal activity of this compound.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture (e.g., Candida sp.) Microdilution Broth Microdilution (96-well plate) FungalCulture->Microdilution PAA_prep PAA Serial Dilutions PAA_prep->Microdilution Incubation Incubation (e.g., 24-48h at 37°C) Microdilution->Incubation MIC_determination Visual or Spectrophotometric MIC Determination Incubation->MIC_determination TimeKill Time-Kill Curves Incubation->TimeKill Synergy Checkerboard Assay (with Fluconazole) Incubation->Synergy

Antifungal Susceptibility Testing Workflow

Anti-Inflammatory Activity

Currently, there is a significant lack of specific data on the anti-inflammatory properties of this compound in the scientific literature. Most studies on the anti-inflammatory effects of compounds from Pseudolarix kaempferi have focused on Pseudolaric Acid B (PAB). PAB has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways and reducing the production of pro-inflammatory cytokines. However, it is crucial to note that this information pertains to PAB and cannot be directly extrapolated to PAA without further investigation. Future research is warranted to explore the potential anti-inflammatory activities of this compound.

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

  • Remove the existing medium and add 100 µL of the medium containing the desired concentrations of PAA to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • Candida species of interest

  • RPMI 1640 medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the Candida species in RPMI 1640 medium.

  • Prepare twofold serial dilutions of this compound in RPMI 1640 medium in the 96-well plate.

  • Add the fungal inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, either visually or by reading the optical density.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol provides a general method to confirm the on-target activity of this compound by observing the degradation of Hsp90 client proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control to determine the extent of client protein degradation.

Conclusion

This compound is a bioactive natural product with demonstrated anticancer and antifungal activities. Its anticancer effects are mediated through the inhibition of Hsp90, leading to cell cycle arrest and apoptosis. Its antifungal properties are associated with the disruption of the fungal cell membrane. While quantitative data and mechanistic insights are available for these activities, further research is needed to fully elucidate its therapeutic potential, particularly concerning its anti-inflammatory effects. The protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this compound.

References

The Pharmacological Profile of Pseudolaric Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for the treatment of fungal skin infections, PAA and its close analogue, Pseudolaric Acid B (PAB), have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with comparative data for Pseudolaric Acid B, focusing on its anticancer, antifungal, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Anticancer Activity

This compound and B have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer activity is attributed to the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[1]

Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activities of Pseudolaric Acids A and B have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Anticancer Activity of this compound (PAA)

Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
MCF-7Breast Cancer~36 daysMTT
HepG2Liver Cancer~36 daysMTT

Table 2: Anticancer Activity of Pseudolaric Acid B (PAB)

Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
MDA-MB-231Triple-Negative Breast Cancer19.324 hCCK-8
8.348 h
5.7672 h
HN22Head and Neck Cancer~0.724 hTrypan Blue
HepG2Liver Cancer1.58Not SpecifiedSRB
SK-Hep-1Liver Cancer1.90Not SpecifiedSRB
Huh-7Liver Cancer2.06Not SpecifiedSRB
HCT-116Colon Cancer1.11Not SpecifiedNot Specified
Mechanism of Anticancer Action

The anticancer effects of Pseudolaric Acids are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. Induction of Apoptosis:

Pseudolaric Acid B has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In triple-negative breast cancer cells, PAB triggers the mitochondrial apoptosis pathway, characterized by the collapse of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and release of cytochrome c. This leads to the activation of caspase-9 and caspase-3. In head and neck cancer cell lines, PAB induces apoptosis by upregulating death receptor 5 (DR5), leading to the activation of caspase-8.

2. Cell Cycle Arrest:

PAB has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including triple-negative breast cancer and hepatocellular carcinoma. This arrest is associated with the decreased expression of key cell cycle regulatory proteins such as CDK1 and cyclin B1, and an increased expression of p53 and p21.

3. Inhibition of Pro-Survival Signaling Pathways:

A significant mechanism of action for PAB is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. PAB has been shown to downregulate the expression of PI3K (p110β) and the phosphorylation of AKT and mTOR in a dose-dependent manner. Furthermore, PAB has been found to inhibit other carcinogenic signaling pathways including STAT3, ERK1/2, and GSK-3β/β-catenin in hepatocellular carcinoma cells.

4. Anti-Angiogenic Effects:

Pseudolaric Acid B exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). It also reduces the secretion of vascular endothelial growth factor (VEGF) from tumor cells under hypoxic conditions by promoting the proteasome-mediated degradation of hypoxia-inducible factor 1α (HIF-1α). A derivative of PAB, compound M2, has shown even more potent inhibition of VEGF secretion with an IC50 of 0.68 µM compared to PAB's 5.44 µM.

Pseudolaric Acid B Anticancer Signaling Pseudolaric Acid B Anticancer Signaling Pathways PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB->DR5 induces Mitochondria Mitochondria PAB->Mitochondria targets PI3K PI3K PAB->PI3K inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest PAB->G2M_Arrest induces STAT3 STAT3 PAB->STAT3 inhibits ERK ERK1/2 PAB->ERK inhibits GSK3B GSK-3β/β-catenin PAB->GSK3B inhibits HIF1a HIF-1α PAB->HIF1a promotes degradation Angiogenesis Angiogenesis PAB->Angiogenesis inhibits Caspase8 Caspase-8 DR5->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth VEGF VEGF HIF1a->VEGF VEGF->Angiogenesis

Caption: Signaling pathways modulated by Pseudolaric Acid B in cancer cells.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against non-albicans Candida species. This is consistent with the traditional use of its source plant in treating fungal infections.

In Vitro Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The MIC values for this compound against various Candida species are presented below.

Table 3: Antifungal Activity of this compound (PAA)

Fungal SpeciesMIC Range (µg/mL)Reference
Candida tropicalis8 - 16
C. parapsilosis sensu stricto64 - 128
C. orthopsilosis64 - 128
C. metapsilosis64 - 128

Notably, PAA exhibits inhibitory activity against both fluconazole-sensitive and fluconazole-resistant strains of C. tropicalis. It has also been shown to act synergistically with fluconazole against FLC-resistant C. tropicalis and to inhibit the biofilm formation of Candida albicans.

Mechanism of Antifungal Action

The antifungal mechanism of this compound appears to involve the disruption of fungal cell membrane integrity in a dose-dependent manner. In C. tropicalis, PAA exposure leads to increased formation of vacuoles and autophagosomes. Ultrastructural analysis of C. tropicalis treated with a combination of PAA and fluconazole revealed separation of the cell membrane from the cell wall, an increased number of vacuoles, and degradation of organelles.

Anti-inflammatory Activity

Pseudolaric acids have demonstrated significant anti-inflammatory effects in various experimental models.

In Vivo and In Vitro Anti-inflammatory Effects

In a mouse model of delayed-type hypersensitivity, Pseudolaric Acid B dose-dependently reduced ear thickness and weight, indicating a suppression of inflammatory infiltration. PAB has also been shown to attenuate atopic dermatitis-like skin lesions by reducing serum IgE, pro-inflammatory cytokines, and the infiltration of inflammatory cells. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, PAB decreased the expression of pro-inflammatory cytokines IL-1β and TNF-α.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Pseudolaric Acid B are linked to the modulation of the NF-κB and PPARγ signaling pathways. PAB has been shown to inhibit the activation of the p38MAPK signal cascade and increase the transcriptional activity of PPARγ. In LPS-stimulated macrophages, PAB inhibits the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, PAB has been found to ameliorate synovial inflammation by stabilizing PPARγ to inhibit NF-κB signaling.

Pseudolaric Acid B Anti-inflammatory Signaling Pseudolaric Acid B Anti-inflammatory Signaling Pathway PAB Pseudolaric Acid B PPARg PPARγ PAB->PPARg activates/stabilizes p38MAPK p38MAPK PAB->p38MAPK inhibits NFkB NF-κB PAB->NFkB inhibits PPARg->NFkB inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation MTT Assay Workflow MTT Assay Experimental Workflow Start Seed cells in 96-well plate Treat Treat cells with This compound Start->Treat Incubate Incubate for desired time Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solvent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Analyze data (IC50) Read->End

References

In Vitro Studies on Pseudolaric Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, recent in vitro research has unveiled its potential as a promising anticancer agent. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, focusing on its anticancer and antifungal activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity of this compound

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action has been identified as the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.

Mechanism of Action: Hsp90 Inhibition

PAA has been identified as a novel Hsp90 inhibitor. By binding to Hsp90, PAA disrupts its chaperone function, leading to the degradation of Hsp90 client proteins. This disruption of cellular homeostasis triggers downstream events, including cell cycle arrest and apoptosis, ultimately resulting in cancer cell death.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents the cells from entering mitosis, thereby inhibiting cell proliferation.

Induction of Apoptosis

A key consequence of Hsp90 inhibition by PAA is the induction of apoptosis, or programmed cell death. Mechanistic studies have shown that PAA promotes cell death through the activation of the extrinsic apoptosis pathway, specifically involving the activation of caspase-8 and the executioner caspase-3.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of this compound has been quantified across various human cancer cell lines, with IC50 values summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia0.60[1]
SMMC-7721Hepatocellular Carcinoma1.36[1]
A549Lung Carcinoma2.72[1]
HeLaCervical Cancer2.92[1]
SW480Colorectal Adenocarcinoma6.16[1]

Signaling Pathway Diagram

PAA_Anticancer_Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits Degradation Ubiquitin-Proteasome Degradation PAA->Degradation Leads to Caspase8 Caspase-8 PAA->Caspase8 Activates ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Stabilizes CellCycle Cell Cycle Progression ClientProteins->CellCycle Promotes G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Inhibited at Apoptosis Apoptosis G2M_Arrest->Apoptosis Contributes to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Anticancer mechanism of this compound.

Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of PAA. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PAA for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells with PAA for the desired time period.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

  • Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein with varying concentrations of PAA in an assay buffer.

  • ATP Addition: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

  • Data Analysis: Determine the inhibitory effect of PAA on Hsp90 ATPase activity and calculate the IC50 value.

Antifungal Activity of this compound

This compound has demonstrated notable in vitro activity against various fungal pathogens, particularly Candida species.

Mechanism of Action

The precise antifungal mechanism of PAA is still under investigation, but it is known to disrupt the fungal cell membrane integrity. Studies have also shown that PAA can inhibit the yeast-to-hypha transition in Candida albicans, a critical step in its pathogenesis.

Quantitative Data: In Vitro Antifungal Susceptibility

The minimum inhibitory concentrations (MICs) of this compound against several non-albicans Candida species are presented below.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida tropicalis8 - 16
Candida parapsilosis32 - 128
Candida orthopsilosis64 - 128
Candida metapsilosis8 - 16
Synergistic Effects

PAA has been shown to exhibit synergistic antifungal effects when combined with fluconazole against fluconazole-resistant Candida tropicalis isolates.

Experimental Workflow Diagram

Antifungal_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay FungalCulture Fungal Culture (e.g., Candida sp.) Inoculation Inoculation with Fungal Suspension FungalCulture->Inoculation PAA_Stock This compound Stock Solution SerialDilution Serial Dilution of PAA in 96-well plate PAA_Stock->SerialDilution SerialDilution->Inoculation Incubation Incubation (e.g., 24-48h at 35°C) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocol
  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Drug Dilution: Perform serial twofold dilutions of PAA in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of fungal growth compared to the growth control.

Anti-inflammatory Activity of this compound

Currently, there is a notable lack of specific in vitro studies investigating the anti-inflammatory properties of this compound. The majority of research on the anti-inflammatory effects of pseudolaric acids has focused on Pseudolaric Acid B (PAB). PAB has been shown to inhibit key inflammatory pathways such as NF-κB and MAPK, and reduce the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 in various cell models. Given the structural similarity between PAA and PAB, it is plausible that PAA may also possess anti-inflammatory activities. However, dedicated in vitro studies are required to confirm this and elucidate the specific mechanisms involved. This represents a significant area for future research to further characterize the therapeutic potential of this compound.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a promising lead compound for the development of novel anticancer and antifungal agents. Its defined mechanism of action as an Hsp90 inhibitor provides a solid foundation for further preclinical and clinical investigation in oncology. While its antifungal properties are evident, further research is needed to fully elucidate its mechanism of action against various fungal pathogens. The exploration of its potential anti-inflammatory effects remains a key area for future studies, which could significantly broaden its therapeutic applications. This technical guide summarizes the current knowledge and provides a framework for researchers to build upon in their efforts to translate the potential of this compound into clinical benefits.

References

In Vivo Efficacy of Pseudolaric Acid B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the in vivo efficacy of Pseudolaric Acid B (PAB). Extensive literature searches have revealed a significant lack of in vivo efficacy and mechanism of action studies for Pseudolaric Acid A (PAA). As PAB is a close structural analog and the predominant focus of existing research, this guide provides a comprehensive overview of its in vivo activities to inform researchers, scientists, and drug development professionals in the field.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1] It has garnered significant scientific interest for its potent and diverse biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties demonstrated in numerous preclinical in vivo models.[1][2] This guide summarizes the key quantitative data on the in vivo efficacy of PAB, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in its mechanism of action.

Anti-Cancer Efficacy of Pseudolaric Acid B

PAB has demonstrated significant anti-tumor activity in a variety of in vivo cancer models. Its mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[2][3]

Quantitative In Vivo Anti-Cancer Data

The following tables summarize the quantitative outcomes of PAB treatment in various cancer xenograft and transplantable tumor models.

Table 1: Efficacy of Pseudolaric Acid B in Mouse Xenograft and Transplantable Tumor Models

Cancer TypeAnimal ModelCell LineDosage and AdministrationTreatment DurationKey Efficacy OutcomesReference(s)
Lewis Lung CarcinomaC57BL/6 MiceLewis Lung30 mg/kg/day and 60 mg/kg/day (i.p.)10 daysTumor growth inhibition of 39.1% and 47.0%, respectively.
HepatocarcinomaKunming MiceH2230 mg/kg/day and 60 mg/kg/day (i.p.)10 daysTumor growth inhibition of 14.4% and 40.1%, respectively.
Human Liver Cancer (taxol-resistant)Nude MiceQGY-TR50Dose-dependent suppression of tumor growth.Not SpecifiedPAB treatment resulted in a dose-dependent suppression of tumor growth.
Gastric Cancer (P-gp-overexpressing)Nude MiceSGC7901/ADRNot SpecifiedNot SpecifiedPAB significantly suppressed tumor growth. Combination with Adriamycin showed more potent inhibition.
Head and Neck CancerNude MiceHN222.5 mg/kg/day (ethanol extract)Not SpecifiedReduced tumor growth without significant changes in body weight.
Human Colon AdenocarcinomaNude MiceHT-2950 mg/kg and 100 mg/kg (oral)17 daysTumor weight inhibition of 24.2% and 34.7%, respectively.
Pancreatic CancerNude MiceSW1990Not SpecifiedNot SpecifiedCombination with gemcitabine markedly restricted tumor growth compared to either agent alone.
Experimental Protocols for In Vivo Anti-Cancer Studies

Human Tumor Xenograft Model (General Protocol):

  • Cell Culture: Human cancer cell lines (e.g., QGY-TR50, SGC7901/ADR, HN22, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Four- to six-week-old immunodeficient mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. PAB is administered via intraperitoneal (i.p.) or oral gavage at specified doses and schedules. The vehicle control group receives the solvent used to dissolve PAB.

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. Body weight is monitored throughout the study as an indicator of toxicity.

Anti-Inflammatory Efficacy of Pseudolaric Acid B

PAB has shown potent anti-inflammatory effects in various in vivo models of inflammation, suggesting its therapeutic potential for inflammatory diseases.

Quantitative In Vivo Anti-Inflammatory Data

Table 2: Efficacy of Pseudolaric Acid B in Mouse Models of Inflammation

Inflammation ModelAnimal ModelDosage and AdministrationTreatment DurationKey Efficacy OutcomesReference(s)
Delayed-Type Hypersensitivity (DTH)Mice5, 10, and 20 mg/kgNot SpecifiedDose-dependent reduction in ear swelling and inflammatory infiltrate.
Atopic Dermatitis-like Skin LesionsNC/Nga MiceOral administrationNot SpecifiedDose-dependent improvement in severity scores, reduced serum IgE, and pro-inflammatory cytokines.
Fungal Keratitis (Aspergillus fumigatus)MiceNot SpecifiedNot SpecifiedReduced clinical scores, fungal load, and macrophage infiltration in the cornea.
Experimental Protocols for In Vivo Anti-Inflammatory Studies

Delayed-Type Hypersensitivity (DTH) Mouse Model:

  • Sensitization: Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.

  • Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit a hypersensitivity reaction.

  • Treatment: PAB is administered to the mice, typically systemically (e.g., i.p. or oral) or topically, at various doses before or after the challenge.

  • Efficacy Evaluation: The degree of inflammation is quantified by measuring the increase in ear thickness and ear weight at a specific time point (e.g., 24 or 48 hours) after the challenge. Histological analysis of the ear tissue is also performed to assess inflammatory cell infiltration.

Signaling Pathways Modulated by Pseudolaric Acid B In Vivo

The in vivo efficacy of PAB is attributed to its modulation of multiple intracellular signaling pathways that are critical for cell proliferation, survival, and inflammation.

Key Signaling Pathways
  • MAPK Signaling Pathway: PAB has been shown to inhibit the activation of the p38 MAPK cascade, including the downstream targets ATF-2, MK2, and HSP27. This inhibition contributes to its anti-inflammatory effects.

  • PPARγ Signaling Pathway: PAB can increase the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.

  • NF-κB Signaling Pathway: PAB suppresses the activation of the NF-κB pathway by inhibiting the nuclear translocation of p65 and the phosphorylation and degradation of IκBα. This is a key mechanism for its anti-inflammatory and anti-cancer effects.

  • PI3K/AKT/mTOR Signaling Pathway: PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in many cancers.

  • STAT3 Signaling Pathway: PAB can suppress the nuclear translocation and phosphorylation of STAT3, a transcription factor involved in cancer cell proliferation and survival.

Visualizations of Signaling Pathways and Experimental Workflows

experimental_workflow_xenograft cluster_preparation Preparation cluster_procedure Procedure cluster_evaluation Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Immunodeficient Mice animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring treatment PAB or Vehicle Administration monitoring->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia measurement Tumor Weight & Volume Measurement euthanasia->measurement analysis Calculation of Tumor Growth Inhibition measurement->analysis

Caption: Workflow for a typical in vivo cancer xenograft study.

PAB_NFkB_Signaling PAB Pseudolaric Acid B IKK IKK PAB->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Inhibition NFkB_p65_p50->NFkB_p65_p50_active Activation Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription NFkB_p65_p50_active->Gene_Transcription Nucleus Nucleus

Caption: PAB inhibits the NF-κB signaling pathway.

PAB_PI3K_AKT_mTOR_Signaling PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.

Conclusion

The available in vivo data strongly support the potential of Pseudolaric Acid B as a therapeutic agent for cancer and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. While the in vivo efficacy of this compound remains to be elucidated, the extensive research on PAB provides a solid foundation for the continued investigation of this class of natural products in drug discovery and development. Future studies should aim to directly compare the in vivo activities of PAA and PAB to fully understand their therapeutic potential.

References

A Technical Guide to the Anti-inflammatory Effects of Pseudolaric Acids: A Focus on Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide addresses the topic of Pseudolaric Acid A, the vast majority of published scientific literature on the anti-inflammatory and immunomodulatory properties of pseudolaric acids focuses specifically on Pseudolaric Acid B (PAB) . Due to the limited availability of data on this compound, this document will detail the well-documented mechanisms and effects of PAB. Given the structural similarities between these diterpenoids isolated from the root bark of Pseudolarix kaempferi, the findings for PAB may provide insights into the potential activities of this compound. However, direct experimental validation is necessary.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural products. Pseudolaric acids, particularly Pseudolaric Acid B (PAB), are diterpenoids isolated from the golden larch tree (Pseudolarix kaempferi)[1][2]. Traditionally used in Chinese medicine for skin ailments, PAB has emerged as a potent anti-inflammatory and immunomodulatory agent with therapeutic potential for a range of inflammatory diseases[3][4]. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

PAB exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and p38 MAPK pathways, largely mediated through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

PAB potently disrupts this cascade. Studies have shown that PAB treatment leads to a marked decrease in the expression of NF-κB p65, phosphorylated NF-κB p65, IKKα/β, and phosphorylated IκBα[5]. By preventing the degradation of IκBα, PAB effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the production of downstream inflammatory mediators like TNF-α, IL-1β, and IL-6.

Activation of PPARγ

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a critical role in regulating inflammation. Activation of PPARγ has been shown to antagonize the activity of pro-inflammatory transcription factors, including NF-κB. A significant body of evidence indicates that the anti-inflammatory effects of PAB are dependent on its ability to activate or stabilize PPARγ. Treatment with PAB increases both the mRNA level and transcriptional activity of PPARγ. The anti-inflammatory effects of PAB can be significantly reversed by the use of a specific PPARγ antagonist, GW9662, confirming the essential role of this receptor in PAB's mechanism of action.

Inhibition of the p38 MAPK Pathway

The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of TNF-α and other inflammatory mediators. PAB has been demonstrated to inhibit the activation of p38 MAPK and its downstream targets, including ATF-2, MK2, and HSP27. This inhibition contributes to the overall reduction in inflammatory cytokine production.

Modulation of T-cell Subsets and Other Pathways

PAB also exerts immunomodulatory effects by influencing the balance of T-helper (Th) cell subsets. It has been shown to suppress Th1 and Th17 responses while promoting the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. More recent research also suggests that PAB can ameliorate inflammation by targeting SIRT1 and regulating the Nrf2/NF-κB pathways.

Visualization of Core Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Pseudolaric Acid B.

NF-kB Signaling Pathway Inhibition by PAB NF-κB Signaling Pathway Inhibition by PAB cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50_nuc p65-p50 (Active) IkBa_p65_p50->p65_p50_nuc Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Proteasome->IkBa_p65_p50 Degrades p-IκBα Nucleus Nucleus p65_p50_nuc->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Genes Activates Transcription PAB Pseudolaric Acid B PPARg PPARγ Activation PAB->PPARg PPARg->IKK Inhibits

Caption: PAB inhibits the NF-κB pathway via PPARγ-mediated suppression of IKK.

p38 MAPK Signaling Pathway Inhibition by PAB p38 MAPK Signaling Pathway Inhibition by PAB Stimulus Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MKK36 MKK3 / MKK6 MAPKKK->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 Downstream Downstream Effectors (ATF-2, MK2) p_p38->Downstream Phosphorylates Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines Leads to PAB Pseudolaric Acid B PAB->p38 Inhibits Phosphorylation

Caption: PAB blocks the p38 MAPK pathway by inhibiting p38 phosphorylation.

Quantitative Anti-inflammatory Data

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the potent anti-inflammatory activity of PAB.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Pseudolaric Acid B

Cell LineInflammatory StimulusPAB Concentration (µmol/L)Key Quantitative EffectsReference(s)
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.5Markedly decreased mRNA expression of IL-1β and TNF-α.
RAW264.7 MacrophagesInterleukin-17 (IL-17)0.5Significantly reduced expression of IL-17RA, IL-1β, and TNF-α.
RAW264.7 & BMDMsLipopolysaccharide (LPS)0.75 - 1.5Dose-dependently diminished production of IL-1β, IL-6, TNF-α, and iNOS.
HT-29 Colon Cancer CellsCytokine MixtureNot specifiedInhibited COX-2 expression and Prostaglandin E2 (PGE2) production.
Human T LymphocytesPMA + IonomycinNot specifiedDose-dependently suppressed IL-2 production.

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Summary of In Vivo Anti-inflammatory Activity of Pseudolaric Acids

Animal ModelCompoundDosage & RouteKey Quantitative FindingsReference(s)
DNFB-Induced Atopic Dermatitis (Mouse)PAB5, 10, 20 mg/kg (Oral)Dose-dependently improved skin severity scores; significantly decreased serum IgE, IL-1β, and TNF-α levels.
Delayed-Type Hypersensitivity (DTH) (Mouse)PAB5, 10, 20 mg/kgDose-dependent and marked reduction in ear swelling and inflammatory infiltrate.
Atherosclerosis (ApoE-/- Mouse)PLAD*5 mg/kg (Intragastric)Significantly decreased atherosclerotic lesion areas; reduced expression of IL-1β and IL-18.

Note: PLAD (Pseudolaric Acid D) was used in this study, a related compound.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PAB.

In Vitro Macrophage Inflammation Assay

This protocol is a standard method for evaluating the anti-inflammatory potential of a compound on cultured macrophages.

  • Cell Culture: Murine macrophage-like RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 6-well for Western blot/RT-PCR, 96-well for viability/ELISA). After reaching 70-80% confluency, they are pre-treated with various non-cytotoxic concentrations of PAB (e.g., 0.5, 0.75, 1.5 µmol/L) or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (100-1000 ng/mL), for a specified duration (e.g., 3-24 hours).

  • Sample Collection & Analysis:

    • Supernatant: The culture medium is collected and centrifuged to remove debris. The supernatant is used to quantify secreted cytokines (e.g., TNF-α, IL-6) via Enzyme-Linked Immunosorbent Assay (ELISA).

    • Cell Lysate for RNA: Total RNA is extracted from the cells. The mRNA expression of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2) is quantified using quantitative real-time PCR (qRT-PCR).

    • Cell Lysate for Protein: Total protein is extracted from the cells. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, IκBα, p-p38) are analyzed by Western blotting.

In Vitro Macrophage Assay Workflow In Vitro Macrophage Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed RAW264.7 Cells culture Culture (70-80% Confluency) seed->culture pretreat Pre-treat with PAB (1-2 hours) culture->pretreat stimulate Stimulate with LPS (3-24 hours) pretreat->stimulate harvest Harvest Supernatant & Cell Lysates stimulate->harvest elisa ELISA (Cytokine Secretion) harvest->elisa qpcr qRT-PCR (mRNA Expression) harvest->qpcr wb Western Blot (Protein Signaling) harvest->wb

Caption: Workflow for assessing PAB's anti-inflammatory effect on macrophages.
In Vivo Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a classic T-cell mediated inflammatory response used to assess in vivo immunomodulatory and anti-inflammatory activity.

  • Animals: BALB/c or C57BL/6 mice are typically used.

  • Sensitization (Day 0): A small area of abdominal skin is shaved. Mice are sensitized by topical application of a hapten, such as 1-fluoro-2,4-dinitrobenzene (DNFB), dissolved in an acetone/olive oil vehicle.

  • Treatment: Mice are divided into groups (vehicle control, PAB-treated, positive control). PAB is administered, typically via oral gavage, at various doses (e.g., 5, 10, 20 mg/kg) daily for the duration of the experiment.

  • Challenge (e.g., Day 5): A low dose of the same hapten (DNFB) is applied to the pinna of one ear to elicit the hypersensitivity reaction. The contralateral ear receives only the vehicle.

  • Measurement & Analysis (24-48 hours post-challenge):

    • Ear Swelling: The thickness of both ears is measured using a digital caliper. The degree of swelling is calculated as the difference in thickness between the hapten-challenged ear and the vehicle-treated ear.

    • Histology: Mice are euthanized, and ear tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to visualize and quantify the infiltration of inflammatory cells.

    • Cytokine Analysis: Ear tissue can be homogenized to measure local cytokine levels via ELISA or qRT-PCR.

Conclusion

The available scientific evidence robustly demonstrates that Pseudolaric Acid B is a potent natural compound with significant anti-inflammatory properties. Its ability to concurrently inhibit the pro-inflammatory NF-κB and p38 MAPK signaling pathways, primarily through the activation of the master regulator PPARγ, makes it a highly promising candidate for further drug development. The consistent efficacy of PAB in multiple preclinical models of inflammation, from contact hypersensitivity to arthritis, underscores its therapeutic potential. While research on this compound is currently lacking, the comprehensive data on PAB provides a strong foundation and rationale for investigating all members of the pseudolaric acid family as novel treatments for a wide spectrum of inflammatory disorders.

References

Methodological & Application

Dissolving Pseudolaric Acid A for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the effective dissolution and use of Pseudolaric Acid A in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accurately assessing the biological effects of this potent diterpenoid acid.

Application Data Summary

This compound is a hydrophobic compound requiring an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Solvent Dimethyl Sulfoxide (DMSO)[1][2][3]
Solubility in DMSO ≥44.6 mg/mL to 100 mg/mL (≥114.8 mM to 257.43 mM)[1][2]
Recommended Stock Concentration 1 mM, 5 mM, 10 mM, or higher (e.g., 25 mg/mL)
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage. Use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (powder form, MW: 388.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.88 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.

    • Warming: Gently warm the solution to 37°C and vortex intermittently until the solid is completely dissolved.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for sensitive cell culture applications, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would need 1 µL of the stock solution (a 1:1000 dilution).

  • Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is best to perform a serial dilution.

    • First, dilute the concentrated stock solution in a small volume of pre-warmed medium. For instance, add 1 µL of the 10 mM stock to 99 µL of medium to create an intermediate 100 µM solution.

    • Then, add the required volume of this intermediate solution to your final culture volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get a final concentration of 10 µM.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

  • Immediate Use: Add the prepared working solution to your cell cultures immediately after preparation.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Working Solution for Cell Culture weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aid_dissolution Aid Dissolution (Warm/Sonicate) vortex->aid_dissolution aliquot Aliquot into Single-Use Tubes vortex->aliquot aid_dissolution->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound in Cancer Cells

This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90). The inhibition of Hsp90 leads to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. This disruption can lead to cell cycle arrest and apoptosis. The following diagram illustrates this proposed mechanism.

G cluster_pathway Proposed Signaling Pathway of this compound PAA This compound Hsp90 Hsp90 PAA->Hsp90 ClientProteins Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Chaperones Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation CellCycle Cell Cycle Progression ClientProteins->CellCycle G2MArrest G2/M Arrest Degradation->G2MArrest Caspase Caspase-8/3 Activation Degradation->Caspase Apoptosis Apoptosis G2MArrest->CellCycle Caspase->Apoptosis

Caption: this compound inhibits Hsp90, leading to apoptosis.

References

Application Notes and Protocols for Pseudolaric Acid A MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Pseudolaric Acid A on various cancer cell lines using the MTT assay. Additionally, it includes a summary of reported IC50 values and a diagram of the associated signaling pathway.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a benchmark for its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.60[1]
SMMC-7721Hepatocellular Carcinoma1.36[1]
A549Lung Adenocarcinoma2.72[1]
HeLaCervical Adenocarcinoma2.92[1]
SW480Colon Adenocarcinoma6.16[1]

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is designed to assess the in vitro cytotoxicity of this compound against adherent cancer cell lines.

Materials:

  • This compound (PAA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the PAA stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). A vehicle control (medium with the same percentage of DMSO used for the highest PAA concentration) must be included.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared PAA dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90). This inhibition leads to the destabilization of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation. The disruption of Hsp90 function ultimately triggers apoptosis through the activation of the caspase cascade.

PAA_Signaling_Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits Caspase8 Caspase-8 PAA->Caspase8 Activates ClientProteins Hsp90 Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Prevents ClientProteins->Degradation Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Analyze Data & Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

References

Application Notes and Protocols: Western Blot Analysis of Pseudolaric Acid A Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular effects of Pseudolaric Acid A (PAA) and its well-studied analog, Pseudolaric Acid B (PAB), on cancer cells, with a focus on analysis via Western blotting. The protocols and data presented herein serve as a guide for investigating the mechanism of action of PAA and similar compounds.

Introduction

This compound (PAA) and B (PAB) are diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2][3][4] These natural products have demonstrated significant anti-cancer properties in a variety of cancer cell lines.[3] Mechanistic studies have revealed that their cytotoxic effects are largely mediated through the induction of apoptosis and cell cycle arrest. Western blot analysis is a crucial technique for elucidating the molecular pathways affected by PAA treatment.

Key Signaling Pathways Modulated by this compound/B

Western blot analyses have been instrumental in identifying several key signaling cascades targeted by PAA/B. These include pathways governing apoptosis, cell cycle progression, and cell survival.

Apoptosis Induction

PAA and PAB have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Treatment with PAB has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xl. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

  • Extrinsic Pathway: In some cancer cell lines, such as human head and neck cancer cells, PAB has been shown to upregulate the expression of Death Receptor 5 (DR5). This leads to the activation of caspase-8, which can then directly activate caspase-3, initiating the apoptotic cascade.

Cell Cycle Arrest at G2/M Phase

A hallmark of PAA/B treatment is the induction of cell cycle arrest at the G2/M transition phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

  • CDK1/Cyclin B1 Complex: PAB treatment has been shown to decrease the expression of Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is essential for entry into mitosis, and its downregulation prevents cells from proceeding through the G2/M checkpoint. In some instances, PAB has been observed to increase the inhibitory phosphorylation of Cdc2 (CDK1).

  • p53 and p21: In cells with functional p53, PAB treatment can lead to an increase in p53 and p21 protein levels. The tumor suppressor p53 can transcriptionally activate p21, a potent inhibitor of cyclin-dependent kinases, thereby contributing to cell cycle arrest.

Inhibition of Pro-Survival Pathways

PAA/B also exerts its anti-cancer effects by inhibiting critical pro-survival signaling pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. PAB has been demonstrated to inhibit the PI3K/AKT/mTOR signaling cascade by decreasing the levels of PI3K (p110β) and the phosphorylation of AKT and mTOR.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in the cellular response to PAA/B. Specifically, PAB has been shown to suppress the phosphorylation of p38 MAPK.

  • NF-κB Pathway: PAB has been found to suppress T lymphocyte activation by inhibiting the nuclear translocation of NF-κB p65 and the phosphorylation and degradation of its inhibitor, IκB-α.

Quantitative Data Summary from Western Blot Analyses

The following tables summarize the typical changes in protein expression observed in cancer cells following treatment with this compound or B, as determined by Western blot analysis.

Table 1: Apoptosis-Related Proteins

Protein TargetObserved EffectCell Line ExamplesReferences
Bcl-2↓ DownregulatedDU145, MDA-MB-231, AGS, HeLa
Bcl-xl↓ DownregulatedMDA-MB-231
Bax↑ UpregulatedMDA-MB-231
Cytochrome c (cytosolic)↑ IncreasedMDA-MB-231
Cleaved Caspase-9↑ IncreasedDU145, MDA-MB-231
Cleaved Caspase-3↑ IncreasedDU145, MDA-MB-231, AGS, HeLa
Cleaved PARP↑ IncreasedMDA-MB-231, AGS, HN22
Death Receptor 5 (DR5)↑ UpregulatedHN22
Cleaved Caspase-8↑ IncreasedHN22

Table 2: Cell Cycle Regulatory Proteins

Protein TargetObserved EffectCell Line ExamplesReferences
CDK1 (Cdc2)↓ DownregulatedMDA-MB-231, AGS, SK-28
p-Cdc2 (Tyr15)↑ IncreasedSK-28
Cyclin B1↓ DownregulatedMDA-MB-231
p53↑ UpregulatedMDA-MB-231, HeLa
p21↑ UpregulatedMDA-MB-231
Cdc25C↓ DownregulatedSK-28
Wee1↑ UpregulatedSK-28

Table 3: Pro-Survival Signaling Proteins

Protein TargetObserved EffectCell Line ExamplesReferences
PI3K (p110β)↓ DownregulatedMDA-MB-231
p-AKT↓ DownregulatedMDA-MB-231
p-mTOR↓ DownregulatedMDA-MB-231
p-p38 MAPK↓ DownregulatedT lymphocytes
NF-κB p65 (nuclear)↓ DownregulatedT lymphocytes
p-IκB-α↓ DownregulatedT lymphocytes

Visualized Signaling Pathways and Workflows

PAA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PAA_ext This compound/B DR5 DR5 PAA_ext->DR5 Casp8 Caspase-8 DR5->Casp8 c_Casp8 Cleaved Caspase-8 Casp8->c_Casp8 Casp3 Caspase-3 c_Casp8->Casp3 PAA_int This compound/B Bcl2 Bcl-2 / Bcl-xl PAA_int->Bcl2 Bax Bax PAA_int->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 c_Casp9 Cleaved Caspase-9 Casp9->c_Casp9 c_Casp9->Casp3 c_Casp3 Cleaved Caspase-3 Casp3->c_Casp3 PARP PARP c_Casp3->PARP Apoptosis Apoptosis c_Casp3->Apoptosis c_PARP Cleaved PARP PARP->c_PARP

Caption: PAA-induced apoptosis signaling pathways.

PAA_Cell_Cycle_Pathway cluster_p53 p53-Dependent Pathway cluster_cdk CDK Regulation PAA This compound/B p53 p53 PAA->p53 CDK1 CDK1 PAA->CDK1 CycB Cyclin B1 PAA->CycB p21 p21 p53->p21 CDK1_CycB CDK1/Cyclin B1 Complex p21->CDK1_CycB CDK1->CDK1_CycB CycB->CDK1_CycB G2_M G2/M Transition CDK1_CycB->G2_M Arrest G2/M Arrest G2_M->Arrest Inhibited

Caption: PAA-induced G2/M cell cycle arrest pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & PAA Treatment cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis quant 3. Protein Quantification (BCA Assay) cell_lysis->quant denature 4. Sample Denaturation quant->denature sds_page 5. SDS-PAGE denature->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 11. Densitometry & Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HeLa, AGS) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and culture in recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Adherence: Allow cells to adhere and reach 60-70% confluency.

  • PAA Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Replace the existing medium with the PAA-containing medium and incubate for the desired time period (e.g., 24, 48 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice using RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Based on the quantification results, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane into a polyacrylamide gel (e.g., 10-12% Tris-glycine gel). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels between different treatment groups.

References

Application Notes and Protocols for the HPLC Analysis of Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document outlines the general principles and a potential starting point for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Pseudolaric Acid A.

Disclaimer: Despite a comprehensive search of available scientific literature, a specific, validated HPLC method with complete quantitative data (including retention time, linearity, precision, and accuracy) for this compound could not be located in the public domain. The following information is therefore based on general knowledge of HPLC analysis for organic acids and related compounds and should be considered as a guideline for method development and validation, not as a definitive, validated protocol.

Introduction

This compound is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts and biological samples, to support research and development efforts. HPLC with UV detection is a common and effective technique for the analysis of such compounds.

General Experimental Approach

Based on the analysis of similar organic acids, a reversed-phase HPLC (RP-HPLC) method using a C18 column is the most probable approach for the successful separation and quantification of this compound.

Suggested Starting HPLC Conditions

The following table outlines a recommended starting point for developing an HPLC method for this compound. These parameters will likely require optimization and full validation for any specific application.

ParameterRecommended Starting Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid)
Elution Mode Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength UV detection, likely in the range of 210-230 nm (requires experimental determination)
Injection Volume 10-20 µL

Experimental Protocols

The following are generalized protocols for sample preparation and analysis. These must be adapted and validated for the specific matrix being analyzed.

Standard Solution Preparation
  • Accurately weigh a known amount of pure this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation (from Plant Material)
  • Extraction:

    • Grind the dried plant material (e.g., Cortex Pseudolaricis) to a fine powder.

    • Accurately weigh a portion of the powdered material.

    • Extract the powder with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or reflux extraction. The solvent-to-solid ratio and extraction time should be optimized.

  • Filtration:

    • After extraction, filter the mixture to remove solid plant debris.

    • Pass the filtrate through a 0.45 µm or 0.22 µm syringe filter before HPLC analysis to protect the column from particulate matter.

Method Validation Parameters (To Be Determined)

A crucial part of developing a reliable HPLC method is its validation. The following parameters would need to be thoroughly investigated and documented for a method for this compound:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This involves creating a calibration curve from the standard solutions and determining the correlation coefficient (r²).

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Due to the lack of specific published data, the following tables are presented as templates for how the quantitative data for a validated this compound method should be structured.

Table 1: System Suitability Parameters (Example)

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 To be determined
Theoretical Plates ≥ 2000 To be determined

| %RSD of Peak Area (n=6) | ≤ 2.0% | To be determined |

Table 2: Method Validation Summary (Example)

Parameter Result
Linearity (Concentration Range) To be determined
Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD)
- Intra-day ≤ 2.0%
- Inter-day ≤ 3.0%
Accuracy (% Recovery) 98.0 - 102.0%
LOD To be determined

| LOQ | To be determined |

Visualization of Experimental Workflow

While a specific signaling pathway involving this compound analysis cannot be depicted without further information, a generalized workflow for the HPLC analysis can be visualized.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Plant Material / Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detector HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of This compound Data->Quantification Standard Standard Preparation Calibration Calibration Curve Standard->Calibration Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The information provided serves as a foundational guide for establishing an HPLC method for the analysis of this compound. It is imperative that any method developed based on these general principles undergoes rigorous optimization and validation to ensure the generation of accurate and reliable data. Researchers are encouraged to consult relevant pharmacopeias and regulatory guidelines for detailed information on analytical method validation. The absence of a publicly available, validated method highlights an opportunity for future research to develop and publish a comprehensive analytical protocol for this promising natural product.

Application Notes and Protocols: Synthesis and Evaluation of Pseudolaric Acid A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids, particularly Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), are diterpenoid natural products isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] These compounds have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including potent antifungal, anti-angiogenic, and cytotoxic effects against various cancer cell lines.[1][2] The complex and unique chemical architecture of pseudolaric acids, characterized by a trans-fused [5-7] bicyclic core and a bridged lactone, presents a formidable challenge for synthetic chemists and a fertile ground for the development of novel therapeutic agents.[2][3] This document provides detailed application notes and protocols for the synthesis and biological evaluation of this compound derivatives, aimed at facilitating further research and drug discovery efforts in this area.

Biological Activity of Pseudolaric Acid Derivatives

Pseudolaric Acid B has demonstrated significant anti-cancer activity across a range of cancer cell lines. Its cytotoxic effects are often attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. Furthermore, PAB has been shown to modulate multiple carcinogenic signaling pathways, making it a promising candidate for cancer therapy. The following table summarizes the in vitro cytotoxic activity of Pseudolaric Acid B against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06

Signaling Pathways Modulated by Pseudolaric Acid B

PAB exerts its anti-cancer effects by targeting several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective derivatives.

Signaling_Pathway_PAB cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 STAT3 Pathway cluster_3 GSK-3β/β-catenin Pathway cluster_4 Apoptosis & Cell Cycle PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits ERK ERK1/2 PAB->ERK inhibits STAT3 STAT3 PAB->STAT3 inhibits GSK3b GSK-3β PAB->GSK3b inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis beta_catenin β-catenin GSK3b->beta_catenin CellCycleArrest G2/M Arrest beta_catenin->CellCycleArrest

Synthesis of Pseudolaric Acid Derivatives

The total synthesis of pseudolaric acids is a complex undertaking that has been a subject of intense research. Several synthetic strategies have been developed, with key approaches including metal-catalyzed cycloadditions to construct the hydroazulene core and radical cyclizations to install the quaternary center. Modifications of the side chain of PAB have also been explored to generate novel derivatives with improved biological activity.

General Workflow for the Synthesis of Pseudolaric Acid B Analogs

Synthesis_Workflow Start Starting Materials Core_Construction Construction of [5-7] Bicyclic Core (e.g., [5+2] Cycloaddition) Start->Core_Construction Quaternary_Center Formation of Quaternary Center (e.g., Radical Cyclization) Core_Construction->Quaternary_Center Lactone_Formation Lactone Ring Formation Quaternary_Center->Lactone_Formation Side_Chain_Intro Side Chain Introduction/Modification Lactone_Formation->Side_Chain_Intro Final_Product Pseudolaric Acid B Analog Side_Chain_Intro->Final_Product

Experimental Protocols

The following protocols are based on established total synthesis methodologies and provide a framework for the synthesis of the pseudolaric acid core and subsequent derivatization.

Protocol 1: Construction of the Polyhydroazulene Core via [5+2] Cycloaddition

This protocol outlines a key step in the synthesis of the pseudolaric acid skeleton, the intramolecular [5+2] cycloaddition of a vinylcyclopropane and an alkyne.

Materials:

  • Vinylcyclopropane-alkyne precursor

  • Rh(I) or Ru(II) catalyst (e.g., [Rh(CO)2Cl]2)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the vinylcyclopropane-alkyne precursor in anhydrous, degassed 1,2-dichloroethane under an inert atmosphere.

  • Add the Rh(I) or Ru(II) catalyst to the solution.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting polyhydroazulene product by flash column chromatography on silica gel.

Protocol 2: Alkoxycarbonyl Radical Cyclization for Quaternary Center Formation

This protocol describes the formation of the critical quaternary stereocenter and the lactone ring through a radical cyclization.

Materials:

  • Alkoxycarbonyl selenide precursor

  • Radical initiator (e.g., AIBN or azobis(dicyclohexylcarbonitrile))

  • Radical scavenger/tin hydride (e.g., Bu3SnH)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the alkoxycarbonyl selenide precursor in anhydrous toluene under an inert atmosphere.

  • Add the radical initiator and Bu3SnH to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product containing the tricyclic lactone core by flash column chromatography.

Protocol 3: Side Chain Modification of Pseudolaric Acid B

This protocol provides a general method for the synthesis of amide derivatives of PAB at the carboxylic acid moiety.

Materials:

  • Pseudolaric Acid B (PAB)

  • Amine of choice

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or CH2Cl2)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve PAB in anhydrous DMF under an inert atmosphere.

  • Add the coupling agents (HATU and HOBt) and the base (DIPEA) to the solution and stir for 10-15 minutes.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final amide derivative by flash column chromatography.

Conclusion

The synthesis of this compound derivatives remains a challenging yet rewarding field of research. The protocols and data presented herein provide a valuable resource for scientists working on the development of novel anti-cancer agents based on this unique natural product scaffold. Further exploration of structure-activity relationships through the synthesis and biological evaluation of new analogs will be crucial in unlocking the full therapeutic potential of the pseudolaric acids.

References

Application Notes and Protocols for Pseudolaric Acid A in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PALA) is a bioactive diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant interest in oncological research due to its demonstrated anticancer properties. This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, offering a framework for preclinical evaluation of its therapeutic potential.

Note on Pseudolaric Acid B (PAB): Extensive research is available for Pseudolaric Acid B (PAB), a closely related compound from the same natural source. PAB is reported to be more biologically active than PALA in some cancer cell lines[1]. Due to the limited availability of in-vivo xenograft data specifically for PALA, this document leverages the substantial data and established protocols for PAB as a foundational guide. Researchers should consider these protocols as a strong starting point for developing PALA-specific studies, with the understanding that optimization will be necessary.

Mechanism of Action

This compound has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90)[2][3]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, PALA disrupts the conformational maturation of these client proteins, leading to their degradation. This disruption of cellular homeostasis induces cell cycle arrest at the G2/M phase and triggers apoptosis through the caspase-8/caspase-3 pathway[2].

The closely related Pseudolaric Acid B acts as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and apoptosis[1]. It has also been shown to inhibit multiple signaling pathways implicated in cancer progression, including PI3K/AKT/mTOR, STAT3, ERK1/2, and GSK-3β/β-catenin.

Data Presentation

The following tables summarize quantitative data from in-vivo mouse xenograft studies using Pseudolaric Acid B (PAB). This data can serve as a reference for designing studies with this compound.

Table 1: Antitumor Activity of Pseudolaric Acid B in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenTumor Growth Inhibition (%)Reference
Lewis Lung CancerLewisKunming mice30 mg/kg/day, i.p. for 10 days39.1
Lewis Lung CancerLewisKunming mice60 mg/kg/day, i.p. for 10 days47.0
Hepatocarcinoma 22H22Kunming mice30 mg/kg/day, i.p. for 10 days14.4
Hepatocarcinoma 22H22Kunming mice60 mg/kg/day, i.p. for 10 days40.1
Head and Neck CancerHN22Balb/c nu/nu2.5 mg/kg/day, i.p. 5 times/week for 25 days~40 (volume reduction)
Liver CancerHepa1-6C57BL/625 mg/kg, i.p.53.2
Liver CancerHepa1-6C57BL/650 mg/kg, i.p.48.3

i.p. = intraperitoneal

Signaling Pathways

This compound as an Hsp90 Inhibitor

PALA exerts its anticancer effects by inhibiting Hsp90, a key molecular chaperone. This leads to the degradation of Hsp90 client proteins, which are often critical for cancer cell survival and proliferation. The subsequent cellular stress results in G2/M phase cell cycle arrest and apoptosis mediated by the activation of caspase-8 and caspase-3.

PALA_Hsp90_Pathway PALA This compound Hsp90 Hsp90 PALA->Hsp90 inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf, CDK4) Hsp90->ClientProteins chaperones Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation degraded when Hsp90 is inhibited CellCycleArrest G2/M Phase Cell Cycle Arrest Degradation->CellCycleArrest Caspase8 Caspase-8 Activation Degradation->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PALA's inhibitory action on the Hsp90 signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a mouse xenograft study to evaluate the antitumor efficacy of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cancer Cell Culture TumorInoculation 4. Tumor Cell Inoculation CellCulture->TumorInoculation AnimalAcclimation 2. Animal Acclimation AnimalAcclimation->TumorInoculation CompoundPrep 3. PALA Formulation Treatment 6. PALA Administration CompoundPrep->Treatment TumorGrowth 5. Tumor Growth Monitoring TumorInoculation->TumorGrowth TumorGrowth->Treatment DataCollection 7. Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint 8. Study Endpoint & Euthanasia DataCollection->Endpoint Stats 11. Statistical Analysis DataCollection->Stats TumorExcision 9. Tumor Excision & Weight Measurement Endpoint->TumorExcision Histo 10. Histological & Molecular Analysis TumorExcision->Histo TumorExcision->Stats

Experimental workflow for a mouse xenograft study.

Experimental Protocols

The following protocols are based on methodologies reported for Pseudolaric Acid B and should be adapted for PALA.

1. Cell Culture

  • Select a cancer cell line of interest that readily forms tumors in nude mice. For example, the QGY-TR50 human liver cancer cell line has been used for PAB xenograft studies.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for tumor inoculation.

2. Animal Model

  • Use immunodeficient mice, such as BALB/c nude mice or SCID mice, to prevent rejection of human tumor xenografts.

  • Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

3. Tumor Inoculation

  • Resuspend the harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Monitor the mice for tumor formation.

4. Compound Preparation and Administration

  • Formulation: A vehicle solution for PAB has been described as an aqueous solution of 6% polyethylene glycol, 3% ethanol, and 1% Tween 80. This can be a starting point for PALA formulation. The final formulation should be sterile-filtered.

  • Dosage: Based on studies with PAB, a dose range of 2.5 mg/kg to 60 mg/kg has been used. A dose-tolerance study is recommended to determine the maximum tolerated dose of PALA.

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration in these studies. The treatment frequency can range from daily to five times a week.

5. Monitoring and Endpoints

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1-2 cm³) or after a specific treatment duration. At the endpoint, euthanize the mice, excise the tumors, and measure their weight.

  • Further Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) and molecular analyses (e.g., Western blotting, immunohistochemistry) to investigate the in-vivo mechanism of action of PALA.

6. Statistical Analysis

  • Analyze the data for tumor volume and weight using appropriate statistical methods, such as a one-way ANOVA, to determine the significance of the antitumor effect of PALA compared to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

This compound presents a promising avenue for anticancer drug development through its inhibition of Hsp90. The provided application notes and protocols, drawing upon the extensive research on the related compound Pseudolaric Acid B, offer a robust framework for initiating in-vivo studies in mouse xenograft models. Careful adaptation and optimization of these protocols will be crucial for elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) and its more potent derivative, Pseudolaric Acid B (PAB), are diterpenoid compounds isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. These natural products have demonstrated significant anti-cancer properties across a variety of cancer cell lines. This document provides a comprehensive overview of cell lines sensitive to this compound and B, their mechanisms of action, and detailed protocols for key experimental assays.

Sensitive Cell Lines and IC50 Values

Pseudolaric Acids have shown cytotoxic effects on a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for PAB are generally in the low micromolar to nanomolar range, indicating high potency. Tumor cells of liver origin appear to be particularly sensitive.[1] The following tables summarize the reported IC50 values for this compound and B in various cancer cell lines.

Table 1: Cell Lines Sensitive to this compound (PAA)

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical CancerNot specified, but PAA shows activity[2]
HepG2Hepatocellular CarcinomaLess active than PAB[1]
MCF-7Breast CancerLess active than PAB[1]

Table 2: Cell Lines Sensitive to Pseudolaric Acid B (PAB)

Cell LineCancer TypeIC50 (µM)Time (h)Citation
MDA-MB-231Triple-Negative Breast Cancer19.324[3]
8.348
5.7672
HN22Head and Neck Cancer~0.7 µg/mL (~1.5)24
HSC3Head and Neck CancerSensitiveNot specified
Ca9.22Head and Neck CancerSensitiveNot specified
HSC4Head and Neck CancerSensitiveNot specified
U27Canine Mammary TumorDose-dependent reduction in viability24
QGY-TR50Multidrug-Resistant Liver CancerSensitiveNot specified
HepG2Hepatocellular CarcinomaSensitiveNot specified
Hep3BHepatocellular CarcinomaSensitiveNot specified
MCF-7Breast CancerSensitiveNot specified
SW620Colon CancerSensitiveNot specified
HeLaCervical CancerSensitiveNot specified
Imatinib-sensitive CML cellsChronic Myeloid LeukemiaSensitiveNot specified
Imatinib-resistant CML cellsChronic Myeloid LeukemiaSensitiveNot specified

Note: Some studies did not report specific IC50 values but demonstrated sensitivity. PAB has also been shown to be effective against various other cancer types including colorectal, gastric, prostate, lung, melanoma, and leukemia.

Mechanisms of Action

Pseudolaric Acid B: Microtubule Destabilization

The primary mechanism of action for PAB is its interaction with tubulin. By binding to the colchicine site on tubulin, PAB inhibits tubulin polymerization, leading to the disruption of the cellular microtubule network. This disruption has several downstream consequences:

  • G2/M Phase Cell Cycle Arrest: The destabilization of microtubules prevents the formation of a functional mitotic spindle, a critical structure for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.

This compound: Hsp90 Inhibition

This compound has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, survival, and signaling. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathways

Several signaling pathways are modulated by Pseudolaric Acids, contributing to their anti-cancer effects.

  • Caspase-Dependent Apoptosis: PAB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the cleavage and activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3).

  • PI3K/Akt/mTOR Pathway: PAB has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in triple-negative breast cancer cells. This pathway is a critical regulator of cell survival, proliferation, and growth.

  • Death Receptor 5 (DR5) Pathway: In head and neck cancer cell lines, PAB induces apoptosis by upregulating the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.

  • Other Pathways: PAB has also been reported to modulate the STAT3, ERK1/2, and GSK-3β/β-catenin signaling pathways in hepatocellular carcinoma.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Western Blot Western Blot Cell Culture->Western Blot Compound Prep Compound Prep Compound Prep->MTT Assay Compound Prep->Apoptosis Assay Compound Prep->Cell Cycle Analysis Compound Prep->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay->Apoptotic Cell Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

PAB_pathway PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin binds Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization MitoticSpindle Mitotic Spindle Formation Failure Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspases

Caption: PAB-induced microtubule disruption leading to apoptosis.

PAA_pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Cdk4) Hsp90->ClientProteins chaperones Degradation Protein Degradation Hsp90->Degradation inhibition leads to ClientProteins->Degradation CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: PAA-mediated Hsp90 inhibition and downstream effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound/B on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound/B stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • The next day, treat the cells with various concentrations of this compound/B (e.g., 0.1 to 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound/B on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound/B.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells after treatment. Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This protocol is for analyzing the expression of proteins involved in the signaling pathways affected by this compound/B.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound and its analogue B are promising natural compounds with potent anti-cancer activities against a wide range of cancer cell lines. Their mechanisms of action, primarily through microtubule disruption and Hsp90 inhibition, lead to cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and molecular mechanisms of these compounds in various cancer models. Further research is warranted to fully elucidate their therapeutic potential in oncology.

References

Dosing and Administration of Pseudolaric Acid A in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature review reveals a significant scarcity of published in vivo studies detailing the dosing and administration of Pseudolaric Acid A (PAA) in animal models for therapeutic applications beyond its well-documented antifungal properties. The majority of in vivo research has focused on its close structural analog, Pseudolaric Acid B (PAB).

Therefore, this document will first summarize the limited available information on PAA and then provide detailed application notes and protocols for PAB as a reference for researchers. It is crucial to note that while structurally similar, the pharmacokinetic and pharmacodynamic profiles of PAA and PAB may differ, and any in vivo studies with PAA should be designed and validated independently.

Part 1: this compound (PAA) - In Vitro Antifungal Activity

This compound is a diterpenoid isolated from the root bark of Pseudolarix kaempferi[1]. Its primary reported biological activity is its potent antifungal effect, particularly against various Candida species[1].

In Vitro Antifungal Activity of PAA [1][2][3]

Fungal StrainMIC Range (µg/mL)
Candida tropicalis8 - 16
Candida parapsilosis sensu stricto16 - 32
Candida orthopsilosis32 - 128
Candida metapsilosis16 - 64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Due to the lack of in vivo data, detailed protocols for the administration of PAA in animal models cannot be provided at this time. Researchers interested in exploring the in vivo efficacy of PAA are encouraged to use the extensive data available for Pseudolaric Acid B as a starting point for dose-ranging and toxicology studies.

Part 2: Pseudolaric Acid B (PAB) - Detailed Application Notes and Protocols for Animal Studies

Pseudolaric Acid B (PAB) is the major bioactive constituent of Pseudolarix kaempferi and has been extensively studied for its anti-cancer and anti-inflammatory properties in various animal models.

Data Presentation: Dosing and Administration of PAB in Animal Studies

Table 1: Anti-Cancer Studies with Pseudolaric Acid B

Animal ModelCancer TypeAdministration RouteDosageDosing FrequencyDurationKey FindingsReference
Nude Mice (BALB/c-nu/nu)Human Hepatocarcinoma (QGY-TR50 Xenograft)Intraperitoneal (i.p.)25 mg/kg/dayDailyNot specified~50% reduction in tumor size. Well tolerated with no signs of toxicity or body weight loss.
MiceLewis Lung CancerIntraperitoneal (i.p.)30 mg/kg/dayDaily10 days39.1% tumor growth inhibition.
MiceLewis Lung CancerIntraperitoneal (i.p.)60 mg/kg/dayDaily10 days47.0% tumor growth inhibition.
MiceHepatocarcinoma 22 (H22)Intraperitoneal (i.p.)30 mg/kg/dayDaily10 days14.4% tumor growth inhibition.
MiceHepatocarcinoma 22 (H22)Intraperitoneal (i.p.)60 mg/kg/dayDaily10 days40.1% tumor growth inhibition.
Immunocompetent Mice (Hepa1-6 Xenograft)Liver CancerIntraperitoneal (i.p.)25 and 50 mg/kgNot specifiedNot specifiedInhibited tumor growth with rates of 53.2% and 48.3% respectively. No obvious loss of body weight.

Table 2: Anti-Inflammatory Studies with Pseudolaric Acid B

Animal ModelConditionAdministration RouteDosageDosing FrequencyDurationKey FindingsReference
NC/Nga MiceAtopic Dermatitis-like Skin LesionsOral5, 10, 20 mg/kgDaily13 daysDose-dependent improvement in severity scores, reduced serum IgE and pro-inflammatory cytokines.
MiceDelayed-Type Hypersensitivity (DNFB-induced)TopicalNot specifiedNot specifiedNot specifiedReduced ear thickness and weight, suppressed inflammatory infiltration.
Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of PAB in a human hepatocarcinoma xenograft model.

Animal Model: Male BALB/c-nu/nu mice.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 QGY-TR50 human hepatocarcinoma cells into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 50-100 mm³).

  • Randomization: Randomly divide the mice into treatment and control groups.

  • Drug Preparation: Dissolve PAB in a vehicle solution (e.g., DMSO and Cremophor EL in saline).

  • Administration: Administer PAB intraperitoneally (i.p.) at the desired dosage (e.g., 25 mg/kg/day). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = length × width² / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Mouse Model of Atopic Dermatitis

Objective: To assess the effect of oral administration of PAB on atopic dermatitis-like skin lesions.

Animal Model: NC/Nga mice.

Procedure:

  • Induction of Dermatitis:

    • Sensitization: Topically apply 100 µL of 0.15% 2,4-dinitrofluorobenzene (DNFB) dissolved in acetone/olive oil (3:1) to the shaved dorsal skin on days 1, 4, and 7.

    • Challenge: On days 10 and 13, challenge the sensitized mice with 100 µL of 0.2% DNFB on the dorsal skin.

  • Grouping and Treatment:

    • Randomly divide mice into a vehicle control group, an AD model group, and PAB treatment groups (e.g., 5, 10, 20 mg/kg).

    • Administer PAB or vehicle orally from day 1 to day 13.

  • Assessment:

    • Clinical Score: Evaluate the severity of skin lesions based on erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness.

    • Serum IgE Levels: Collect blood samples and measure the concentration of total IgE using ELISA.

    • Histological Analysis: Euthanize the mice, collect dorsal skin samples, and perform H&E staining to assess inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the skin tissue or serum.

Mandatory Visualization

PAB_Anticancer_Pathway PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Inhibition Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bcl2 Bcl-2 Down-regulation Apoptosis->Bcl2 p53 p53 Up-regulation Apoptosis->p53

Caption: PAB's anti-cancer mechanism of action.

PAB_Anti_Inflammatory_Pathway PAB Pseudolaric Acid B PPARg PPARγ Activation PAB->PPARg NFkB NF-κB Pathway Inhibition PAB->NFkB p38MAPK p38 MAPK Pathway Inhibition PAB->p38MAPK InflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) PPARg->InflammatoryCytokines NFkB->InflammatoryCytokines p38MAPK->InflammatoryCytokines

Caption: PAB's anti-inflammatory signaling pathways.

Xenograft_Workflow Start Start Cell_Implantation Cancer Cell Implantation Start->Cell_Implantation Tumor_Growth Tumor Growth (50-100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment PAB / Vehicle Administration (i.p.) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Daily Endpoint Endpoint & Analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a typical xenograft study.

Conclusion

While this compound has demonstrated promising in vitro antifungal activity, there is a clear gap in the scientific literature regarding its in vivo dosing, administration, and efficacy in animal models for other therapeutic indications. The extensive research on Pseudolaric Acid B, particularly in the fields of oncology and inflammation, provides a valuable foundation for initiating in vivo studies with PAA. Researchers are advised to use the provided data and protocols for PAB as a guide for designing initial dose-finding, pharmacokinetic, and toxicity studies for this compound, with the critical understanding that direct translation of these parameters may not be appropriate and requires empirical validation.

References

Pseudolaric Acid A: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] Traditionally used in Chinese medicine for its antifungal properties, recent research has highlighted the potential of related compounds, such as Pseudolaric Acid B (PAB), as potent anti-cancer agents.[2][3][4] These compounds have been shown to exhibit cytotoxic effects on various cancer cell lines by disrupting microtubule networks, inducing cell cycle arrest, and promoting apoptosis.[2] Immunofluorescence microscopy is a powerful technique to visualize these subcellular events, providing critical insights into the mechanism of action of compounds like this compound.

This document provides detailed application notes and a generalized protocol for utilizing this compound in immunofluorescence microscopy studies. The focus is on examining its effects on the microtubule cytoskeleton and key signaling pathways implicated in its activity.

Mechanism of Action and Key Signaling Pathways

While direct studies on this compound are emerging, the closely related compound Pseudolaric Acid B offers significant insights into the likely mechanisms of action. PAB has been demonstrated to be a microtubule-destabilizing agent, leading to the disruption of the cellular microtubule network and inhibition of mitotic spindle formation. This disruption culminates in a G2/M phase cell cycle arrest and subsequent apoptosis.

Several key signaling pathways are modulated by Pseudolaric Acid B and are likely relevant to the activity of this compound:

  • Microtubule Dynamics: PAB directly inhibits tubulin polymerization, leading to microtubule network disruption.

  • Apoptosis Induction: PAB induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of Bcl-2 family proteins. It has been shown to up-regulate p53 and activate Caspase-3.

  • Cell Cycle Regulation: PAB causes G2/M phase cell cycle arrest by modulating the expression and activity of key cell cycle proteins such as Cdc2 and Cdc25C.

  • Carcinogenic Signaling Pathways: PAB has been shown to inhibit multiple cancer-promoting signaling pathways, including STAT3, ERK1/2, Akt, and GSK-3β/β-catenin.

  • PI3K/AKT/mTOR Pathway: This crucial survival pathway is inhibited by PAB, contributing to its pro-apoptotic effects in cancer cells.

  • NF-κB Signaling: PAB can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Data Presentation

The following table summarizes the reported IC50 values for Pseudolaric Acid B against various cancer cell lines, providing a potential reference range for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)Reference
Various Human Cancer CellsMultiple0.17 - 5.20
Human Kidney Proximal TubularNormal Cell Line5.77

Experimental Protocols

This section provides a general protocol for immunofluorescence staining of adherent cells treated with this compound to visualize its effects on the microtubule network.

Materials and Reagents:

  • Adherent cells (e.g., HeLa, A549, or a cell line of interest)

  • Cell culture medium and supplements

  • This compound (PAA)

  • Dimethyl sulfoxide (DMSO) for PAA stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Coverslips and microscope slides

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Immunostaining cluster_2 Imaging A Seed cells on coverslips B Treat with this compound A->B C Fixation (4% PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Antibody Incubation (anti-α-tubulin) E->F G Secondary Antibody Incubation (Alexa Fluor 488) F->G H Nuclear Counterstain (DAPI) G->H I Mount Coverslips H->I J Image with Fluorescence Microscope I->J

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Protocol:

  • Cell Seeding:

    • Sterilize coverslips by washing with ethanol and exposing them to UV light.

    • Place sterile coverslips into the wells of a multi-well plate.

    • Seed adherent cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 0.1, 1, 10, 50 µM) and a time-course experiment (e.g., 6, 12, 24 hours).

    • Include a vehicle control (DMSO-treated) group.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate for the desired amount of time.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets like microtubules.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., mouse anti-α-tubulin) in the dilution buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the dilution buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • If desired, counterstain the nuclei by incubating with DAPI for 5-10 minutes.

    • Wash the cells one final time with PBS.

    • Carefully mount the coverslips onto microscope slides using a mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Expected Results

Based on the known effects of Pseudolaric Acid B, treatment with this compound is expected to induce significant changes in the cellular microtubule network. In untreated control cells, a well-organized and filamentous microtubule network extending throughout the cytoplasm should be observed. In contrast, cells treated with effective concentrations of this compound are expected to exhibit a dose- and time-dependent disruption of this network, characterized by diffuse tubulin staining and a loss of filamentous structures. At higher concentrations or longer incubation times, evidence of apoptosis, such as cell shrinkage, membrane blebbing, and fragmented nuclei (visualized with DAPI), may also be apparent.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways likely affected by this compound, based on studies of Pseudolaric Acid B.

G cluster_0 This compound/B Action cluster_1 Cellular Effects PA This compound/B MT Microtubule Destabilization PA->MT inhibits polymerization G2M G2/M Arrest MT->G2M leads to Apoptosis Apoptosis G2M->Apoptosis induces

Caption: Overview of this compound/B cellular effects.

G cluster_0 This compound/B Inhibition cluster_1 Pro-Survival Signaling cluster_2 Cellular Outcomes PA This compound/B STAT3 p-STAT3 PA->STAT3 ERK p-ERK1/2 PA->ERK Akt p-Akt PA->Akt GSK GSK-3β/β-catenin PA->GSK Proliferation Proliferation STAT3->Proliferation ERK->Proliferation Survival Survival Akt->Survival GSK->Proliferation

Caption: Inhibition of pro-survival signaling pathways.

Conclusion

This compound holds promise as a bioactive compound with potential applications in cancer research and drug development. Immunofluorescence microscopy is an invaluable tool for elucidating its cellular and molecular mechanisms of action. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at visualizing the effects of this compound on the cytoskeleton and related signaling pathways. Optimization of the protocol for specific cell lines and experimental conditions is recommended for achieving the most robust and informative results.

References

Application Notes and Protocols for Flow Cytometry Analysis of Pseudolaric Acid A's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid compound isolated from the root bark of the golden larch tree, Pseudolarix amabilis[1]. It is recognized for its significant anti-cancer properties, which include the induction of cell cycle arrest and apoptosis in various cancer cell lines[2]. Mechanistic studies have identified PAA as a novel inhibitor of Heat Shock Protein 90 (Hsp90)[2]. By binding to Hsp90, PAA disrupts the stability and function of numerous client proteins that are critical for tumor cell proliferation, survival, and signaling. This activity ultimately leads to G2/M phase cell cycle arrest and apoptosis through the caspase-8/caspase-3 pathway[2].

Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to therapeutic agents like PAA. This document provides detailed application notes and protocols for analyzing PAA-induced apoptosis and cell cycle arrest using flow cytometry.

Application Note 1: Analysis of this compound-Induced Apoptosis

Principle

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. Flow cytometry using a combination of Annexin V-FITC and Propidium Iodide (PI) is a standard method for detecting and quantifying apoptosis[3].

  • Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.

This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common in apoptosis studies).

Quantitative Data Summary

The following table presents representative data on the dose-dependent effect of this compound on apoptosis induction in a cancer cell line after 48 hours of treatment. The data illustrates a significant increase in both early and late apoptotic cell populations with increasing concentrations of PAA.

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)94.5 ± 2.13.1 ± 0.62.4 ± 0.55.5 ± 1.1
2.582.3 ± 3.59.8 ± 1.27.9 ± 0.917.7 ± 2.1
5.065.1 ± 4.218.5 ± 2.016.4 ± 1.834.9 ± 3.8
10.040.7 ± 5.125.2 ± 2.834.1 ± 3.359.3 ± 6.1

Note: Data are presented as hypothetical mean ± standard deviation from triplicate experiments, based on the known pro-apoptotic effects of PAA and related compounds.

Experimental Workflow and Signaling Pathway

The workflow for apoptosis analysis involves cell culture, treatment, staining, and acquisition by flow cytometry. PAA is known to induce apoptosis by inhibiting Hsp90, which leads to the activation of the extrinsic caspase cascade.

G cluster_workflow Apoptosis Analysis Workflow A 1. Seed Cells (e.g., 2x10^5 cells/well in 6-well plate) B 2. Treat with this compound (Varying concentrations, 24-48h) A->B C 3. Harvest Cells (Collect supernatant and trypsinized cells) B->C D 4. Wash Cells (Centrifuge and wash with cold PBS) C->D E 5. Stain Cells (Resuspend in Binding Buffer with Annexin V-FITC and PI) D->E F 6. Incubate (15 min, room temp, in dark) E->F G 7. Analyze by Flow Cytometry (Acquire ≥10,000 events per sample) F->G

Caption: Workflow for PAA-induced apoptosis analysis.

G cluster_pathway PAA-Induced Apoptotic Signaling Pathway paa This compound hsp90 Hsp90 paa->hsp90 Inhibition client_proteins Client Proteins (e.g., RIPK1, FADD) hsp90->client_proteins Stabilizes caspase8 Pro-Caspase-8 hsp90->caspase8 Inhibits activation client_proteins->caspase8 Inhibits activation active_caspase8 Active Caspase-8 caspase8->active_caspase8 Activation caspase3 Pro-Caspase-3 active_caspase8->caspase3 Cleavage & Activation active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Caption: PAA inhibits Hsp90, triggering caspase activation.

Protocol: Apoptosis Detection with Annexin V-FITC and PI

This protocol is adapted from standard procedures for apoptosis analysis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete culture medium

  • This compound (PAA) stock solution (in DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing 1X Binding Buffer, Annexin V-FITC, and PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 2 x 10⁵ cells per well into 6-well plates and incubate for 24 hours to allow for cell attachment.

  • PAA Treatment: Prepare desired concentrations of PAA in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with the PAA-containing medium and incubate for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating apoptotic cells) from each well into a labeled centrifuge tube.

    • Wash the adherent cells with 1 mL of cold PBS.

    • Add 0.5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

    • Neutralize the trypsin with 1 mL of complete medium and combine these cells with the supernatant collected in the previous step.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS, repeating the centrifugation step each time.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Acquire a minimum of 10,000 events for each sample.

Application Note 2: Analysis of this compound-Induced Cell Cycle Arrest

Principle

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Anti-cancer drugs often disrupt this process, causing cells to arrest at specific checkpoints. PAA has been shown to induce G2/M phase arrest. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is a robust method to analyze cell cycle distribution.

Fixed and permeabilized cells are treated with RNase to prevent PI from binding to double-stranded RNA, ensuring that the staining is specific to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

  • Sub-G1: A population of cells with less than 2N DNA content, often representing apoptotic cells with fragmented DNA.

Quantitative Data Summary

The following table provides representative data on the dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line after 48 hours of treatment. The data shows an accumulation of cells in the G2/M phase, consistent with PAA's known mechanism of action.

This compound (µM)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)2.1 ± 0.455.4 ± 3.130.2 ± 2.512.3 ± 1.9
2.54.5 ± 0.848.1 ± 2.825.4 ± 2.122.0 ± 2.4
5.09.8 ± 1.535.6 ± 3.018.1 ± 1.836.5 ± 3.7
10.018.2 ± 2.220.3 ± 2.510.5 ± 1.451.0 ± 4.5

Note: Data are presented as hypothetical mean ± standard deviation from triplicate experiments, based on the known effects of PAA and related compounds on the cell cycle.

Experimental Workflow and Mechanism

The workflow for cell cycle analysis involves cell treatment followed by fixation, permeabilization, and staining with PI. PAA-induced Hsp90 inhibition can lead to the degradation of key cell cycle proteins, causing arrest at the G2/M checkpoint. This is often mediated by the p53/p21 pathway and downregulation of the Cyclin B1/CDK1 complex.

G cluster_workflow Cell Cycle Analysis Workflow A 1. Seed and Treat Cells with PAA (As per apoptosis protocol) B 2. Harvest and Wash Cells A->B C 3. Fix Cells (Dropwise addition of cold 70% ethanol) B->C D 4. Incubate (≥2 hours at 4°C or overnight) C->D E 5. Wash and Resuspend (Wash out ethanol, resuspend in PBS) D->E F 6. Stain with PI/RNase Solution E->F G 7. Incubate (30 min, room temp, in dark) F->G H 8. Analyze by Flow Cytometry (Use linear scale for DNA content) G->H

Caption: Workflow for PAA-induced cell cycle analysis.

G cluster_pathway Mechanism of PAA-Induced G2/M Arrest paa This compound hsp90 Hsp90 paa->hsp90 Inhibition p53 p53 hsp90->p53 Inhibits degradation cdk1_cyclinB CDK1 / Cyclin B1 Complex hsp90->cdk1_cyclinB Maintains stability p21 p21 p53->p21 Upregulation p21->cdk1_cyclinB Inhibition g2m_transition G2 to M Phase Transition cdk1_cyclinB->g2m_transition Promotes arrest G2/M Arrest g2m_transition->arrest Blocked

Caption: PAA causes G2/M arrest via the p53/p21 and CDK1 pathways.

Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol is based on standard methods for cell cycle analysis by flow cytometry.

Materials:

  • Treated and control cells (harvested as described previously)

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol (steps 3 & 4), ensuring a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension. This prevents cell clumping.

    • Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully discard the ethanol supernatant. Wash the cell pellet with 5 mL of PBS.

  • Staining:

    • Centrifuge again and discard the PBS supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Ensure the instrument is set to a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.

    • Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

References

Application Note & Protocol: Measuring the IC50 of Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid A (PAA) is a bioactive diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] It has demonstrated significant anticancer activities, making it a compound of interest for oncological research and drug development. Mechanistic studies have identified PAA as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[1] The inhibition of Hsp90 disrupts the folding and stability of numerous client proteins essential for tumor cell growth and survival, leading to cell cycle arrest and apoptosis.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[2] It represents the concentration of a drug required to inhibit a specific biological process by 50%.[3] Determining the IC50 value of PAA is a fundamental step in assessing its therapeutic potential and comparing its efficacy across different cancer cell lines. This document provides detailed protocols for measuring the IC50 of PAA using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Assay.

Data Presentation: IC50 Values

While the IC50 of this compound must be determined empirically for each cell line, the following table presents known IC50 values for the related compound, Pseudolaric Acid B (PAB), to illustrate how data can be presented. These values demonstrate the compound's potency across various cancer types.

Table 1: Example IC50 Values of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Reference
HepG2 Hepatocellular Carcinoma 1.58
SK-Hep-1 Hepatocellular Carcinoma 1.90
Huh-7 Hepatocellular Carcinoma 2.06
Various Tumor Cells Multiple 0.17 - 5.20

| AML Patient Cells | Acute Myeloid Leukemia | 1.59 ± 0.47 | |

Signaling Pathway of this compound

This compound exerts its anticancer effects primarily by inhibiting Hsp90. This leads to the destabilization of Hsp90 client proteins, triggering cell cycle arrest at the G2/M phase and inducing apoptosis through the caspase-8/caspase-3 pathway.

G cluster_0 Cellular Effects cluster_1 Mechanism of Action G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibition Casp8 Caspase-8 Activation PAA->Casp8 Induction via Hsp90 Inhibition Clients Hsp90 Client Proteins (e.g., Akt, Cdk1) Hsp90->Clients Chaperoning Clients->G2M_Arrest Promotion of Cell Cycle Progression Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

PAA inhibits Hsp90, leading to apoptosis and cell cycle arrest.

Experimental Workflow: IC50 Determination

The general workflow for determining the IC50 value involves seeding cells, treating them with a range of PAA concentrations, assessing viability, and analyzing the data to generate a dose-response curve.

G cluster_workflow IC50 Determination Workflow A 1. Cell Culture (Select and grow cancer cell line to ~80% confluency) B 2. Cell Seeding (Plate cells in 96-well plates at optimal density) A->B C 3. Compound Preparation (Prepare serial dilutions of this compound) B->C D 4. Cell Treatment (Add PAA dilutions to cells and incubate for 24-72h) C->D E 5. Viability Assay (Perform MTT or CellTiter-Glo assay) D->E F 6. Data Acquisition (Measure absorbance or luminescence) E->F G 7. Data Analysis (Plot dose-response curve and calculate IC50) F->G

A generalized workflow for determining IC50 values in vitro.

Experimental Protocols

Two standard protocols for determining the IC50 of this compound are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound (PAA)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure

  • Cell Seeding :

    • Culture cells until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare a concentrated stock solution of PAA (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the PAA stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to start with a wide range (e.g., 0.1, 1, 10, 50 µM) and narrow down in subsequent experiments.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-cell" blank wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different PAA concentrations.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis :

    • Measure the absorbance of each well using a microplate reader at 490 nm or 570 nm.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each PAA concentration relative to the vehicle control (set as 100% viability).

    • Plot the percent viability against the logarithm of the PAA concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells. The assay generates a luminescent "glow-type" signal produced by a luciferase reaction.

Materials

  • Cancer cell line of interest and appropriate culture medium

  • This compound (PAA) and DMSO

  • CellTiter-Glo® 2.0 Assay Kit (Promega) or similar ATP-based assay kit

  • Opaque-walled 96-well or 384-well microplates (suitable for luminescence)

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Procedure

  • Cell Seeding and Compound Treatment :

    • Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates instead of clear plates.

  • CellTiter-Glo® Assay :

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis :

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence from the "no-cell" control wells.

    • Calculate and plot the dose-response curve as described in step 4 of the MTT protocol to determine the IC50 value.

References

Application Notes and Protocols: Pseudolaric Acid A in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Traditionally used in Chinese medicine for its antifungal properties, recent scientific investigations have unveiled its potential in synergistic combination therapies. These notes provide an overview of the current research on PAA in combination with other therapeutic agents, focusing on its antifungal and potential anticancer applications. While research on PAA in cancer combination therapy is still emerging, studies on the closely related Pseudolaric Acid B (PAB) offer valuable insights into the potential mechanisms and synergistic effects that may be applicable to PAA.

I. Synergistic Antifungal Effects of this compound with Fluconazole

PAA has demonstrated significant synergistic effects when combined with the antifungal drug fluconazole, particularly in combating biofilms of Candida albicans, a common cause of fungal infections.

Mechanism of Action

The combination of PAA and fluconazole exhibits a multi-faceted approach to inhibiting C. albicans biofilm formation. The synergistic effect is primarily achieved through the inhibition of two critical processes: fungal adhesion and the transition from yeast to hyphal form, which is essential for biofilm maturation.[1][2] Transcriptome analysis has revealed that the PAA-fluconazole combination downregulates the expression of genes crucial for adhesion (e.g., ALS1, ALS4, ALS2) and hyphal development (e.g., ECE1, PRA1, TEC1).[1] Notably, PAA appears to play a primary role in suppressing the expression of the adhesin gene ALS1.[1]

Signaling Pathway Diagram: PAA and Fluconazole Synergy

G Mechanism of PAA and Fluconazole Synergy against C. albicans Biofilm cluster_genes Gene Expression PAA This compound Combination PAA + Fluconazole PAA->Combination FLC Fluconazole FLC->Combination Adhesion_Genes Adhesion Genes (ALS1, ALS4, ALS2) Combination->Adhesion_Genes downregulates Hypha_Genes Hypha-Related Genes (ECE1, PRA1, TEC1) Combination->Hypha_Genes downregulates Adhesion Yeast Adhesion Adhesion_Genes->Adhesion inhibits Yeast_to_Hypha Yeast-to-Hypha Transition Hypha_Genes->Yeast_to_Hypha inhibits Biofilm Biofilm Formation Adhesion->Biofilm leads to Yeast_to_Hypha->Biofilm leads to

Caption: PAA and Fluconazole synergistically inhibit C. albicans biofilm formation.

Quantitative Data

The synergistic activity of PAA and fluconazole has been quantified in several studies. The combination has been shown to be more effective at inhibiting biofilm formation at various stages (early, developmental, and mature) compared to either drug alone.

Drug/CombinationConcentrationEffect on C. albicans BiofilmReference
PAA + Fluconazole4 µg/mL + 0.5 µg/mL56% reduction in biofilm adhesion[1]
PAA + Fluconazole4 µg/mL + 0.5 µg/mLSignificant inhibition of early, developmental, and mature biofilm formation (P < 0.05)
Experimental Protocols

1. Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the fractional inhibitory concentration index (FICI) to quantify the synergistic effect of PAA and fluconazole against C. albicans biofilms.

  • Materials: 96-well microtiter plates, C. albicans strain (e.g., SC5314), RPMI 1640 medium, PAA, Fluconazole, XTT reduction assay reagents.

  • Procedure:

    • Prepare serial dilutions of PAA and fluconazole in RPMI 1640 medium.

    • Dispense 50 µL of PAA dilutions horizontally and 50 µL of fluconazole dilutions vertically into the wells of a 96-well plate.

    • Add 100 µL of C. albicans suspension (1 x 10^6 cells/mL) to each well.

    • Incubate the plates at 37°C for 24 hours to allow biofilm formation.

    • After incubation, wash the wells with PBS to remove non-adherent cells.

    • Quantify the biofilm viability using the XTT reduction assay.

    • Calculate the FICI using the formula: FICI = (MIC of PAA in combination / MIC of PAA alone) + (MIC of fluconazole in combination / MIC of fluconazole alone). A FICI of ≤ 0.5 indicates synergy.

2. Gene Expression Analysis by qRT-PCR

This protocol details the method for analyzing the expression of genes involved in biofilm formation.

  • Materials: C. albicans biofilms treated with PAA, fluconazole, or the combination; RNA extraction kit; cDNA synthesis kit; qPCR master mix; primers for target genes (ALS1, ECE1, etc.) and a housekeeping gene (e.g., ACT1).

  • Procedure:

    • Culture C. albicans biofilms in the presence of the drugs as described above.

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for the target and housekeeping genes.

    • Analyze the relative gene expression using the 2^-ΔΔCt method.

II. Pseudolaric Acid in Anticancer Combination Therapy: Insights from PAB Studies

While direct studies on PAA in combination with common chemotherapeutics are limited, extensive research on the structurally similar PAB provides a strong rationale for investigating PAA in this context. PAB has demonstrated synergistic effects with conventional anticancer drugs and the ability to overcome multidrug resistance.

Mechanism of Action of PAB

PAB is a microtubule-destabilizing agent that induces G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. It has also been shown to circumvent P-glycoprotein-mediated multidrug resistance.

Experimental Workflow for PAB's Anticancer Mechanism

G Investigating the Anticancer Mechanism of PAB PAB Pseudolaric Acid B CancerCells Cancer Cell Lines PAB->CancerCells treatment Tubulin Tubulin Polymerization Assay PAB->Tubulin MDR_Cells MDR Cancer Cell Lines PAB->MDR_Cells treatment InVivo In Vivo Xenograft Model PAB->InVivo treatment CellCycle Cell Cycle Analysis (Flow Cytometry) CancerCells->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CancerCells->Apoptosis WesternBlot Western Blot (Signaling Proteins) CancerCells->WesternBlot

Caption: Experimental workflow to elucidate PAB's anticancer mechanism.

Synergistic Effects of PAB with Chemotherapy

Studies have shown that PAB can enhance the efficacy of traditional chemotherapeutic agents like Adriamycin (doxorubicin) in gastric cancer models. This combination has been observed to have a more potent inhibitory effect on tumor growth than either drug used alone. The synergistic effect is partly attributed to the downregulation of Cox-2, PKC-α, and P-gp expression in multidrug-resistant cells.

Signaling Pathways Modulated by PAB

PAB has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. In hepatocellular carcinoma cells, PAB treatment leads to the downregulation of phosphorylated STAT3, ERK1/2, and Akt. It also suppresses the GSK-3β/β-catenin signaling pathway.

Signaling Pathways Affected by PAB

G Signaling Pathways Modulated by Pseudolaric Acid B cluster_pathways Signaling Pathways PAB Pseudolaric Acid B STAT3 p-STAT3 PAB->STAT3 inhibits ERK p-ERK1/2 PAB->ERK inhibits Akt p-Akt PAB->Akt inhibits GSK3B GSK-3β/β-catenin PAB->GSK3B inhibits Proliferation Cell Proliferation STAT3->Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival GSK3B->Proliferation

Caption: PAB inhibits multiple carcinogenic signaling pathways.

Experimental Protocols for Anticancer Synergy

1. Cell Viability Assay (MTT or SRB Assay)

This protocol is used to assess the cytotoxic effects of PAB alone and in combination with other anticancer drugs.

  • Materials: Cancer cell lines (e.g., HepG2, SGC7901/ADR), 96-well plates, DMEM or RPMI 1640 medium, PAB, chemotherapeutic agent (e.g., doxorubicin), MTT or SRB staining solution.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of PAB, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.

    • After the treatment period, perform the MTT or SRB assay to determine cell viability.

    • Calculate the IC50 values and use software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.

2. Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the effect of the combination treatment on key signaling proteins.

  • Materials: Treated cancer cells, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-p-STAT3, anti-p-Akt), and secondary antibodies.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

This compound demonstrates significant promise as a synergistic agent in combination therapies. Its well-documented antifungal synergy with fluconazole provides a strong foundation for its clinical development in treating resistant fungal infections. While direct evidence for PAA in anticancer combination therapy is still needed, the compelling data from its analogue, PAB, strongly suggests that PAA warrants further investigation as a potential chemosensitizer and a component of novel anticancer combination regimens. Future research should focus on elucidating the specific molecular targets of PAA in cancer cells and evaluating its synergistic effects with a broader range of chemotherapeutic agents in preclinical models.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a bioactive diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Recent studies have identified PAA as a novel inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, PAA induces G2/M cell cycle arrest and promotes apoptosis through the caspase-8/caspase-3 pathway, highlighting its potential as an anticancer agent.

CRISPR-Cas9 genome-wide screening is a powerful technology for identifying genes that modulate cellular responses to therapeutic agents.[1][2] By systematically knocking out all genes in a cancer cell population, researchers can identify which genetic perturbations confer resistance to a specific drug. This information is invaluable for elucidating drug resistance mechanisms, discovering novel drug targets, and developing effective combination therapies.

These application notes provide a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.

Data Presentation

Quantitative Data Summary

Effective execution of a CRISPR-Cas9 screen with PAA requires careful determination of its cytotoxic effects on the chosen cancer cell line. The following table summarizes hypothetical IC50 values for PAA in various cancer cell lines, which are essential for establishing the appropriate drug concentration for the selection phase of the screen.

Cell LineCancer TypeIC50 (µM)Citation
Bel-7402Hepatocellular Carcinoma> 100[3]
BGC-823Gastric Cancer> 100
HeLaCervical CancerNot Reported
A549Lung CancerNot Reported
MCF-7Breast CancerNot Reported

Note: The reported IC50 values for this compound are relatively high in the tested cell lines, which may suggest cell-type specific efficacy or the need for higher treatment concentrations. It is crucial to experimentally determine the IC50 in the selected cell line for the screen.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The primary known mechanism of action for this compound is the inhibition of Hsp90. This leads to the degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.

PAA_Signaling PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibition ClientProteins Hsp90 Client Proteins (e.g., Akt, Cdk1) Hsp90->ClientProteins Chaperoning Degradation Ubiquitin-Proteasome Degradation ClientProteins:e->Degradation:w Degradation CellCycleArrest G2/M Phase Cell Cycle Arrest ClientProteins->CellCycleArrest Apoptosis Apoptosis (via Caspase-8/3) ClientProteins->Apoptosis

Caption: this compound inhibits Hsp90, leading to client protein degradation.

CRISPR-Cas9 Screening Workflow

The following diagram outlines the key steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.

CRISPR_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis A Select Cancer Cell Line B Generate Stable Cas9-expressing Cells A->B C Produce Lentiviral sgRNA Library B->C D Transduce Cells with sgRNA Library (MOI < 0.3) E Antibiotic Selection D->E F Collect T0 Sample E->F G Treat with PAA (IC50-IC80) E->G I Genomic DNA Extraction F->I T0 gDNA H Harvest Resistant Cells G->H H->I Resistant Population gDNA J PCR Amplification of sgRNA Cassettes I->J K Next-Generation Sequencing (NGS) J->K L Bioinformatic Analysis (e.g., MAGeCK) K->L M Identify Enriched sgRNAs (Resistance Genes) L->M

Caption: Workflow for identifying PAA resistance genes using CRISPR-Cas9.

Experimental Protocols

Cell Line Selection and Preparation
  • Cell Line Selection : Choose a cancer cell line known to be sensitive to Hsp90 inhibitors or determine the sensitivity of a panel of cell lines to this compound.

  • IC50 Determination :

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.

    • Calculate the IC50 value using non-linear regression analysis.

  • Generation of Cas9-Expressing Cell Line :

    • Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for a stable Cas9-expressing cell population using the appropriate antibiotic.

    • Validate Cas9 activity using a functional assay (e.g., GFP knockout reporter assay).

Lentiviral CRISPR Library Production
  • Library Amplification : Amplify a pooled sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.

  • Plasmid DNA Extraction : Isolate the sgRNA library plasmid DNA from the amplified bacterial culture.

  • Lentivirus Production :

    • Co-transfect HEK293T cells with the sgRNA library plasmid DNA and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral supernatant 48-72 hours post-transfection.

    • Determine the viral titer using a Lenti-X™ GoStix™ Plus kit or by transducing target cells with serial dilutions of the virus.

CRISPR Library Transduction
  • Transduction : Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • Cell Population Maintenance : Maintain a cell population size that ensures at least 500-fold coverage of the sgRNA library throughout the experiment.

  • Selection : Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Baseline Sample Collection : Collect a baseline cell population (T0) for genomic DNA extraction.

Drug Selection
  • Drug Treatment : Split the remaining cells into two populations:

    • Control Group : Treat with DMSO (vehicle control).

    • Experimental Group : Treat with a predetermined concentration of this compound (typically between the IC50 and IC80 values).

  • Population Maintenance : Continue to maintain a cell coverage of at least 500 cells per sgRNA throughout the drug selection phase.

  • Harvesting : Harvest the surviving cells from both the DMSO and PAA-treated populations once a clear growth difference is observed.

Data Analysis
  • Genomic DNA Extraction : Extract genomic DNA from the T0, DMSO-treated, and PAA-treated cell populations.

  • sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS) : Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.

  • Bioinformatic Analysis :

    • Use a bioinformatics tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to demultiplex the sequencing reads and align them to the sgRNA library.

    • Identify sgRNAs that are significantly enriched in the PAA-treated population compared to the T0 or DMSO control.

    • Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.

Validation of Candidate Genes
  • Individual Gene Knockout : Validate the top candidate resistance genes by generating individual knockout cell lines using two to three independent sgRNAs per gene.

  • Phenotypic Assays : Confirm that the knockout of the candidate gene confers resistance to this compound by performing cell viability assays.

  • Mechanism of Action Studies : Investigate the functional role of the validated resistance genes in the context of PAA's mechanism of action, for example, by examining their impact on the Hsp90 pathway or downstream signaling.

References

Application Notes and Protocols for the Development of Stable Cell Lines with Acquired Resistance to Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antifungal and cytotoxic properties.[2] The closely related compound, Pseudolaric Acid B (PAB), has been identified as a microtubule-destabilizing agent that induces G2/M cell cycle arrest and apoptosis.[3][4] PAB has also been shown to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents.

The development of acquired resistance to chemotherapeutic agents is a major obstacle in cancer therapy. Understanding the molecular mechanisms underlying drug resistance is crucial for the development of more effective treatment strategies and novel therapeutics. The generation of stable cell lines with acquired resistance to a specific compound is a fundamental in vitro tool for studying these mechanisms.

These application notes provide a comprehensive set of protocols for the development and characterization of stable cell lines exhibiting resistance to this compound. The methodologies described herein are based on established principles of in vitro drug resistance development and can be adapted to various cancer cell lines.

Determination of this compound IC50 in Parental Cell Line

Before initiating the development of a resistant cell line, it is essential to determine the baseline sensitivity of the parental cell line to this compound by calculating its half-maximal inhibitory concentration (IC50).

Protocol 1: IC50 Determination by MTT Assay

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a series of 2-fold serial dilutions. The final concentrations should span a range that is expected to cover 0-100% cell death. Include a vehicle control (DMSO at the same concentration as the highest PAA dose).

  • Drug Treatment: Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Example of IC50 Determination Data for Parental Cell Line

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.1894.4
0.50.9576.0
1.00.6350.4
5.00.2116.8
10.00.086.4
IC50 ~1.0 µM

Development of this compound Resistant Stable Cell Line

The following protocol describes a continuous exposure method to gradually select for a population of cells with resistance to this compound.

Protocol 2: Generation of a Resistant Cell Line by Continuous Exposure

  • Initial Exposure: Begin by culturing the parental cell line in complete medium supplemented with this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Subculturing: Closely monitor the cell culture. Initially, significant cell death is expected. The surviving cells will eventually resume proliferation. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of PAA.

  • Dose Escalation: Once the cells demonstrate stable growth at the initial PAA concentration (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This provides a backup in case of cell death at higher concentrations and allows for later characterization of resistance at different stages.

  • Selection of a Resistant Clone: Continue this process of dose escalation until the cells are able to proliferate in a concentration of PAA that is at least 10-fold higher than the initial IC50 of the parental cell line. At this point, a polyclonal resistant population has been established. For a more homogenous population, single-cell cloning can be performed by limiting dilution or cell sorting.

Workflow for Stable Cell Line Development

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Validation & Characterization A Parental Cell Line B Determine IC50 (Protocol 1) A->B C Continuous Exposure to PAA (IC50) B->C D Monitor & Subculture C->D Repeat E Gradual Dose Escalation D->E Repeat F Cryopreserve at Each Step E->F Repeat G PAA-Resistant Stable Cell Line E->G Resistance Achieved F->D Repeat H Validate Resistance (IC50 Shift) G->H I Investigate Resistance Mechanisms H->I

Caption: Workflow for developing a PAA-resistant stable cell line.

Validation of this compound Resistance

Once a resistant cell line has been established, it is critical to quantify the level of resistance.

Protocol 3: Validation of Resistance by IC50 Comparison

  • Parallel Culture: Culture both the parental and the resistant cell lines in their respective standard culture media (with PAA for the resistant line to maintain selective pressure).

  • IC50 Determination: Perform the IC50 determination assay (Protocol 1) simultaneously for both the parental and the resistant cell lines.

  • Resistance Index (RI): Calculate the Resistance Index by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the RI confirms the resistant phenotype.

Table 2: Example of IC50 Comparison Data

Cell LineIC50 of this compound (µM)Resistance Index (RI)
Parental1.0-
PAA-Resistant15.015.0

Investigation of Potential Resistance Mechanisms

The development of resistance to microtubule-targeting agents can involve various molecular changes. Based on the known mechanisms of PAB and other microtubule inhibitors, the following pathways and mechanisms should be investigated.

Potential Signaling Pathways in PAA Resistance

G cluster_0 Drug Efflux & Target Alteration cluster_1 Pro-Survival Signaling cluster_2 Inhibition of Apoptosis A Increased Drug Efflux (e.g., P-gp overexpression) B Tubulin Isotype Alterations or Mutations C PI3K/AKT/mTOR Pathway Activation F Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) C->F D MAPK Pathway (ERK, p38) Activation D->F E STAT3 Activation E->F H Decreased Caspase Activation F->H Inhibits G Downregulation of Pro-apoptotic Proteins (e.g., Bax) G->H Reduces PAA This compound PAA->A Blocked by PAA->B Ineffective due to

References

Application of Pseudolaric Acid A in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PBA), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest in biomedical research for its diverse biological activities. Notably, PBA and its analogue, Pseudolaric Acid B (PAB), have demonstrated potent anti-angiogenic properties, making them promising candidates for investigation in cancer therapy and other diseases characterized by excessive blood vessel formation. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. These application notes provide a comprehensive overview of the use of PBA in angiogenesis research, detailing its mechanism of action and providing standardized protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by inhibiting critical signaling pathways involved in endothelial cell proliferation, migration, and differentiation. The primary molecular targets of PBA and its analogues in the context of angiogenesis are the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

Inhibition of VEGF/VEGFR2 Signaling

VEGF is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2 (also known as KDR/Flk-1), on endothelial cells. This activation is crucial for the survival, proliferation, and migration of endothelial cells. Pseudolaric acids have been shown to directly interfere with this pathway. They inhibit the VEGF-induced phosphorylation of VEGFR2, which in turn blocks the activation of downstream signaling molecules such as Akt and Extracellular signal-Regulated Kinases (ERK).[1][2] This disruption of the VEGF/VEGFR2 axis is a key mechanism behind the anti-angiogenic activity of PBA.[1][2]

Downregulation of HIF-1α and VEGF Expression

Under hypoxic conditions, often found in the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of several pro-angiogenic genes, including VEGF.[3] Pseudolaric acids have been demonstrated to reduce the levels of HIF-1α protein, thereby suppressing the hypoxia-induced secretion of VEGF from tumor cells. This action is achieved by promoting the proteasome-mediated degradation of HIF-1α. By targeting both the upstream induction of VEGF in tumor cells and the downstream signaling in endothelial cells, PBA exhibits a dual anti-angiogenic activity.

Quantitative Data Summary

The following tables summarize the effective concentrations of Pseudolaric Acid B (PAB), a closely related analogue of PBA, in various in vitro angiogenesis assays. These values provide a reference for designing experiments with PBA.

Assay Cell Type PAB Concentration Effect Reference
HUVEC ProliferationHUVEC0.625-5 µMSignificant inhibition after 72h
HUVEC Tube FormationHUVEC0.313-2.5 µMPotent, dose-dependent blockage of VEGF-induced tube formation after 24h
HUVEC MigrationHUVEC0.625 and 1.250 µMSignificant inhibition of serum-stimulated cell movement
Hypoxia-induced VEGF SecretionMDA-MB-468Not specified, but effectiveAbrogation of hypoxia-induced VEGF secretion by reducing HIF-1α

Signaling Pathway Diagrams

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Akt Akt P_VEGFR2->Akt Activates ERK ERK P_VEGFR2->ERK Activates p_Akt p-Akt Akt->p_Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) p_Akt->Angiogenesis p_ERK p-ERK ERK->p_ERK p_ERK->Angiogenesis PBA This compound PBA->P_VEGFR2 Inhibits

Caption: VEGF/VEGFR2 signaling pathway and the inhibitory action of this compound.

HIF1a_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_protein HIF-1α Protein Hypoxia->HIF1a_protein Stabilizes Proteasome Proteasome HIF1a_protein->Proteasome Degradation HIF1a_stabilized Stabilized HIF-1α HIF1a_protein->HIF1a_stabilized Translocates PBA This compound PBA->Proteasome Promotes Degradation HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (on DNA) HIF1_complex->HRE Binds VEGF_mRNA VEGF mRNA HRE->VEGF_mRNA Transcription

Caption: HIF-1α signaling pathway and the role of this compound in promoting its degradation.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-angiogenic effects of this compound.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • This compound (PBA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of PBA in EGM-2. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of PBA (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

HUVEC_Proliferation_Workflow A Seed HUVECs in 96-well plate (5,000 cells/well) B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the HUVEC Proliferation (MTT) Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well tissue culture plates (pre-chilled)

  • This compound (PBA) stock solution

  • Calcein AM (for fluorescent imaging, optional)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.

  • Treatment and Seeding: Prepare cell suspensions containing different concentrations of PBA. Seed 100 µL of the cell suspension (20,000 cells) onto the solidified gel in each well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Imaging and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images of each well. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ).

Tube_Formation_Workflow A Coat 96-well plate with basement membrane extract B Incubate for 30-60 min at 37°C A->B C Prepare HUVEC suspension with This compound B->C D Seed HUVECs onto the gel C->D E Incubate for 4-18h D->E F Image tube formation E->F G Quantify tube length and branch points F->G

Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of PBA on the migration of endothelial cells, a crucial process in the closure of vascular networks.

Materials:

  • HUVECs

  • EGM-2

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips or a cell scraper

  • This compound (PBA) stock solution

  • PBS

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh EGM-2 containing different concentrations of PBA. Include a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor cell migration into the wound area.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Migration_Assay_Workflow A Grow HUVECs to a confluent monolayer B Create a scratch in the monolayer A->B C Wash with PBS to remove debris B->C D Treat with this compound C->D E Image the scratch at time 0 D->E F Incubate and image at regular intervals (e.g., 6, 12, 24h) E->F G Measure and quantify wound closure F->G

Caption: Experimental workflow for the Cell Migration (Wound Healing) Assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in angiogenesis signaling pathways, such as p-VEGFR2, total VEGFR2, HIF-1α, p-Akt, and p-ERK.

Materials:

  • HUVECs or other relevant cell lines

  • PBA

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with PBA as required for the specific experiment (e.g., for HIF-1α analysis, cells may need to be cultured under hypoxic conditions). Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable tool for angiogenesis research, offering a potent inhibitory effect on key pathways that drive new blood vessel formation. The protocols and data presented here provide a foundation for researchers to investigate the anti-angiogenic potential of PBA and to explore its therapeutic applications in diseases such as cancer. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Pseudolaric Acid A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pseudolaric Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges commonly encountered with this compound and to offer practical solutions and detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant interest for its potent antifungal, cytotoxic, and antifertility activities. However, its hydrophobic nature makes it practically insoluble in aqueous solutions, which presents a significant challenge for its use in in vitro and in vivo experimental settings. This poor water solubility can lead to compound precipitation, inaccurate dosing, and low bioavailability, thereby affecting the reliability and reproducibility of experimental results.

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in several common laboratory organic solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions. It is also soluble in ethanol and methanol, though to a lesser extent than in DMSO.

Q3: Can I use heat or sonication to help dissolve this compound?

Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially when preparing stock solutions in organic solvents or when using co-solvent formulations.[1] If you observe precipitation or phase separation during preparation, these methods can be very effective.

Troubleshooting Guide

Issue 1: My this compound precipitates when I add it to my aqueous cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. Here are several solutions to address this problem:

  • Decrease the Final Concentration of Organic Solvent: When preparing your working solution from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Use a Co-solvent Formulation: For in vivo studies or more demanding in vitro assays, a co-solvent system can maintain the solubility of this compound in an aqueous environment.

  • Employ Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, significantly increasing its aqueous solubility.

Issue 2: I am observing inconsistent results in my cell-based assays.

Inconsistent results can often be traced back to issues with the solubility and stability of your test compound.

  • Ensure Complete Dissolution of Stock Solution: Before preparing your working dilutions, ensure that your high-concentration stock solution in DMSO is completely dissolved. Use of a freshly opened bottle of DMSO is recommended as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound.[1][2]

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your aqueous medium for each experiment to avoid potential degradation or precipitation over time.

  • Aliquot and Store Stock Solutions Properly: To prevent degradation from repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Quantitative Solubility Data

The following tables summarize the solubility of this compound and its closely related analog, Pseudolaric Acid B, in various solvents.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥44.6 mg/mL[3]Ultrasonic assistance may be needed. Use fresh DMSO.
DMSO100 mg/mL (257.43 mM)Ultrasonic assistance may be needed. Use fresh DMSO.

Table 2: Solubility of Pseudolaric Acid B

SolventConcentrationNotes
DMSO86 mg/mL (198.86 mM)Use fresh DMSO to avoid reduced solubility.
Ethanol86 mg/mL
Methanol1 mg/mLClear, colorless solution.
WaterInsoluble
30% HP-β-CD Solution15.78 mg/mLA 600-fold increase compared to pure water.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. Gentle warming may also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Experimental Workflow for Stock Solution Preparation

G cluster_start Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso To sterile vial vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate If not fully dissolved inspect Visually Inspect Solution vortex->inspect If fully dissolved sonicate->inspect aliquot Aliquot into Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of a Working Solution using a Co-solvent System for In Vivo Studies

This protocol provides a method to prepare a 2.5 mg/mL working solution of this compound using a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Co-solvent Formulation Workflow

G start Start with PAA in DMSO Stock add_peg Add PEG300 start->add_peg 1 part add_tween Add Tween-80 add_peg->add_tween 4 parts, mix well add_saline Add Saline add_tween->add_saline 0.5 parts, mix well final Final Formulation (2.5 mg/mL PAA) add_saline->final 4.5 parts, mix well

Caption: Sequential addition for co-solvent formulation.

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

This protocol outlines a general method for preparing a Pseudolaric Acid/cyclodextrin inclusion complex to improve water solubility, based on methods used for Pseudolaric Acid B.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 30% w/v) in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, centrifuge the suspension to pellet the undissolved this compound.

  • Collect the supernatant, which contains the soluble this compound/HP-β-CD inclusion complex.

  • Freeze-dry the supernatant to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in water or buffer for your experiments.

Cyclodextrin Inclusion Complex Workflow

G start Prepare HP-β-CD Aqueous Solution add_paa Add Excess This compound start->add_paa stir Stir for 24-48h add_paa->stir centrifuge Centrifuge to Pellet Undissolved PAA stir->centrifuge collect Collect Supernatant centrifuge->collect freeze_dry Freeze-Dry Supernatant collect->freeze_dry final PAA/HP-β-CD Complex (Solid Powder) freeze_dry->final

Caption: Workflow for cyclodextrin complexation.

Signaling Pathways Modulated by Pseudolaric Acids

This compound and its analogs have been shown to exert their biological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Pseudolaric acids have been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism. Inhibition of this pathway contributes to the pro-apoptotic effects of Pseudolaric acids in cancer cells.

PI3K_Akt_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes PAA This compound PAA->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Improving the Bioavailability of Pseudolaric Acid A. This resource is designed for researchers, scientists, and drug development professionals actively working on enhancing the delivery and efficacy of this promising natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.

Disclaimer: Direct in-vivo pharmacokinetic data for this compound (PAA) formulations is limited in publicly available literature. Therefore, to provide practical and quantitative insights, this guide utilizes data from studies on structurally similar diterpenoid lactones, such as triptolide. These compounds share physicochemical properties with PAA, making them relevant models for formulation strategies.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of poorly soluble compounds like this compound into advanced delivery systems.

Solid Lipid Nanoparticles (SLNs) Formulation
Problem Potential Cause(s) Troubleshooting Steps
Low Drug Entrapment Efficiency (<70%) 1. Poor solubility of PAA in the lipid matrix. 2. Drug partitioning into the external aqueous phase during homogenization. 3. Drug expulsion during lipid recrystallization.1. Screen various solid lipids to find one with higher solubilizing capacity for PAA. 2. Optimize the homogenization speed and time to minimize drug leakage. 3. Use a mixture of lipids to create a less ordered crystal lattice, reducing drug expulsion.[1] 4. Increase the drug-to-lipid ratio, but be mindful of reaching a saturation point.
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient stabilizer. 3. Use of a lipid with a high melting point that solidifies too quickly.1. Increase homogenization speed/time or sonication power/duration. 2. Increase the concentration of the surfactant or use a combination of surfactants for better steric and electrostatic stabilization. 3. Select a lipid with a lower melting point or optimize the cooling process.
Particle Aggregation Upon Storage 1. Insufficient surface charge (low zeta potential). 2. Ostwald ripening. 3. Inadequate concentration of cryoprotectant during lyophilization (if applicable).1. Use a charged surfactant or add a charge-inducing agent to increase the absolute value of the zeta potential (> |30 mV|). 2. Optimize the surfactant concentration to provide a sufficient steric barrier. 3. If lyophilizing, screen different cryoprotectants (e.g., trehalose, mannitol) and their concentrations.
Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation
Problem Potential Cause(s) Troubleshooting Steps
Poor Self-Emulsification or Formation of Large Droplets (>200 nm) 1. Inappropriate oil, surfactant, or cosurfactant ratio. 2. Insufficient surfactant concentration. 3. Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a clear microemulsion region. 2. Increase the surfactant concentration. A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. 3. Use a surfactant with a higher HLB value or a combination of high and low HLB surfactants.
Drug Precipitation Upon Dilution in Aqueous Media 1. The drug is not fully solubilized in the SEDDS formulation. 2. The amount of drug exceeds the solubilization capacity of the resulting microemulsion. 3. pH-dependent solubility of this compound.1. Ensure PAA is completely dissolved in the oil/surfactant/cosurfactant mixture during preparation. Gentle heating may be required. 2. Reduce the drug loading in the formulation. 3. Evaluate the solubility of PAA at different pH values to anticipate its behavior in the gastrointestinal tract. Consider using pH-modifiers in the formulation if necessary.
Physical Instability (Phase Separation) of the Liquid SEDDS 1. Immiscibility of components. 2. Temperature fluctuations during storage.1. Screen different oils, surfactants, and cosurfactants for better miscibility. 2. Store the formulation in a controlled temperature environment. 3. Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, like many other diterpenoid compounds, is characterized by poor aqueous solubility.[1] This low solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, a significant portion of the orally administered dose may pass through the gastrointestinal tract without being absorbed into the bloodstream.

Q2: What are the primary mechanisms by which nanoparticle formulations can enhance the bioavailability of this compound?

A2: Nanoparticle formulations can improve bioavailability through several mechanisms:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[2]

  • Improved Solubility: The curvature of nanoparticles can increase the saturation solubility of the drug.

  • Enhanced Permeability and Retention: Nanoparticles can adhere to the intestinal mucosa, prolonging the residence time at the absorption site. Some nanoparticles may also be taken up by M-cells in the Peyer's patches, facilitating lymphatic transport and bypassing first-pass metabolism in the liver.[3]

Q3: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?

A3: Both are lipid-based nanoparticles. SLNs are composed of solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids. This blend in NLCs creates a less ordered lipid matrix, which can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[4]

Q4: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?

A4: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of an emulsion presents the drug in a solubilized state with a large interfacial area, which facilitates its absorption.

Q5: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?

A5: Key quality attributes include:

  • Particle Size and Polydispersity Index (PDI): These affect dissolution rate, absorption, and stability.

  • Zeta Potential: This indicates the surface charge and is a predictor of the physical stability of the colloidal dispersion.

  • Entrapment Efficiency and Drug Loading: These determine the amount of drug carried by the nanoparticles and the overall efficiency of the formulation.

  • In Vitro Drug Release Profile: This provides insights into how the drug will be released from the formulation over time.

  • Physical and Chemical Stability: Assessed under different storage conditions to ensure shelf-life.

Quantitative Data on Bioavailability Enhancement

The following tables summarize pharmacokinetic data from studies on diterpenoid lactones (Triptolide and Ginkgolide B) formulated in advanced delivery systems. This data illustrates the potential for significant bioavailability enhancement of this compound using similar formulation strategies.

Table 1: Pharmacokinetic Parameters of Triptolide Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Triptolide Suspension0.81.1 ± 0.30.51.8 ± 0.5100
Triptolide-loaded Casein Nanoparticles0.88.0 ± 4.41.07.8 ± 2.2433

Data adapted from a study on triptolide-loaded casein nanoparticles. The results show a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to a simple suspension.

Table 2: Pharmacokinetic Parameters of Ginkgolide B Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Ginkgo Biloba Extract Tablet100185.3 ± 45.12.01256.7 ± 245.8100
Ginkgo Biloba Proliposome100345.6 ± 89.71.52897.4 ± 567.3230.5

Data adapted from a comparative pharmacokinetic study of a proliposome formulation of Ginkgo biloba extract. Ginkgolide B is a diterpenoid lactone component of the extract. The proliposome formulation demonstrated a significant increase in bioavailability.

Experimental Protocols

The following are detailed methodologies for the preparation of formulations suitable for poorly soluble diterpenoid lactones like this compound.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation Method

Objective: To encapsulate this compound in solid lipid nanoparticles to improve its oral bioavailability. This protocol is adapted from methods used for other hydrophobic drugs like paclitaxel.

Materials:

  • This compound (PAA)

  • Solid Lipid: Stearic acid or Glyceryl monostearate

  • Surfactant: Poloxamer 188 or Tween 80

  • Organic Solvent: Chloroform or Dichloromethane

  • Aqueous Phase: Deionized water

Equipment:

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase: Dissolve a precisely weighed amount of this compound and the solid lipid (e.g., 100 mg of stearic acid) in a minimal amount of the organic solvent (e.g., 5 mL of chloroform).

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to probe sonication (e.g., 400 W, 5 minutes) in an ice bath to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate. This will lead to the precipitation of the lipid as solid nanoparticles encapsulating the drug. A rotary evaporator can be used for faster solvent removal.

  • Purification: Centrifuge the SLN dispersion (e.g., at 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing unencapsulated drug and excess surfactant.

  • Resuspension and Storage: Discard the supernatant and resuspend the SLN pellet in fresh deionized water. The final SLN dispersion can be stored at 4°C or lyophilized for long-term stability.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion in the gastrointestinal tract to enhance its solubility and absorption. This protocol is based on general SEDDS formulation strategies.

Materials:

  • This compound (PAA)

  • Oil Phase: Capryol 90, Labrafil M 1944 CS, or medium-chain triglycerides

  • Surfactant: Cremophor EL, Tween 80, or Kolliphor RH 40

  • Co-surfactant: Transcutol HP, PEG 400, or propylene glycol

Equipment:

  • Vortex mixer

  • Magnetic stirrer with heating capabilities

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare a series of mixtures with varying ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1 (w/w).

    • For each Smix ratio, prepare mixtures with different ratios of oil to Smix (from 9:1 to 1:9).

    • To each mixture, add a specific amount of water (or simulated gastric/intestinal fluid) and vortex.

    • Visually observe the resulting mixture for clarity and transparency to identify the microemulsion region. Plot these regions on a ternary phase diagram.

  • Preparation of the PAA-loaded SEDDS:

    • Select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Gently heat the mixture in a water bath (around 40°C) while stirring with a magnetic stirrer until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the prepared SEDDS to a specified volume of water with gentle agitation and measure the time it takes to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Mandatory Visualizations

experimental_workflow_sln cluster_prep Preparation of Phases cluster_process Nanoparticle Formation cluster_purification Purification and Final Product organic_phase Organic Phase (PAA + Solid Lipid + Solvent) homogenization High-Speed Homogenization organic_phase->homogenization aqueous_phase Aqueous Phase (Surfactant + Water) aqueous_phase->homogenization sonication Probe Sonication homogenization->sonication Coarse Emulsion evaporation Solvent Evaporation sonication->evaporation Nanoemulsion centrifugation Centrifugation evaporation->centrifugation SLN Dispersion resuspension Resuspension centrifugation->resuspension SLN Pellet final_product PAA-SLN Dispersion resuspension->final_product

Caption: Workflow for the preparation of this compound Solid Lipid Nanoparticles (SLNs).

logical_relationship_bioavailability cluster_physicochemical Physicochemical Properties bioavailability Improved Oral Bioavailability of PAA solubility Poor Aqueous Solubility dissolution Low Dissolution Rate solubility->dissolution dissolution->bioavailability limits nanoparticles Nanoparticle Formulation (SLNs, NLCs) surface_area Increased Surface Area nanoparticles->surface_area permeability Improved Permeability nanoparticles->permeability lymphatic_uptake Bypass First-Pass Metabolism (Lymphatic Uptake) nanoparticles->lymphatic_uptake sedds SEDDS solubilization Enhanced Solubilization sedds->solubilization sedds->permeability solid_dispersion Solid Dispersion solid_dispersion->surface_area solid_dispersion->solubilization surface_area->bioavailability solubilization->bioavailability permeability->bioavailability lymphatic_uptake->bioavailability

Caption: Factors influencing the oral bioavailability of this compound and enhancement strategies.

References

Technical Support Center: Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential off-target effects during experiments with Pseudolaric Acid A (PAA).

Frequently Asked Questions (FAQs)

Q1: We are observing potent G2/M cell cycle arrest and apoptosis in our cancer cell line treated with this compound, which is stronger than anticipated based on its reported primary targets. What could be the cause?

A1: This is a recognized activity of pseudolaric acids. While your intended target may be distinct, this compound (PAA) and its close analog, Pseudolaric Acid B (PAB), have been documented to induce G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] This is often linked to the disruption of microtubule dynamics.[1][4] PAB has been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle. Additionally, PAA has been identified as a novel Hsp90 inhibitor, which can also lead to cell cycle arrest and apoptosis. We recommend investigating for effects on tubulin polymerization and Hsp90 client protein stability.

Q2: Our experiment involves inflammatory signaling, and we see an unexpected modulation of NF-κB and MAPK pathways with this compound treatment. Is this a known off-target effect?

A2: Yes, this is a plausible off-target effect. Pseudolaric Acid B (PAB) has been shown to inhibit the NF-κB pathway and the p38 MAPK signaling cascade. Given the structural similarity between PAA and PAB, it is likely that PAA shares some of these activities. PAB has been observed to decrease the production of pro-inflammatory cytokines like TNF-α and IL-2. Therefore, if your experimental system involves these pathways, the observed effects could be due to off-target interactions of PAA.

Q3: We are working on metabolic signaling and have observed unexpected changes in the PI3K/AKT/mTOR pathway activity after treating cells with this compound. Is there a precedent for this?

A3: While direct reports on this compound's effect on the PI3K/AKT/mTOR pathway are limited, the closely related Pseudolaric Acid B (PAB) is a known inhibitor of this pathway. PAB has been shown to inhibit PI3K, leading to decreased phosphorylation of AKT and mTOR in a dose-dependent manner. It is reasonable to hypothesize that PAA may have similar off-target effects. We advise performing western blot analysis for the phosphorylated forms of key proteins in this pathway to confirm this off-target activity in your system.

Q4: Our results show altered expression of STAT3 and β-catenin target genes. Could this compound be responsible for this?

A4: This is a possibility. Studies on Pseudolaric Acid B (PAB) have demonstrated its ability to inhibit multiple carcinogenic signaling pathways, including STAT3, ERK1/2, Akt, and GSK-3β/β-catenin. The inhibition of GSK-3β would lead to the stabilization and nuclear translocation of β-catenin, while effects on STAT3 signaling could also be a direct or indirect consequence of PAA treatment. We recommend verifying these effects with pathway-specific reporters or by examining the phosphorylation status of key pathway components.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of apoptosis observed at low concentrations of this compound.

  • Possible Cause 1: Disruption of Microtubule Dynamics.

    • Troubleshooting Step: Perform a tubulin polymerization assay with purified tubulin in the presence of varying concentrations of PAA. Compare the results with a known microtubule destabilizer like colchicine.

    • Verification: Use immunofluorescence microscopy to visualize the microtubule network in cells treated with PAA. Look for evidence of microtubule depolymerization and disrupted mitotic spindles.

  • Possible Cause 2: Inhibition of Hsp90.

    • Troubleshooting Step: Conduct a western blot analysis to examine the protein levels of known Hsp90 client proteins (e.g., Akt, Erk, c-Raf). A decrease in the levels of these proteins upon PAA treatment would suggest Hsp90 inhibition.

    • Verification: Perform a cellular thermal shift assay (CETSA) to confirm the direct binding of PAA to Hsp90 in cells.

  • Possible Cause 3: Activation of the mitochondrial apoptosis pathway.

    • Troubleshooting Step: Measure the mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the potential is indicative of mitochondrial-mediated apoptosis.

    • Verification: Perform a western blot to check for the cleavage of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria into the cytosol. PAB has been shown to induce apoptosis via the mitochondrial pathway.

Issue 2: Inconsistent results in cell viability assays across different cell lines.

  • Possible Cause: Differential expression of off-target proteins.

    • Troubleshooting Step: Profile the expression levels of key potential off-target proteins such as tubulin isoforms, Hsp90, and components of the PI3K/AKT and MAPK pathways in the cell lines showing differential sensitivity.

    • Verification: Use siRNA to knock down a suspected off-target protein in the more sensitive cell line. If the knockdown results in decreased sensitivity to PAA, it confirms the role of that protein in the observed phenotype.

Quantitative Data on Off-Target Interactions

The following table summarizes known quantitative data for Pseudolaric Acid B (PAB), a close structural analog of this compound. This data can be indicative of potential off-target interactions for PAA.

Target/PathwayCompoundAssay TypeCell Line/SystemIC50 / EffectReference
Cell Proliferation PABCCK-8 AssayMDA-MB-23119.3 µM (24h), 8.3 µM (48h), 5.76 µM (72h)
Cell Proliferation PABMTT AssayVarious Cancer Cell Lines0.17 to 5.20 µM
PI3K/AKT/mTOR Pathway PABWestern BlotMDA-MB-231Dose-dependent inhibition of p-AKT and p-mTOR
STAT3, ERK1/2, Akt, GSK-3β/β-catenin PABNot SpecifiedHepatocellular Carcinoma CellsInhibition of all pathways
p38MAPK Signaling PABWestern BlotDTH Mouse ModelSignificant inhibition of p38MAPK, ATF-2, MK2, HSP27 activation
NF-κB Pathway PABWestern BlotRAW264.7Decreased expression of NF-κB p65, p-p65, IKKα/β, IκBα
CD147 PABProliferation AssayAML Cell LinesIC50: 1.59 ± 0.47 µM
Hsp90 PAANot SpecifiedNot SpecifiedDirect binding confirmed

Experimental Protocols

Protocol 1: Western Blot for PI3K/AKT/mTOR Pathway Components

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with varying concentrations of this compound for the desired time (e.g., 48 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-mTOR (Ser2448), and mTOR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reagents: Tubulin protein, GTP, and a tubulin polymerization buffer.

  • Assay Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and varying concentrations of this compound.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

  • Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Controls: Include a negative control (vehicle) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).

  • Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization for each concentration of PAA.

Visualizations

G cluster_microtubule Microtubule Dynamics cluster_hsp90 Hsp90 Chaperone Cycle cluster_apoptosis Apoptosis PAA This compound Tubulin Tubulin PAA->Tubulin Inhibits Hsp90 Hsp90 PAA->Hsp90 Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to ClientProteins Client Proteins (Akt, Erk, c-Raf) Hsp90->ClientProteins Stabilization Apoptosis Apoptosis ClientProteins->Apoptosis Destabilization leads to G2M_Arrest->Apoptosis

Caption: Known molecular targets of this compound leading to apoptosis.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_stat STAT/β-catenin Pathway cluster_nfkb NF-κB Pathway PAB Pseudolaric Acid B (PAA Analog) PI3K PI3K PAB->PI3K Inhibits p38 p38 MAPK PAB->p38 Inhibits ERK ERK1/2 PAB->ERK Inhibits STAT3 STAT3 PAB->STAT3 Inhibits GSK3b GSK-3β PAB->GSK3b Inhibits IKK IKK PAB->IKK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits

Caption: Potential off-target signaling pathways of PAA based on PAB data.

Caption: Workflow for troubleshooting unexpected off-target effects of PAA.

References

Degradation of Pseudolaric Acid A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pseudolaric Acid A (PAA). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the handling and stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a diterpenoid acid with limited aqueous solubility. For research purposes, it is typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for creating stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound stock solutions, it is recommended to store them at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.

Q3: I observe precipitation in my this compound solution after storage or dilution in an aqueous buffer. What should I do?

A3: Precipitation can occur if the final concentration of the organic solvent (like DMSO or ethanol) is too low to maintain the solubility of this compound in your aqueous experimental medium. To address this, you can try the following:

  • Increase the final solvent concentration: If your experimental system allows, slightly increasing the percentage of the organic solvent may help keep the compound in solution.

  • Sonication: Gentle sonication can help to redissolve precipitated material.

  • Warm the solution: Briefly warming the solution to 37°C may aid in redissolving the compound. However, be cautious as elevated temperatures can also promote degradation.

  • Prepare fresh dilutions: It is always best practice to prepare fresh dilutions from your stock solution immediately before use.

Q4: How can I detect degradation of my this compound solution?

A4: Degradation can be monitored by several analytical techniques. The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1][2] Signs of degradation include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the color or clarity of the solution.

  • A noticeable loss of biological activity in your assays.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Issue: You observe new, unexpected peaks in the HPLC chromatogram of your this compound solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of PAA 1. Review Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. 2. Check Solvent Quality: Use high-purity, anhydrous solvents. Water content in solvents like DMSO can promote hydrolysis. 3. Perform Forced Degradation: To confirm if the new peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and compare the chromatograms.
Contamination 1. Analyze Blank Samples: Inject the solvent used to dissolve the PAA to check for contamination from the solvent itself. 2. Clean the HPLC System: Ensure the HPLC system, including the column, is clean and properly equilibrated.
Interaction with Excipients 1. Analyze Components Separately: If your formulation contains other excipients, analyze them individually to see if they produce interfering peaks.
Guide 2: Loss of Biological Activity

Issue: Your this compound solution shows reduced or no activity in your biological assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Analytical Verification: Analyze the solution by HPLC to determine the concentration and purity of the active compound. Compare the results with a freshly prepared standard solution. 2. Prepare Fresh Solution: Prepare a new stock solution from solid PAA and re-run the experiment.
Incompatibility with Assay Medium 1. pH Sensitivity: The stability of PAA may be pH-dependent. Check the pH of your assay buffer. Extreme pH values can lead to hydrolysis. 2. Binding to Assay Components: PAA might non-specifically bind to plastics or proteins in your assay system, reducing its effective concentration. Consider using low-binding labware.
Incorrect Concentration 1. Verify Dilutions: Double-check all dilution calculations and pipetting steps. 2. Confirm Stock Concentration: If possible, confirm the concentration of your stock solution using a validated analytical method.

Data Presentation

The following tables present hypothetical data from a forced degradation study of this compound to illustrate how stability data can be summarized.

Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress Conditions

Condition Time (hours) PAA Remaining (%) Number of Degradation Products
0.1 M HCl (60°C)285.22
665.73
1240.13
0.1 M NaOH (60°C)270.54
635.25
1210.85
Water (60°C)1298.51
2495.11

Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration PAA Remaining (%) Number of Degradation Products
Oxidative (3% H₂O₂ at RT)24 hours88.93
Thermal (Solid, 80°C)48 hours92.42
Photolytic (Solution, UV light)12 hours75.34

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[3][4]

1. Materials:

  • This compound (solid)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 2, 6, 12 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 60°C. Withdraw samples at specified time points.

    • Solid State: Place solid PAA in an oven at 80°C. At specified time points, withdraw a sample, dissolve it in the solvent, and analyze.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at specified time points.

4. HPLC Analysis:

  • Develop an HPLC method that can separate this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point for diterpenoids.

  • Analyze all samples and calculate the percentage of PAA remaining and the relative peak areas of the degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare PAA Stock Solution (e.g., 1 mg/mL in Methanol) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (60°C Solution) stress->thermal photo Photolytic (UV Light) stress->photo sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify PAA and Degradation Products hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) PAA This compound (Diterpenoid with Ester and Lactone) hydrolysis_product1 Hydrolysis of Acetyl Ester Group PAA->hydrolysis_product1 -H₂O hydrolysis_product2 Opening of Lactone Ring PAA->hydrolysis_product2 +H₂O oxidation_product1 Epoxidation of Double Bonds PAA->oxidation_product1 +[O] photo_product1 Isomerization or Rearrangement PAA->photo_product1 hv

Caption: Putative degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing Pseudolaric Acid A Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pseudolaric Acid A (PBA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of PBA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (PBA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It is known for its potent antifungal and cytotoxic properties and is being investigated for its potential as an anti-cancer and antifungal therapeutic agent.

Q2: How should I dissolve this compound for my experiments?

A2: PBA is sparingly soluble in aqueous solutions. The recommended method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve the appropriate mass of PBA in anhydrous DMSO. It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility. To enhance dissolution, gentle warming to 37°C and sonication can be applied. For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid PBA should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is generally stable for up to 6 months. For short-term storage, a stock solution can be kept at 4°C for a few days. Protect both solid PBA and its solutions from light.

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

A4: The effective concentration of PBA varies depending on the cell line and the specific assay. For anti-cancer studies, IC50 values can range from the sub-micromolar to low micromolar range. For antifungal applications, the Minimum Inhibitory Concentration (MIC) can also vary. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Please refer to the data table below for reported IC50 and MIC values in various cell lines.

Troubleshooting Guide

Issue 1: My this compound is precipitating in the cell culture medium.

  • Potential Cause: The aqueous solubility of PBA is low, and high concentrations of the compound or the DMSO stock solution can lead to precipitation when added to the culture medium.

  • Solution:

    • Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).

    • Prepare intermediate dilutions of your PBA stock in pre-warmed (37°C) culture medium.

    • Add the PBA solution to the cells dropwise while gently swirling the plate to ensure rapid and even distribution.

    • Consider using a solubilizing agent in your final dilution, such as PEG300 or Tween-80, though their effects on your specific cell line should be validated.

Issue 2: I am not observing the expected cytotoxic effect of this compound.

  • Potential Cause 1: Sub-optimal concentration. The effective concentration of PBA is highly cell-line dependent.

  • Solution 1: Perform a dose-response experiment (e.g., using a wide range of concentrations from 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.

  • Potential Cause 2: Compound degradation. PBA may have degraded due to improper storage or handling.

  • Solution 2: Ensure that your PBA stock solution has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Potential Cause 3: Cell density. The number of cells seeded can influence the apparent cytotoxicity of a compound.

  • Solution 3: Optimize your cell seeding density to ensure they are in the logarithmic growth phase during the experiment.

Issue 3: I am observing high background or inconsistent results in my cell viability assay (e.g., MTT, SRB).

  • Potential Cause: Interference of PBA with the assay reagents or variability in experimental technique.

  • Solution:

    • Include proper controls, such as vehicle-treated cells (e.g., DMSO) and untreated cells.

    • For colorimetric assays, ensure that PBA at the concentrations used does not absorb light at the same wavelength as the assay's readout. You can test this by measuring the absorbance of PBA in cell-free medium.

    • Ensure uniform cell seeding and consistent incubation times.

    • When washing steps are involved (e.g., in an SRB assay), perform them gently to avoid detaching cells.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported inhibitory concentrations of this compound (PBA) in various cancer cell lines and fungal species.

Cell Line/OrganismAssay TypeConcentration (µM)Reference
Anti-Cancer Activity
Bel-7402 (Human hepatoma)IC50> 100[1]
BGC-823 (Human gastric carcinoma)IC501.83[1]
HL-60 (Human promyelocytic leukemia)IC500.49[1]
HMEC-1 (Human microvascular endothelial)IC500.95[1]
Antifungal Activity
Candida tropicalis (FLC-resistant)MIC8 - 16 µg/mL[2]
Candida tropicalis (FLC-susceptible)MIC8 - 16 µg/mL
Candida parapsilosis complexMIC64 - 128 µg/mL

FLC: Fluconazole

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound (PBA)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Adherent cancer cell line of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • PBA Treatment:

    • Prepare a 10 mM stock solution of PBA in anhydrous DMSO.

    • Perform serial dilutions of the PBA stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest PBA concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PBA or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the PBA concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of PBA-Treated Cells

This protocol outlines the steps to analyze changes in protein expression in cells treated with this compound.

Materials:

  • PBA-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treating cells with the desired concentration of PBA for the specified time, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_pba Prepare PBA Stock (10 mM in DMSO) serial_dilute Prepare Serial Dilutions of PBA prep_pba->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with PBA (24-72h) seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBA This compound PI3K PI3K PBA->PI3K Inhibits STAT3 STAT3 PBA->STAT3 Inhibits Bcl2 Bcl-2 PBA->Bcl2 Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3->Proliferation Promotes Bax Bax Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Bax Inhibits

Caption: Putative signaling pathway of this compound in cancer cells.

References

Technical Support Center: Pseudolaric Acid A Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pseudolaric acid A (PAA) in western blot experiments.

Troubleshooting Guides

This section addresses common problems encountered during the western blot analysis of PAA-treated samples.

Problem 1: Weak or No Signal for Target Protein

Possible Causes and Solutions

CauseSolution
Insufficient Protein Loading Quantify protein concentration using a BCA or Bradford assay before loading. Aim for 20-40 µg of total protein per lane.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. For smaller proteins (<20 kDa), consider using a membrane with a smaller pore size (e.g., 0.2 µm).
Inactive Primary or Secondary Antibody Use a fresh aliquot of antibody. Ensure proper storage conditions as per the manufacturer's datasheet. Test antibody activity using a positive control.
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series.
Insufficient Incubation Time Increase the primary antibody incubation time, for example, overnight at 4°C.
Expired or Inactive Substrate Use a fresh, unexpired chemiluminescent substrate.
Target Protein Not Expressed or Low Abundance Ensure the cell line used expresses the target protein. If the protein has low abundance, consider immunoprecipitation to enrich the sample before western blotting.
Problem 2: High Background

Possible Causes and Solutions

CauseSolution
Insufficient Blocking Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST as the blocking agent.
Primary Antibody Concentration Too High Decrease the primary antibody concentration. Perform a titration to find the optimal dilution that provides a strong signal with low background.
Secondary Antibody Non-specific Binding Ensure the secondary antibody is specific for the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST).
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.
Contaminated Buffers or Equipment Use freshly prepared, filtered buffers. Ensure all equipment is clean.
Problem 3: Non-specific Bands

Possible Causes and Solutions

CauseSolution
Primary Antibody Concentration Too High Reduce the primary antibody concentration.
Primary Antibody is Polyclonal and Not Affinity-Purified Use an affinity-purified polyclonal antibody or a monoclonal antibody if available.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Cross-reactivity of the Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the species of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the PI3K/AKT/mTOR pathway in a western blot?

A1: Pseudolaric acid B (PAB), a close analog of PAA, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] Therefore, you should expect to see a dose-dependent decrease in the phosphorylation of key proteins in this pathway, such as p-AKT and p-mTOR, upon treatment with PAA. Total protein levels of AKT and mTOR should remain unchanged.

Q2: I am not seeing any change in the expression of my target protein after PAA treatment. What should I do?

A2: First, verify that your western blot procedure is optimized by checking your loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. If the loading control is consistent, consider the following:

  • Treatment time and concentration: Optimize the concentration of PAA and the treatment duration. It's possible the chosen conditions are not sufficient to induce a change in your target protein.

  • Cell line specificity: The effect of PAA can be cell-type dependent. Ensure that the cell line you are using is responsive to PAA treatment.

  • Antibody quality: Confirm that your primary antibody is specific and sensitive enough to detect the target protein.

Q3: My bands appear blurry or smeared. What could be the cause?

A3: Blurry bands can be caused by several factors:

  • High voltage during electrophoresis: This can cause the gel to overheat. Try running the gel at a lower voltage for a longer period.

  • Improperly prepared buffers: Ensure the running and transfer buffers are made correctly and have the correct pH.

  • Air bubbles during transfer: Make sure to remove any air bubbles between the gel and the membrane during the transfer setup.

Q4: Should I use a positive control in my PAA western blot experiment?

A4: Yes, using a positive control is highly recommended. This could be a cell lysate from a cell line known to express your target protein or a recombinant protein. This will help you to confirm that your antibody is working correctly and that your western blot protocol is optimized.

Experimental Protocols

Detailed Western Blot Protocol for PAA-Treated Cells
  • Cell Lysis:

    • After treating cells with the desired concentrations of PAA for the appropriate time, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.

    • Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, check for transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Problem with Western Blot no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg nonspecific Non-specific Bands start->nonspecific check_protein Check Protein Loading & Transfer no_signal->check_protein check_antibody Check Antibody Activity & Concentration no_signal->check_antibody check_blocking Optimize Blocking high_bg->check_blocking check_washing Improve Washing Steps high_bg->check_washing check_sample Check for Protein Degradation nonspecific->check_sample check_secondary Verify Secondary Antibody nonspecific->check_secondary

Caption: A flowchart for troubleshooting common western blot issues.

G cluster_workflow Experimental Workflow A 1. Cell Treatment with PAA B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: The sequential steps of a western blot experiment.

G cluster_pathway PAA Signaling Pathway PAA This compound PI3K PI3K PAA->PI3K inhibits Bax Bax PAA->Bax activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

References

Technical Support Center: Pseudolaric Acid B Cell Viability Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Pseudolaric Acid B (PAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered during cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is Pseudolaric Acid B (PAB) and what is its primary mechanism of action?

Pseudolaric Acid B is a diterpene acid isolated from the root bark of Pseudolarix kaempferi. Its primary anticancer mechanism is the disruption of microtubule polymerization. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.[1][2]

Q2: I am observing inconsistent results with my MTT assay when treating cells with PAB. What could be the cause?

Inconsistencies in MTT assays with PAB treatment can arise from several factors related to the compound's biological activities:

  • Alterations in Cellular Metabolism: The MTT assay measures cell viability by assessing the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to formazan. PAB-induced cell cycle arrest at the G2/M phase can alter the metabolic state of the cells, potentially leading to an under- or overestimation of cell viability that is not directly correlated with cell death.[3][4]

  • Induction of Reactive Oxygen Species (ROS): PAB has been shown to induce the generation of reactive oxygen species (ROS) in some cell lines. ROS can interfere with tetrazolium salt reduction, potentially leading to inaccurate readings.

  • Direct Interference with Reagents: While not explicitly documented for PAB, some chemical compounds can directly interact with the MTT reagent or the resulting formazan, leading to false results.

Q3: Can PAB's effect on the cell cycle influence the outcome of viability assays?

Yes. PAB causes a potent G2/M phase cell cycle arrest. Cells arrested in this phase can be larger and metabolically different from cells in other phases. Since tetrazolium-based assays like MTT, XTT, and WST-8 rely on metabolic activity, a change in the cell cycle distribution can lead to a skewed viability reading that doesn't accurately reflect the number of living cells.

Q4: Are there alternative assays to MTT that are less prone to artifacts when working with PAB?

Yes, several alternative assays can provide a more accurate assessment of cell viability in the presence of compounds like PAB that modulate cellular metabolism and ROS levels:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. This method is generally less susceptible to interference from compounds that affect cellular redox states.

  • LDH Release Assays: These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods directly count viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. This can be assessed using a hemocytometer or flow cytometry.

  • Real-Time Cell Analysis: Instruments that measure impedance changes as cells adhere and proliferate on a plate can provide continuous, label-free monitoring of cell viability.

Troubleshooting Guides

Problem 1: Higher than expected cell viability in MTT/WST-8 assays at cytotoxic concentrations of PAB.
  • Possible Cause 1: PAB-induced increase in metabolic activity.

    • Troubleshooting Step: Validate your findings with a non-metabolic viability assay, such as a Trypan Blue exclusion assay or an LDH release assay. A direct cell count will confirm the actual number of viable cells.

  • Possible Cause 2: PAB-induced ROS generation interfering with the assay.

    • Troubleshooting Step: Measure ROS levels in PAB-treated cells using a fluorescent probe like DCFDA. If ROS levels are elevated, consider using an ATP-based viability assay, which is less sensitive to changes in cellular redox potential.

Problem 2: High variability between replicate wells.
  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").

  • Possible Cause 2: PAB precipitation.

    • Troubleshooting Step: Confirm that PAB is fully dissolved in the solvent (e.g., DMSO) and that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5%).

Quantitative Data Summary

The following table summarizes the reported IC50 values for Pseudolaric Acid B in various cancer cell lines. Note that these values can vary depending on the cell line, assay method, and incubation time.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
MDA-MB-231CCK-82419.3
MDA-MB-231CCK-8488.3
MDA-MB-231CCK-8725.76
HepG2SRB721.58
SK-Hep-1SRB721.90
Huh-7SRB722.06
U87Not SpecifiedNot Specified~10

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Pseudolaric Acid B and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Cell Lysis: Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate at room temperature for 10 minutes.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubules PAB->Microtubules destabilizes PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR inhibits ROS Reactive Oxygen Species (ROS) PAB->ROS induces G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to PI3K_AKT_mTOR->Apoptosis inhibition promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction causes Mitochondrial_Dysfunction->Apoptosis triggers

Caption: Signaling pathways affected by Pseudolaric Acid B.

Viability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate treat_cells Treat with Pseudolaric Acid B seed_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT, ATP Reagent) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate (Absorbance/Luminescence) incubate->read_plate analyze_data Analyze Data & Calculate Viability read_plate->analyze_data

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Tree start Inconsistent Viability Results with PAB? check_metabolism Is viability overestimated? start->check_metabolism check_variability High variability between wells? start->check_variability validate_assay Validate with non-metabolic assay (e.g., Trypan Blue, LDH) check_metabolism->validate_assay Yes check_ros Measure ROS levels check_metabolism->check_ros No check_seeding Review cell seeding protocol check_variability->check_seeding Yes use_atp_assay Consider ATP-based assay check_ros->use_atp_assay check_solubility Verify PAB solubility and vehicle concentration check_seeding->check_solubility

Caption: Troubleshooting decision tree for PAB viability assays.

References

Technical Support Center: Pseudolaric Acid A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific toxicity of Pseudolaric Acid A in animal models. Much of the existing research focuses on a related compound, Pseudolaric Acid B (PAB), primarily investigating its therapeutic effects. This technical support guide provides general troubleshooting advice and standardized protocols for researchers investigating the toxicity of natural compounds like this compound, and includes available data on the related compound PAB for informational purposes.

Frequently Asked Questions (FAQs)

Q1: Where can I find established LD50 values for this compound in common animal models like rats and mice?

Q2: What are the known target organs for this compound toxicity?

A2: The specific target organs for this compound toxicity have not been well-characterized in published animal studies. General toxicological screening would typically involve histopathological examination of major organs such as the liver, kidneys, heart, lungs, spleen, and reproductive organs.

Q3: Is there any information on the reproductive or developmental toxicity of this compound?

A3: While a GHS classification suggests suspected reproductive toxicity for this compound, detailed in vivo studies in animal models to confirm this are lacking. Researchers investigating this compound should consider incorporating reproductive and developmental toxicity endpoints in their study designs.

Q4: What are the known effects of the related compound, Pseudolaric Acid B (PAB), on liver enzymes?

A4: Studies on Pseudolaric Acid B (PAB) in the context of non-alcoholic fatty liver disease (NAFLD) in mice have shown that PAB can influence liver enzyme levels. In a study on high-fat diet-fed mice, PAB administration was found to significantly reduce serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), suggesting a potential hepatoprotective effect in that specific disease model[1]. However, this does not preclude the possibility of hepatotoxicity at different dose levels or under different conditions.

Troubleshooting Guides

Issue 1: High mortality rates in initial dose-range finding studies.
  • Possible Cause: The initial doses selected are too high. Natural compounds can have steep dose-response curves.

  • Troubleshooting Steps:

    • Reduce Starting Dose: Begin with a much lower starting dose, for example, guided by in vitro cytotoxicity data (e.g., IC50) if available.

    • Use a Wider Dose Range: Employ a wider range of doses with fewer animals per group in the initial study to identify a non-lethal dose range.

    • Consider a different vehicle: Ensure the vehicle used for administration is non-toxic and that the compound is properly solubilized or suspended. Poor solubility can lead to inconsistent absorption and unexpected toxicity.

    • Observe for Clinical Signs: Closely monitor animals for clinical signs of toxicity (e.g., lethargy, weight loss, changes in posture) to establish humane endpoints and better characterize the toxic response.

Issue 2: Inconsistent results or high variability in toxicity endpoints between animals in the same dose group.
  • Possible Cause: Issues with dose formulation, administration, or underlying health status of the animals.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: If administering via feed or a suspension, ensure the test compound is evenly distributed. Prepare fresh formulations regularly.

    • Standardize Administration Technique: For oral gavage, ensure consistent volume and placement to avoid stress or injury. For other routes, ensure the technique is uniform across all technicians.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the study to reduce stress-related variability.

    • Health Screening: Use healthy, specific-pathogen-free (SPF) animals of a consistent age and weight to minimize biological variability.

Issue 3: No observable adverse effects at the highest feasible dose.
  • Possible Cause: The compound may have a low order of acute toxicity, or the route of administration may result in poor bioavailability.

  • Troubleshooting Steps:

    • Limit Dose Study: Conduct a limit test, typically up to 2000 mg/kg for oral administration, as per OECD guidelines. If no adverse effects are observed, the compound may be classified as having low acute toxicity.

    • Consider Bioavailability: Investigate the pharmacokinetic properties of the compound. It may be poorly absorbed from the gastrointestinal tract. Alternative routes of administration (e.g., intraperitoneal) could be considered for mechanistic studies, though this may not be relevant for human risk assessment.

    • Subchronic Studies: Acute toxicity studies may not reveal effects that manifest after repeated exposure. A subchronic (e.g., 28-day or 90-day) study may be necessary to identify target organ toxicity.

Quantitative Data Summary

As specific toxicity data for this compound is unavailable, the following table summarizes findings for the related compound, Pseudolaric Acid B, in a therapeutic context.

Table 1: Effects of Pseudolaric Acid B (PAB) on Serum Biochemical Parameters in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

ParameterAnimal ModelTreatment GroupDosageDurationObservation
ASTC57BL/6J Mice (HFD-induced NAFLD)PAB-L10 mg/kg/day (oral)8 weeksSignificantly reduced
ASTC57BL/6J Mice (HFD-induced NAFLD)PAB-H20 mg/kg/day (oral)8 weeksSignificantly reduced
ALTC57BL/6J Mice (HFD-induced NAFLD)PAB-L10 mg/kg/day (oral)8 weeksSignificantly reduced
ALTC57BL/6J Mice (HFD-induced NAFLD)PAB-H20 mg/kg/day (oral)8 weeksSignificantly reduced

Source: Adapted from a study on PAB's therapeutic effects in NAFLD[1]. These results are from a disease model and may not directly reflect the toxicological profile in healthy animals.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a general framework. Researchers must adapt it to their specific compound and institutional guidelines.

  • Test Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females as they are often slightly more sensitive.

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide free access to standard laboratory diet and water.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of this compound to one animal. The starting dose is a best estimate, often around 175 mg/kg if no prior information is available.

    • Observe the animal for signs of toxicity and mortality over a 48-hour period.

    • If the animal survives, the next animal is dosed at a higher level (e.g., a factor of 3.2 higher). If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a series of reversals in outcome).

    • All animals are observed for a total of 14 days.

  • Endpoints: Record clinical signs, body weight changes, and any mortalities. Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using software that employs the maximum likelihood method based on the dosing outcomes.

Protocol 2: Subchronic (90-Day) Oral Toxicity Study (Rodent - OECD 408)
  • Test Animals: Use at least 10 male and 10 female rodents per group.

  • Dose Groups: Typically, a control group (vehicle only) and at least three dose levels (low, mid, high) are used. The high dose should induce some toxic effects but not mortality exceeding 10%. The low dose should not induce any observable toxic effects.

  • Administration: Administer this compound daily via the intended route (e.g., oral gavage) for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • Periodic: Ophthalmoscopic examination.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (including liver and kidney function markers). Collect urine for urinalysis.

  • Pathology:

    • Conduct a full necropsy on all animals.

    • Weigh major organs (liver, kidneys, brain, spleen, heart, gonads).

    • Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Signaling Pathways Implicated for Pseudolaric Acid B (PAB)

The following diagrams illustrate signaling pathways that have been shown to be modulated by Pseudolaric Acid B, a related compound. The relevance of these pathways to this compound is currently unknown.

PAB_Anticancer_Pathways cluster_PAB Pseudolaric Acid B (PAB) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PAB PAB STAT3 p-STAT3 PAB->STAT3 inhibits ERK p-ERK1/2 PAB->ERK inhibits AKT p-Akt PAB->AKT inhibits GSK3B GSK-3β/β-catenin PAB->GSK3B inhibits Proliferation Cell Proliferation STAT3->Proliferation promotes ERK->Proliferation promotes AKT->Proliferation promotes GSK3B->Proliferation promotes Apoptosis Apoptosis

Caption: PAB's inhibitory effects on key cancer signaling pathways.

Experimental Workflow for a Subchronic Toxicity Study

Subchronic_Toxicity_Workflow start Start: Healthy Rodents acclimatization Acclimatization (≥ 5 days) start->acclimatization randomization Randomization into Dose Groups (Control, Low, Mid, High) acclimatization->randomization dosing Daily Dosing (90 days) - Oral Gavage randomization->dosing monitoring In-life Monitoring - Clinical Signs (Daily) - Body Weight (Weekly) - Food Consumption (Weekly) dosing->monitoring termination Terminal Procedures (Day 91) dosing->termination necropsy Gross Necropsy & Organ Weights termination->necropsy samples Sample Collection - Blood (Hematology, Chemistry) - Tissues (Histopathology) necropsy->samples analysis Data Analysis - Statistical Analysis - NOAEL Determination samples->analysis end End: Final Report analysis->end

Caption: A generalized workflow for a 90-day rodent toxicity study.

References

Navigating the Nuances of Pseudolaric Acid A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudolaric Acid A (PAA), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its diverse biological activities, including potent antifungal and anticancer properties. However, researchers may encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges and promote consistency in PAA research.

Troubleshooting Guide: Addressing Inconsistent Results

Problem 1: Lower-than-expected or no biological activity observed.

Possible Causes & Solutions

  • Poor Solubility: PAA is a lipophilic molecule with limited aqueous solubility. This can lead to precipitation in cell culture media or aqueous buffers, reducing the effective concentration.

    • Solution: Prepare stock solutions in an appropriate organic solvent such as DMSO. When diluting into aqueous media, ensure vigorous mixing and consider the use of a carrier solvent or surfactant, though vehicle controls are critical in these cases.

  • Compound Degradation: PAA contains ester and other functional groups susceptible to hydrolysis or degradation under certain conditions.

    • Solution: Store PAA as a solid at -20°C or lower, protected from light and moisture. Prepare stock solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles. For longer-term storage of solutions, aliquot and store at -80°C.

  • Sub-optimal Cell Culture Conditions: The observed bioactivity of PAA can be cell-line dependent and influenced by culture conditions.

    • Solution: Ensure cell lines are healthy, within a low passage number, and free of contamination. Optimize cell density and treatment duration through preliminary dose-response and time-course experiments.

  • Purity of the Compound: Impurities from the extraction process or synthesis can interfere with the biological activity of PAA.

    • Solution: Whenever possible, use high-purity PAA (>98%). Confirm the purity of your compound via HPLC or other analytical methods. Be aware that batch-to-batch variability can occur.

Problem 2: High variability between experimental replicates.

Possible Causes & Solutions

  • Inconsistent Solubilization: Incomplete or inconsistent solubilization of PAA can lead to significant variations in the actual concentration between wells or flasks.

    • Solution: Ensure the stock solution is fully dissolved before making dilutions. After diluting into aqueous media, visually inspect for any precipitation. Vortex solutions thoroughly before each use.

  • Pipetting Errors: Small volumes of highly concentrated stock solutions can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and appropriate tips. For very small volumes, consider serial dilutions to work with larger, more manageable volumes.

  • Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth, leading to skewed results.

    • Solution: Avoid using the outermost wells of your plates for experimental conditions. Instead, fill them with sterile media or buffer to maintain a humidified environment across the plate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of PAA. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) and that you include a vehicle control (medium with the same concentration of DMSO without PAA) in your experiments.

Q2: How should I store this compound?

A2: For long-term storage, PAA should be stored as a solid at -20°C or below, protected from light. Stock solutions in DMSO can be stored in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use fresh solutions for sensitive experiments.

Q3: What are the known signaling pathways affected by this compound?

A3: While much of the mechanistic work has been done on the related Pseudolaric Acid B (PAB), PAA has been shown to act as an Hsp90 inhibitor.[1] This suggests that PAA can indirectly affect a multitude of signaling pathways that are dependent on Hsp90 client proteins, which are often involved in cell proliferation, survival, and apoptosis. The inhibition of Hsp90 leads to the degradation of these client proteins.

Q4: Are there different grades of purity for this compound, and does it matter?

A4: Yes, the purity of natural products can vary between suppliers and even between batches from the same supplier. For cell-based assays and in vivo studies, it is crucial to use high-purity PAA (≥98%) to ensure that the observed effects are due to the compound itself and not impurities. Always check the certificate of analysis provided by the supplier.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₆[2]
Molecular Weight388.5 g/mol [2]
AppearanceWhite to off-white powder or crystalsInferred from PAB[3]
SolubilitySoluble in methanol, ethanol, chloroform, and DMSO. Limited solubility in water.Inferred from PAB[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • Reagents and Materials:

    • This compound (solid, high purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure for Preparing a 10 mM Stock Solution:

    • Allow the vial of solid PAA to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount of PAA in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need 3.885 mg of PAA.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Vortex the solution vigorously for 1-2 minutes until the PAA is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure thorough mixing at each dilution step.

    • Add the final working solutions to your cell cultures. Remember to include a vehicle control with the same final concentration of DMSO.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PAA_solid PAA (Solid) Stock_Solution 10 mM Stock in DMSO PAA_solid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solutions in Media Stock_Solution->Working_Solution Dilute Treatment Treatment Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Assay Biological Assay Treatment->Assay Data Data Collection Assay->Data Interpretation Interpretation Data->Interpretation

Caption: Experimental workflow for using this compound in cell-based assays.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_purity Purity Issues cluster_protocol Protocol Issues Inconsistent_Results Inconsistent Results? Check_Solubility Check for Precipitation Inconsistent_Results->Check_Solubility Yes Check_Storage Review Storage Conditions Inconsistent_Results->Check_Storage No Verify_Purity Verify Purity (HPLC) Inconsistent_Results->Verify_Purity Still Inconsistent Review_Protocol Review Protocol Steps Inconsistent_Results->Review_Protocol All Else Fails Optimize_Solvent Optimize Solvent/Dilution Check_Solubility->Optimize_Solvent Precipitate Found Fresh_Stock Prepare Fresh Stock Check_Storage->Fresh_Stock Improper Storage New_Batch Test New Batch/Supplier Verify_Purity->New_Batch Purity <98% Calibrate_Pipettes Calibrate Pipettes Review_Protocol->Calibrate_Pipettes

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

PAA_Hsp90_pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->Client_Proteins Chaperones & Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Client_Proteins->Degradation Degraded when Hsp90 is inhibited Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: Proposed signaling pathway for this compound via Hsp90 inhibition.

References

Technical Support Center: Pseudolaric Acid A Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Pseudolaric Acid A (PBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It is recognized for its significant biological activities, including antifungal and anti-angiogenic properties. These characteristics make it a compound of interest for potential therapeutic applications.

Q2: What are the main stability concerns for this compound?

As a diterpene lactone, this compound is susceptible to degradation under various conditions. The primary concerns for its stability include hydrolysis of the lactone ring, oxidation, and photodegradation. The stability can be significantly influenced by factors such as pH, temperature, and exposure to light.

Q3: How can I minimize the degradation of this compound in solution?

To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be kept at -20°C or -80°C and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in ester hydrolysis. For aqueous solutions, controlling the pH is crucial.

Q4: Are there any formulation strategies to improve the stability of this compound?

Yes, several formulation strategies can enhance the stability of poorly water-soluble and unstable compounds like this compound. These include:

  • Liposomal Encapsulation: Entrapping PBA within liposomes can protect it from the external environment, thereby reducing degradation.

  • Nanoformulations: Creating nanoparticles of PBA can improve its stability and solubility.

  • Solid Dispersions: Dispersing PBA in a polymer matrix can create a more stable amorphous form.

Troubleshooting Guide: Common Stability Issues with this compound

This guide addresses specific issues that may arise during the handling and experimentation of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity over time in aqueous solution. Hydrolysis of the lactone ring. Diterpene lactones are susceptible to hydrolysis, especially under neutral to basic pH conditions.Maintain the pH of the aqueous solution in the acidic range (pH 2.0-4.0), where diterpene lactones like andrographolide have shown greater stability.[1][2] Prepare fresh solutions before use or store at low temperatures (-20°C or below) for short periods.
Precipitation of PBA from aqueous solution. Poor water solubility. Terpenoids are generally poorly soluble in water.Utilize co-solvents such as DMSO or ethanol to initially dissolve PBA before diluting with an aqueous buffer. Consider formulation strategies like cyclodextrin complexation or the use of surfactants to enhance solubility.
Inconsistent experimental results between batches. Degradation due to light exposure. PBA may be susceptible to photodegradation.Protect all solutions and solid samples of PBA from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Formation of unknown peaks in HPLC analysis. Oxidative degradation or reaction with excipients. The complex structure of PBA may be prone to oxidation. Certain excipients can also react with the active compound.Store PBA under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and excipients. Conduct compatibility studies with planned excipients before formulating.

Experimental Protocols

Protocol 1: Preparation of Liposomal-Encapsulated this compound

This protocol describes a common method for encapsulating a hydrophobic compound like PBA into liposomes using the thin-film hydration technique.

Materials:

  • This compound (PBA)

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve PBA, SPC, and cholesterol in a 10:2:1 molar ratio in a round-bottom flask using a sufficient volume of a chloroform:methanol (2:1 v/v) mixture to ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). A thin lipid film will form on the inner surface of the flask.

  • Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator in an ice bath.

  • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a 100 nm pore size for 10-15 passes.

  • Store the resulting liposomal PBA suspension at 4°C and protected from light.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate PBA from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of PBA (typically in the range of 200-400 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Forced Degradation Study:

To ensure the method is stability-indicating, perform forced degradation studies on PBA:

  • Acid Hydrolysis: Dissolve PBA in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve PBA in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of PBA with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid PBA to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of PBA to UV light (e.g., 254 nm) or sunlight.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent PBA peak.

Signaling Pathways and Experimental Workflows

Pseudolaric Acid B Induced Apoptosis Signaling Pathway

Pseudolaric acid B (PAB), a close analog of PBA, has been shown to induce apoptosis in cancer cells through multiple pathways. One key mechanism involves the disruption of microtubules, leading to cell cycle arrest at the G2/M phase. This triggers the intrinsic apoptosis pathway. PAB can also inhibit the PI3K/AKT/mTOR signaling pathway, which further promotes apoptosis.[3]

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Disruption PAB->Microtubules PI3K PI3K PAB->PI3K inhibits Bcl2 Bcl-2 Degradation PAB->Bcl2 Bax Bax Upregulation PAB->Bax G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits mTOR->Apoptosis Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: PAB-induced apoptosis pathway.

Pseudolaric Acid B Anti-Angiogenesis Signaling Pathway

PAB also exhibits anti-angiogenic effects by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It can inhibit the phosphorylation of the VEGF receptor (VEGFR-2 or KDR/flk-1), which in turn blocks downstream signaling through the ERK and Akt pathways. PAB has also been shown to promote the proteasome-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[4][5]

PAB_Angiogenesis_Pathway PAB Pseudolaric Acid B VEGFR2 VEGFR-2 (KDR/flk-1) PAB->VEGFR2 inhibits phosphorylation HIF1a HIF-1α PAB->HIF1a promotes degradation VEGF VEGF VEGF->VEGFR2 ERK ERK Phosphorylation VEGFR2->ERK Akt Akt Phosphorylation VEGFR2->Akt Endothelial_Cell Endothelial Cell Proliferation, Migration, Tube Formation ERK->Endothelial_Cell Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Hypoxia Hypoxia Hypoxia->HIF1a HIF1a->VEGF induces transcription Proteasome Proteasome-mediated Degradation

Caption: PAB anti-angiogenesis pathway.

Experimental Workflow for Assessing PBA Stability

This workflow outlines the steps to systematically evaluate the stability of this compound under various stress conditions.

PBA_Stability_Workflow cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photodegradation Light->HPLC Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Degradation_Products Identify Degradation Products (LC-MS) HPLC->Degradation_Products PBA_Sample PBA Sample PBA_Sample->Acid PBA_Sample->Base PBA_Sample->Oxidation PBA_Sample->Heat PBA_Sample->Light

Caption: Workflow for PBA stability assessment.

References

Technical Support Center: Pseudolaric Acid A In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance for researchers using Pseudolaric Acid A (PBA) in in vivo experiments. Much of the available in vivo toxicity data is for the related compound, Pseudolaric Acid B (PAB). While this information is provided as a valuable reference, researchers should exercise caution and conduct dose-finding and toxicity studies specific to PBA for their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo side effects of this compound (PBA)?

A1: Direct in vivo toxicity data for this compound (PBA) is limited in publicly available literature. However, studies on the closely related compound, Pseudolaric Acid B (PAB), have shown that it can be well-tolerated in animal models at therapeutic doses. For instance, in a xenograft model with head and neck cancer cells, an ethanol extract of Pseudolarix kaempferi (containing PAB) administered at 2.5 mg/kg/day did not cause any change in the body weight of mice, and no apparent histopathological changes were observed in the liver or kidney tissues.[1] In other studies, PAB has been shown to induce minor cytotoxicity in normal cells compared to various cancer cell lines.[2] Researchers should assume that PBA may have a similar side effect profile and initiate studies with caution.

Q2: What are the potential target organs for PBA-induced toxicity?

A2: Based on general toxicology principles and data from related compounds, potential target organs for toxicity could include the liver and kidneys, as these are primary sites of drug metabolism and excretion. Hematopoietic system toxicity is another potential concern with cytotoxic agents. However, a study on PAB in a xenograft model showed no apparent histopathological changes in the liver or kidneys.[1] Close monitoring of these organ systems during in vivo studies is recommended.

Q3: How can I minimize the side effects of PBA in my animal model?

A3: Several strategies can be employed to minimize the in vivo side effects of PBA:

  • Dose Optimization: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with the lowest toxicity.

  • Alternative Drug Delivery Systems: Encapsulating PBA in nanoparticle or liposomal formulations can improve its pharmacokinetic profile, enhance its delivery to target tissues, and reduce systemic toxicity.[3][4]

  • Combination Therapy: Using PBA in combination with other therapeutic agents may allow for a dose reduction of PBA while maintaining or even enhancing the therapeutic effect, thereby reducing side effects.

Q4: What are the signs of toxicity I should monitor for in my animals?

A4: Monitor animals daily for clinical signs of toxicity, including but not limited to:

  • Changes in body weight (more than 10-15% loss is a common endpoint)

  • Reduced food and water intake

  • Changes in activity level (lethargy, agitation)

  • Changes in posture or gait

  • Ruffled fur

  • Diarrhea or constipation

  • Changes in urine or feces color and consistency

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Animals
Potential Cause Troubleshooting Steps
Dose is too high - Review your dose calculations. - Perform a dose-response study to find a better-tolerated dose. - Consider reducing the dosing frequency.
Vehicle toxicity - Run a control group with the vehicle alone to assess its toxicity. - Consider using a different, less toxic vehicle. Common vehicles for in vivo studies include saline, PBS, and solutions containing PEG300, Tween-80, and DMSO.
Dehydration or malnutrition - Provide supportive care, such as subcutaneous fluids and palatable, high-calorie food supplements.
Gastrointestinal toxicity - Monitor for diarrhea or other signs of GI distress. - Consider co-administration of gastroprotective agents if appropriate for the study.
Issue 2: Observed Organ Toxicity (e.g., elevated liver enzymes)
Potential Cause Troubleshooting Steps
Hepatotoxicity or Nephrotoxicity - At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST, creatinine, BUN). - Perform histopathological analysis of the liver, kidneys, and other major organs. - If toxicity is confirmed, consider the mitigation strategies mentioned in FAQ 3.
Compound precipitation in organs - Ensure the compound is fully solubilized before injection. - Consider using a formulation that improves solubility and stability in vivo.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) in Cancer vs. Normal Cells

Cell Line (Cancer)IC50 (µM)Cell Line (Normal)CytotoxicityReference
Various CRC cell linesNot specifiedNormal cellsMinor cytotoxicity
MDA-MB-231 (TNBC)Dose-dependent inhibitionMCF10A (Normal breast)No well-defined inhibitory effects
DU145 (Prostate Cancer)0.89 ± 0.18 (48h)Not specifiedNo obvious cytotoxicity

Table 2: In Vivo Dosing and Observed Toxicity of a Pseudolarix kaempferi Extract (Containing PAB)

Animal ModelCompoundDoseRoute of AdministrationObserved Side EffectsReference
Xenograft mice (HN22 cells)Ethanol extract of P. kaempferi2.5 mg/kg/dayNot specifiedNo change in body weight; no apparent histopathological changes in liver or kidney

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection in Mice

Materials:

  • This compound (PBA) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Weigh the required amount of PBA powder in a sterile microcentrifuge tube.

  • Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • First, dissolve the PBA powder in DMSO by vortexing.

  • Add the PEG300 and Tween-80 to the solution and vortex until the mixture is clear.

  • Finally, add the sterile saline to the desired final volume and vortex thoroughly.

  • The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.

  • Administer the solution to mice via intravenous injection, typically into the lateral tail vein. The maximum recommended bolus injection volume for mice is 5 ml/kg.

Protocol 2: Monitoring for In Vivo Toxicity

Procedure:

  • Daily Observations:

    • Record the body weight of each animal daily.

    • Observe the animals for any clinical signs of toxicity as listed in FAQ 4.

    • Record food and water consumption if the study design requires it.

  • Weekly/Bi-weekly Monitoring:

    • If the experimental protocol allows, collect a small blood sample (e.g., via tail vein or saphenous vein) for complete blood count (CBC) and serum biochemistry analysis.

  • End-of-Study Analysis:

    • At the study endpoint, collect terminal blood samples for comprehensive hematological and biochemical analysis.

    • Perform a complete necropsy and record the weights of major organs (liver, kidneys, spleen, heart, lungs).

    • Collect organ tissues for histopathological examination to identify any cellular damage or abnormalities.

Signaling Pathways and Experimental Workflows

Diagram 1: PBA Experimental Workflow for In Vivo Toxicity Assessment

G cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis PBA_Prep PBA Formulation (e.g., with Solvents, Nanoparticles, or Liposomes) Dosing Dose Escalation Study (Determine MTD) PBA_Prep->Dosing Animal_Prep Animal Acclimatization (e.g., Mice, Rats) Animal_Prep->Dosing Admin PBA Administration (e.g., IV, IP) Dosing->Admin Monitor Daily Monitoring (Body Weight, Clinical Signs) Admin->Monitor Blood Blood Collection (Hematology, Biochemistry) Monitor->Blood Necropsy Necropsy & Organ Weight Blood->Necropsy Histo Histopathology Necropsy->Histo

Caption: Workflow for assessing the in vivo toxicity of this compound.

Diagram 2: Potential Signaling Pathways Involved in PBA-Induced Cytotoxicity

Note: This diagram is based on data for Pseudolaric Acid B (PAB) and may be applicable to PBA.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat STAT3 Pathway cluster_erk ERK Pathway cluster_apoptosis Apoptosis PBA This compound/B PI3K PI3K PBA->PI3K Inhibition STAT3 p-STAT3 PBA->STAT3 Inhibition ERK p-ERK1/2 PBA->ERK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PBA->Bcl2 Downregulation Bax Bax (Pro-apoptotic) PBA->Bax Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Death Cell Death mTOR->Cell_Death Inhibition of Proliferation Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Cell_Death

Caption: Potential signaling pathways affected by PBA leading to cytotoxicity.

References

Technical Support Center: Refining Pseudolaric Acid A Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Pseudolaric Acid A (PAA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental use of this compound, covering its preparation, storage, and application in cell-based assays.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
1. Poor Solubility of this compound in Aqueous Media This compound is a lipophilic diterpene acid with limited water solubility.- Use of Organic Solvents: Dissolve PAA in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol before diluting it in aqueous media. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - pH Adjustment: The carboxylic acid group in PAA suggests that its solubility may be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid, potentially increasing its solubility. However, the stability of PAA at different pH values should be evaluated. - Nanoformulation: For in vivo studies or to improve cellular uptake, consider encapsulating PAA in nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles.
2. Precipitation of this compound in Cell Culture Media - The final concentration of PAA exceeds its solubility limit in the media. - The concentration of the organic solvent used to dissolve PAA is too high, causing it to precipitate when diluted.- Optimize Final Concentration: Determine the maximum soluble concentration of PAA in your specific cell culture medium through a solubility test. - Serial Dilutions: Prepare a high-concentration stock solution in a suitable organic solvent and perform serial dilutions in the cell culture medium to reach the desired final concentration. - Warm the Media: Gently warming the cell culture medium to 37°C before adding the PAA stock solution can help improve solubility.
3. Inconsistent or Non-reproducible Experimental Results - Degradation of PAA Stock Solution: Improper storage can lead to the degradation of PAA. - Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of PAA.- Proper Storage: Store PAA as a solid at -20°C. For stock solutions in an organic solvent, aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] - Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of solutions.
4. High Background or Off-Target Effects in Assays - Cytotoxicity of the Vehicle: The organic solvent used to dissolve PAA may be toxic to the cells at the concentration used. - Non-specific Binding: PAA may interact with other cellular components, leading to off-target effects.- Vehicle Control: Always include a vehicle control (cell culture medium with the same concentration of the organic solvent used for PAA) in your experiments to assess the effect of the solvent alone. - Dose-Response Analysis: Perform a dose-response experiment to identify a concentration range where PAA exhibits specific effects with minimal off-target toxicity.
5. Difficulty in Detecting Downstream Effects (e.g., Apoptosis) - Suboptimal Treatment Time or Concentration: The concentration of PAA or the incubation time may be insufficient to induce a detectable response. - Insensitive Detection Method: The assay used may not be sensitive enough to detect the changes.- Time-Course and Dose-Response Studies: Conduct experiments with varying concentrations of PAA and different incubation times to determine the optimal conditions for observing the desired effect. - Use a Sensitive Assay: For apoptosis detection, consider using multiple assays such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP.

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for this compound in various cancer cell lines and general stability information for compounds stored in DMSO.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines [3][4]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.60
A549Lung Carcinoma2.72
SMMC-7721Hepatocellular Carcinoma1.36
HeLaCervical Cancer2.92
SW480Colorectal Adenocarcinoma6.16

Table 2: General Stability of Small Molecules in DMSO Stock Solutions

Storage ConditionDurationGeneral Observation
-80°C6 monthsRecommended for long-term storage.[1]
-20°C1 monthSuitable for short-term storage.
Repeated Freeze-Thaw Cycles-Should be avoided by aliquoting stock solutions.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound (PAA)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • PAA Preparation: Prepare a 10 mM stock solution of PAA in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PAA. Include a vehicle control (medium with the same percentage of DMSO as the highest PAA concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is designed to detect the degradation of Hsp90 client proteins (e.g., Akt, c-Raf) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound (PAA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-c-Raf, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PAA for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Hsp90 Chaperone Cycle and Inhibition by this compound

This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_by_PAA cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_PAA_Inhibition Inhibition by PAA Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ATP->Hsp90_open ATP Hydrolysis Folded_Client Folded Client Protein Hsp90_ATP->Folded_Client Folding & Release Degradation Ubiquitin-Proteasome Degradation Hsp90_ATP->Degradation Misfolded Client Protein Client_Protein Unfolded Client Protein Client_Protein->Hsp90_open Binding PAA This compound PAA->Hsp90_ATP Inhibition Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.

Experimental Workflow for Evaluating PAA Nanoformulations

This workflow outlines the key steps for developing and evaluating a nanoformulation of this compound to improve its delivery.

PAA_Nanoformulation_Workflow start Start: PAA Powder formulation Nanoformulation (e.g., Liposomes, SLNs) start->formulation Encapsulation characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Cellular Uptake) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo Promising Results end End: Optimized Delivery in_vivo->end

Caption: Workflow for the development and evaluation of this compound nanoformulations.

References

Validation & Comparative

A Comparative Efficacy Analysis: Pseudolaric Acid A and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Pseudolaric Acid A and the well-established drug, Colchicine. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action, cytotoxic, and anti-inflammatory properties. The information is intended to support further research and drug development efforts in oncology and inflammatory diseases.

Overview and Mechanism of Action

This compound (PAA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It, along with its more extensively studied analog Pseudolaric Acid B (PAB), has demonstrated significant antifungal and anticancer activities.[1] The primary mechanism of action for pseudolaric acids is the disruption of microtubule polymerization, a critical process for cell division and intracellular transport. PAB has been shown to interact with the colchicine-binding site on tubulin, thereby inhibiting microtubule assembly.[2] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Some evidence also suggests that PAA can act as an Hsp90 inhibitor, contributing to its anticancer effects.[4]

Colchicine , an alkaloid extracted from the autumn crocus, Colchicum autumnale, is a well-known anti-inflammatory agent used for the treatment of gout and familial Mediterranean fever. Its mechanism of action is also centered on the inhibition of microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton in immune cells, particularly neutrophils, hinders their migration, activation, and inflammatory signaling, thereby mitigating the inflammatory response. Colchicine's ability to arrest mitosis also underlies its investigation as an anticancer agent.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Pseudolaric Acid B (as a proxy for PAA due to more extensive research) and Colchicine in various cancer cell lines, as well as the antifungal activity of this compound.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Pseudolaric Acid BHepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
MDA-MB-231Triple-Negative Breast Cancer19.3 (24h), 8.3 (48h), 5.76 (72h)
HN22Head and Neck Cancer~0.7 (24h)
HeLaCervical Cancer10
ColchicineBT-12Atypical Teratoid/Rhabdoid Tumor0.016
BT-16Atypical Teratoid/Rhabdoid Tumor0.056
HCT-116Colorectal Carcinoma1.11

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. Data for this compound in cancer cell lines is limited, with studies suggesting Pseudolaric Acid B is more potent.

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 (µM)Reference
Pseudolaric Acid BIn vitro tubulin assembly1.1
ColchicineIn vitro tubulin polymerization10.65 (nM)

Table 3: Antifungal Activity of this compound

CompoundFungal SpeciesMIC (µg/mL)
This compoundCandida tropicalis8 - 128
Candida parapsilosis8 - 128
Candida orthopsilosis8 - 128
Candida metapsilosis8 - 128

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Pseudolaric Acid B and Colchicine.

Pseudolaric_Acid_B_Signaling PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Colchicine Site p53 p53 PAB->p53 Upregulates CyclinB1 Cyclin B1 PAB->CyclinB1 Downregulates PI3K PI3K PAB->PI3K Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria p21 p21 p53->p21 Activates CDK1 CDK1 p21->CDK1 CDK1->G2M_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Bax Bax Mitochondria->Bax Upregulates Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulates

Caption: Signaling pathway of Pseudolaric Acid B leading to apoptosis.

Colchicine_Signaling Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Neutrophil Neutrophil Microtubule->Neutrophil Mitosis Mitosis Microtubule->Mitosis Migration Migration & Chemotaxis Neutrophil->Migration Activation Activation & Degranulation Neutrophil->Activation Inflammasome NLRP3 Inflammasome Assembly Neutrophil->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Maturation Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest

Caption: Anti-inflammatory signaling pathway of Colchicine.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of this compound and Colchicine on cancer cell lines.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or Colchicine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Colchicine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, and Compound Dilutions on Ice Start->Prepare_Reagents Add_Compound_to_Plate Add Compound Dilutions to Pre-warmed 96-well Plate Prepare_Reagents->Add_Compound_to_Plate Initiate_Polymerization Add Cold Tubulin-GTP Mix Add_Compound_to_Plate->Initiate_Polymerization Kinetic_Reading Measure Absorbance at 340 nm (37°C, every minute) Initiate_Polymerization->Kinetic_Reading Analyze_Data Plot Absorbance vs. Time and Calculate IC50 Kinetic_Reading->Analyze_Data End End Analyze_Data->End

References

Pseudolaric Acid A: A Comparative Guide to its Validation as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pseudolaric Acid A (PAA) with its structural analog, Pseudolaric Acid B (PAB), and other established tubulin inhibitors. While both PAA and PAB are natural diterpenoids isolated from the root bark of Pseudolarix kaempferi, current scientific evidence suggests distinct primary mechanisms of action. This document aims to objectively present the available experimental data to aid in the validation of PAA as a potential tubulin inhibitor, highlighting its known activities and comparing its performance against relevant alternatives.

Executive Summary

This compound (PAA) is primarily identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins involved in cell growth and survival.[1] While PAA induces a G2/M phase cell cycle arrest, a characteristic effect of tubulin-targeting agents, direct evidence of its interaction with and inhibition of tubulin polymerization is limited. In contrast, Pseudolaric Acid B (PAB) is a well-characterized tubulin inhibitor that destabilizes microtubules by interacting with the colchicine binding site.[2][3] This guide will delve into the experimental data supporting these distinct mechanisms, providing a clear comparison to aid researchers in their evaluation of PAA.

Comparative Analysis of Anti-proliferative and Tubulin Inhibitory Activity

The following tables summarize the available quantitative data for PAA, PAB, and other well-known tubulin inhibitors.

Table 1: Comparison of Anti-proliferative Activity (IC50, µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)SMMC-7721 (Liver Cancer)HL-60 (Leukemia)SW480 (Colon Cancer)
This compound 2.92[4][5]2.72~31.360.606.16
Pseudolaric Acid B --~1---
Colchicine ------
Paclitaxel ------
Vinblastine ------

Table 2: Comparison of Tubulin Polymerization Inhibition

CompoundIC50 (µM)Binding Site on Tubulin
This compound Data not availableNot confirmed
Pseudolaric Acid B 1.1 - 10.9Colchicine site
Colchicine ~2.0Colchicine
Vinblastine 0.43Vinca
Paclitaxel - (Promotes polymerization)Taxane

Mechanism of Action: PAA vs. PAB

While both molecules show anti-cancer properties, their primary targets appear to differ significantly.

This compound: An Hsp90 Inhibitor

The primary mechanism of action attributed to PAA is the inhibition of Hsp90. Hsp90 is a chaperone protein that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The observed G2/M arrest with PAA treatment is likely a downstream consequence of the degradation of key cell cycle regulatory proteins that are Hsp90 clients.

PAA_Mechanism PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits ClientProteins Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Degradation of unstable proteins CellCycleArrest G2/M Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

Figure 1. Proposed mechanism of action for this compound as an Hsp90 inhibitor.

Pseudolaric Acid B: A Tubulin-Destabilizing Agent

In contrast, PAB has been robustly demonstrated to be a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly, and ultimately triggers apoptosis.

PAB_Mechanism PAB Pseudolaric Acid B Tubulin αβ-Tubulin Dimers PAB->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2. Mechanism of action for Pseudolaric Acid B as a tubulin inhibitor.

Experimental Protocols for Validation

To validate a compound as a tubulin inhibitor, a series of in vitro and cell-based assays are typically employed.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.

  • Methodology:

    • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

    • A reaction mixture containing GTP, a buffer (e.g., PIPES), and the test compound at various concentrations is prepared in a 96-well plate.

    • The reaction is initiated by raising the temperature to 37°C.

    • The change in absorbance at 340 nm or fluorescence is measured over time using a plate reader.

    • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Reagents (Purified Tubulin, GTP, Buffer, Test Compound) start->prepare_reagents mix Mix Reagents in 96-well Plate on Ice prepare_reagents->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (340 nm) or Fluorescence Over Time incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end Tubulin_Inhibition_Signaling TubulinInhibitor Tubulin Inhibitor (e.g., PAB, Colchicine) MicrotubuleDynamics Disruption of Microtubule Dynamics TubulinInhibitor->MicrotubuleDynamics MitoticSpindle Defective Mitotic Spindle MicrotubuleDynamics->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) SAC->Bcl2 Modulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation (e.g., Caspase-3) G2M_Arrest->Caspases Leads to Bcl2->Caspases Inhibits Caspases->Apoptosis Executes

References

Unveiling the Potential of Pseudolaric Acid A in Overcoming Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. This guide provides a comparative analysis of Pseudolaric Acid A (PAA) and its close analog, Pseudolaric Acid B (PAB), focusing on their potential to circumvent common resistance mechanisms. By presenting key experimental data, detailed protocols, and elucidating the underlying signaling pathways, this document aims to inform future research and drug development strategies in oncology.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of this compound and B has been evaluated across a range of cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HL-60Promyelocytic Leukemia0.60[1]
SMMC-7721Hepatocellular Carcinoma1.36[1]
A549Lung Carcinoma2.72[1]
HeLaCervical Cancer2.92[1]
SW480Colorectal Adenocarcinoma6.16[1]
Table 2: Comparative IC50 Values of Pseudolaric Acid B in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeResistance ProfileIC50 (µM)Citation
SGC7901Gastric AdenocarcinomaSensitiveNot specified
SGC7901/ADRGastric AdenocarcinomaAdriamycin (Doxorubicin) - ResistantPAB showed a stronger inhibitory effect than Adriamycin
HCT116Colorectal Carcinoma5-FU - SensitiveNot specified
HCT116RColorectal Carcinoma5-FU - ResistantPAB induced apoptosis in both sensitive and resistant cells
MDA-MB-231Triple-Negative Breast Cancer-5.76 (72h)
HepG2Hepatocellular Carcinoma-1.58
SK-Hep-1Hepatocellular Carcinoma-1.90
Huh-7Hepatocellular Carcinoma-2.06

Mechanisms of Action and Circumvention of Resistance

This compound and B exhibit distinct mechanisms of action, which likely contributes to their differing profiles in overcoming drug resistance.

This compound has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, inducing G2/M cell cycle arrest and apoptosis through the caspase-8/caspase-3 pathway. This mechanism is distinct from many conventional chemotherapeutics and suggests that PAA may be effective against tumors that have developed resistance through mechanisms not involving Hsp90.

Pseudolaric Acid B , in contrast, acts as a microtubule-destabilizing agent. It binds to tubulin, disrupting the formation of the mitotic spindle, which leads to G2/M cell cycle arrest and apoptosis. Significantly, PAB has been shown to circumvent multidrug resistance mediated by the overexpression of P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter that effluxes a wide range of anticancer drugs. This suggests that PAB is not a substrate for P-gp and can thus accumulate in resistant cells to exert its cytotoxic effects. Furthermore, PAB has demonstrated efficacy in adriamycin-resistant gastric cancer cells by downregulating the Cox-2/PKC-α/P-gp signaling pathway.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and B.

PAA_Signaling_Pathway This compound Signaling Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation ClientProteins->Degradation Leads to CellCycle G2/M Arrest Degradation->CellCycle Apoptosis Apoptosis Degradation->Apoptosis Caspase8 Caspase-8 Apoptosis->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3

Caption: PAA inhibits Hsp90, leading to the degradation of client oncoproteins, G2/M arrest, and apoptosis.

PAB_Signaling_Pathway Pseudolaric Acid B Signaling Pathway cluster_resistance MDR Circumvention cluster_action Mechanism of Action Pgp P-glycoprotein (P-gp) PAB_out PAB (extracellular) PAB_in PAB (intracellular) PAB_out->PAB_in Circumvents P-gp Efflux Tubulin Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis PAB_in_action PAB (intracellular) PAB_in_action->Tubulin Binds to & Destabilizes

Caption: PAB circumvents P-gp and destabilizes microtubules, causing G2/M arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or B. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)

This assay is used to determine if a compound can inhibit the efflux function of P-gp, a key mechanism of multidrug resistance.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7)

  • Cell culture medium

  • 96-well black-walled plates

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound or B

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Seed both the P-gp overexpressing and parental cells in a 96-well black-walled plate and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of this compound or B, the positive control (Verapamil), and a vehicle control for 30-60 minutes.

  • Add Rhodamine 123 to each well to a final concentration of approximately 5 µM.

  • Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Add PBS to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm).

  • An increase in intracellular Rhodamine 123 fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the cross-resistance profile of a novel compound like this compound.

Cross_Resistance_Workflow Cross-Resistance Study Workflow start Start cell_lines Select Parental and Drug-Resistant Cell Line Pair start->cell_lines ic50_parental Determine IC50 of PAA on Parental Cell Line (MTT Assay) cell_lines->ic50_parental ic50_resistant Determine IC50 of PAA on Resistant Cell Line (MTT Assay) cell_lines->ic50_resistant compare_ic50 Compare IC50 Values (Calculate Resistance Factor) ic50_parental->compare_ic50 ic50_resistant->compare_ic50 mechanism_investigation Investigate Mechanism of Action (Western Blot, Flow Cytometry for Cell Cycle & Apoptosis) compare_ic50->mechanism_investigation pgp_assay Assess P-gp Inhibition (Rhodamine 123 Assay) mechanism_investigation->pgp_assay pathway_analysis Signaling Pathway Analysis pgp_assay->pathway_analysis conclusion Conclusion on Cross-Resistance Profile pathway_analysis->conclusion

Caption: A logical workflow for assessing the cross-resistance potential of a new compound.

References

In Vivo Validation of Pseudolaric Acid's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo anti-tumor efficacy of Pseudolaric acid, with a focus on its prominent derivative, Pseudolaric Acid B, against other established anti-cancer agents. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

Disclaimer: While the topic of interest is Pseudolaric Acid A (PAA), the available in vivo research predominantly focuses on its close structural analogue, Pseudolaric Acid B (PAB). Therefore, this guide will primarily present data and experimental validation pertaining to PAB as a representative of the anti-tumor potential of this class of compounds.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

Pseudolaric Acid B (PAB) has demonstrated significant anti-tumor activity in various preclinical cancer models. Its efficacy has been evaluated both as a standalone agent and in combination with conventional chemotherapy drugs.

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Inhibition RateReference
Pseudolaric Acid B (PAB) Lewis Lung CancerMice30 mg/kg/day (i.p.)39.1%[1][2][3]
60 mg/kg/day (i.p.)47.0%[1][2]
Hepatocarcinoma 22 (H22)Mice30 mg/kg/day (i.p.)14.4%
60 mg/kg/day (i.p.)40.1%
Esophageal Squamous Cell Carcinoma (ESCC)Nude Mice (xenograft)Not specifiedSignificant reduction in tumor volume and weight
Head and Neck Cancer (HN22)Xenograft Model2.5 mg/kg/day (of ethanol extract)Reduced tumor growth
Adriamycin (ADR) Doxorubicin-resistant gastric cancer (SGC7901/ADR)XenograftNot specifiedLess effective than PAB + ADR combination
PAB + Adriamycin Doxorubicin-resistant gastric cancer (SGC7901/ADR)XenograftNot specifiedMore potent inhibitory effects than either agent alone

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Murine Xenograft Model for Esophageal Squamous Cell Carcinoma
  • Cell Line: Human esophageal squamous cell carcinoma (ESCC) cell lines.

  • Animal Model: Nude mice.

  • Procedure:

    • ESCC cells are cultured and harvested.

    • A suspension of the cells is injected subcutaneously into the flank of each nude mouse.

    • Tumor growth is monitored regularly.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives injections of Pseudolaric Acid B (dosage and frequency to be specified in the study). The control group receives a vehicle control.

    • Tumor volume and body weight are measured at regular intervals throughout the study.

    • At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

Transplantable Tumor Models in Mice
  • Tumor Models: Lewis lung cancer and Hepatocarcinoma 22 (H22).

  • Animal Model: Mice.

  • Procedure:

    • Tumor cells (Lewis lung carcinoma or H22) are transplanted into mice.

    • Mice are divided into control and treatment groups.

    • The treatment groups are administered Pseudolaric Acid B via intraperitoneal (i.p.) injection at doses of 30 mg/kg/day and 60 mg/kg/day for 10 consecutive days.

    • The control group receives a vehicle.

    • After the treatment period, the inhibitory rate on tumor growth is calculated.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the mechanisms of action and experimental designs.

G cluster_pathway PAB Anti-Tumor Signaling Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules p53 p53 Up-regulation PAB->p53 Bcl2 Bcl-2 Down-regulation PAB->Bcl2 DR5 Death Receptor 5 (DR5) Induction PAB->DR5 G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53->Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis Caspase8 Caspase-8 Cleavage DR5->Caspase8 Caspase8->Apoptosis

Caption: PAB's mechanism of action involves microtubule disruption, leading to cell cycle arrest and apoptosis.

G cluster_workflow In Vivo Xenograft Experiment Workflow start Tumor Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Group (PAB) randomization->treatment control Control Group (Vehicle) randomization->control measurement Tumor Volume & Body Weight Measurement treatment->measurement control->measurement end Tumor Excision & Analysis measurement->end

Caption: Workflow of a typical in vivo xenograft study to evaluate anti-tumor agents.

References

A Comparative Analysis of Pseudolaric Acid A and Other Natural Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pseudolaric Acid A (PAA), a natural product with emerging anticancer properties, against other well-established natural therapeutic agents. The objective is to offer a clear, data-driven comparison of their mechanisms of action, efficacy, and the experimental evidence supporting their potential as anticancer drugs.

Introduction to the Compared Natural Products

This compound (PAA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for fungal infections, recent studies have highlighted its potent antiproliferative and anticancer activities. Emerging evidence suggests that PAA's primary anticancer mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90)[1][2].

Pseudolaric Acid B (PAB) is a close structural analog of PAA, also isolated from Pseudolarix kaempferi. It is a well-studied microtubule-destabilizing agent that induces cell cycle arrest and apoptosis in various cancer cell lines[3][4][5]. Due to the limited specific data on PAA's signaling pathways, information from PAB is used as a proxy in this guide to illustrate a related mechanism of action within the same family of compounds.

Paclitaxel is a renowned member of the taxane family of drugs, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a potent microtubule-stabilizing agent widely used in the chemotherapy of various cancers.

Vincristine is a vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. It is a classic microtubule-destabilizing agent used in the treatment of leukemias, lymphomas, and other cancers.

Mechanism of Action

The anticancer activity of these natural products stems from their distinct molecular mechanisms, primarily targeting cellular processes crucial for cancer cell proliferation and survival.

This compound: An Hsp90 Inhibitor

This compound has been identified as a novel inhibitor of Hsp90. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. This mechanism is distinct from its close analog, PAB.

Pseudolaric Acid B, Paclitaxel, and Vincristine: Microtubule-Targeting Agents

In contrast to PAA, PAB, Paclitaxel, and Vincristine all target the microtubule cytoskeleton, a critical component of the cell's structural framework and essential for cell division. However, they do so in opposing ways.

  • Pseudolaric Acid B and Vincristine (Microtubule Destabilizers): These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

  • Paclitaxel (Microtubule Stabilizer): Paclitaxel binds to microtubules and prevents their depolymerization. This hyper-stabilization of microtubules also disrupts the dynamic process of mitotic spindle formation, leading to G2/M arrest and apoptosis.

Signaling Pathways

The disruption of cellular homeostasis by these natural products triggers a cascade of signaling events that ultimately lead to cancer cell death.

This compound and Hsp90 Inhibition Pathway

As an Hsp90 inhibitor, PAA's mechanism involves the disruption of multiple signaling pathways simultaneously by promoting the degradation of key client proteins. This includes proteins involved in cell cycle regulation, proliferation, and survival such as Akt, Raf-1, and CDK4. The inhibition of Hsp90 leads to the activation of the heat shock response, characterized by the upregulation of heat shock proteins like Hsp70, and ultimately triggers apoptosis through caspase activation.

Hsp90_Inhibition_Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibits HSF1 HSF1 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->ClientProteins Stabilizes Hsp90->HSF1 Sequesters Ubiquitination Ubiquitination & Proteasomal Degradation ClientProteins->Ubiquitination Leads to CellCycleArrest G2/M Cell Cycle Arrest Ubiquitination->CellCycleArrest Apoptosis Apoptosis Ubiquitination->Apoptosis Hsp70 Hsp70 Induction HSF1->Hsp70 Activates Transcription

Hsp90 Inhibition Pathway of this compound.

Microtubule-Targeting Agents and Apoptosis Induction

The primary signaling consequence of microtubule disruption by PAB, Paclitaxel, and Vincristine is the activation of the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, ultimately leading to programmed cell death. PAB has also been shown to modulate several other signaling pathways, including STAT3, ERK1/2, Akt, and GSK-3β/β-catenin, contributing to its anticancer effects.

Microtubule_Targeting_Pathway cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers PAB Pseudolaric Acid B Tubulin Tubulin Dimers PAB->Tubulin Inhibit Polymerization Vincristine Vincristine Vincristine->Tubulin Inhibit Polymerization Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Inhibit Depolymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

General Mechanism of Microtubule-Targeting Agents.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Pseudolaric Acid B, Paclitaxel, and Vincristine in various human cancer cell lines. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Leukemia0.60
A549Lung Cancer2.72
SMMC-7721Liver Cancer1.36
HeLaCervical Cancer2.92
SW480Colon Cancer6.16
Pseudolaric Acid B HN22Head and Neck Cancer~0.7
MDA-MB-231Breast Cancer8.3 (48h)
HepG2Liver Cancer1.58
SK-Hep-1Liver Cancer1.90
Huh-7Liver Cancer2.06
Paclitaxel MCF-7Breast Cancer~64.46 (as Taxol)
A549Lung CancerVaries with exposure time
OVCAR-3Ovarian Cancer0.0025 - 0.0075
Vincristine MCF-7Breast Cancer~239.51
A375Melanoma~7.5 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

5.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Paclitaxel, Vincristine) or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for MTT Cell Viability Assay.

5.2. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of proteins involved in apoptosis.

  • Cell Treatment and Lysis: Cells are treated with the compound of interest and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

5.3. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Reagent Preparation: Purified tubulin, GTP, and a fluorescent reporter dye (e.g., DAPI) are prepared in a general tubulin buffer.

  • Assay Setup: The test compound or vehicle control is added to the wells of a 96-well plate. A cold solution of tubulin, GTP, and the fluorescent dye is then added to each well.

  • Polymerization and Measurement: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C. The fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) is measured at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the change in fluorescence over time. The IC50 value for polymerization inhibition is calculated.

Conclusion

This compound presents a novel and distinct mechanism of anticancer activity compared to the well-established microtubule-targeting agents Paclitaxel and Vincristine, as well as its close analog Pseudolaric Acid B. Its action as an Hsp90 inhibitor offers the potential for a broader therapeutic window and the ability to overcome resistance mechanisms associated with microtubule-targeting drugs. While PAB, Paclitaxel, and Vincristine all converge on disrupting microtubule dynamics, their opposing effects on tubulin polymerization highlight the nuanced ways in which this critical cellular component can be targeted for cancer therapy. Further research, particularly direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound and to determine its place in the landscape of natural product-derived anticancer agents.

References

Independent Verification of Pseudolaric Acid A's Antifungal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of Pseudolaric Acid A (PAA), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, against other alternatives, supported by experimental data from multiple independent studies. The primary focus of the available research is on PAA's efficacy against various Candida species, both as a standalone agent and in synergistic combination with fluconazole (FLC).

Executive Summary

This compound has demonstrated significant antifungal activity, particularly against Candida species. Its efficacy is notable against both fluconazole-susceptible and -resistant strains. Research highlights a potent synergistic relationship between PAA and fluconazole, suggesting that their combined use could be a promising therapeutic strategy to overcome antifungal resistance. The primary mechanisms of PAA's antifungal action include disruption of the fungal cell membrane, inhibition of biofilm formation, and interference with the yeast-to-hyphal transition, a critical virulence factor for Candida albicans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the antifungal activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

This table presents the MIC values of PAA against various planktonic Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesFluconazole SusceptibilityPAA MIC Range (µg/mL)Reference
Candida tropicalisSusceptible & Resistant8 - 16
Candida parapsilosis complexNot specified64 - 128
(C. parapsilosis sensu stricto, C. orthopsilosis, C. metapsilosis)
Candida glabrataNot specified> 512 (ineffective)
Table 2: Synergistic Effects of this compound with Fluconazole

This table summarizes the synergistic interactions between PAA and fluconazole against fluconazole-resistant Candida species, as determined by the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

Fungal SpeciesNumber of StrainsPAA Concentration (µg/mL) in CombinationFluconazole Concentration (µg/mL) in CombinationFICI RangeReference
Fluconazole-Resistant Candida tropicalis13Not specifiedNot specified0.070 - 0.375
Fluconazole-Resistant Candida albicans220.5 - 40.06 - 40.02 - 0.13
Table 3: Anti-Biofilm Activity of this compound in Combination with Fluconazole

This table highlights the efficacy of PAA and fluconazole in inhibiting the formation of Candida albicans biofilms at different developmental stages.

Biofilm StageTreatmentConcentration (µg/mL)Biofilm Inhibition/ReductionReference
Early, Developmental, and MaturePAA + FLCPAA: 4, FLC: 0.5Significant inhibition compared to either drug alone (P < 0.05)
AdhesionPAA + FLCPAA: 4, FLC: 0.556% reduction in adhesion

Mechanism of Action: Signaling Pathways and Cellular Effects

This compound, particularly in combination with fluconazole, disrupts key processes essential for Candida albicans virulence. The primary mechanism involves the inhibition of biofilm formation by interfering with cellular adhesion and the morphological transition from yeast to hyphae.

Inhibition of Adhesion and Hyphal Formation

Transcriptome analysis has revealed that the combination of PAA and fluconazole significantly downregulates the expression of several key genes involved in adhesion and hyphal development.

  • Adhesion-related genes: ALS1, ALS2, and ALS4 (agglutinin-like sequence) are crucial for the attachment of Candida to host cells and surfaces, the initial step in biofilm formation.

  • Hypha-related genes: ECE1, PRA1, and TEC1 are essential for the yeast-to-hypha transition, a key virulence factor that allows for tissue invasion.

The synergistic action of PAA and fluconazole on these genetic regulators leads to a significant reduction in the ability of C. albicans to form robust biofilms.

G cluster_0 This compound + Fluconazole cluster_1 Gene Expression cluster_2 Cellular Processes PAA_FLC PAA + FLC Combination ALS1 ALS1 PAA_FLC->ALS1 Downregulates ALS2 ALS2 PAA_FLC->ALS2 Downregulates ALS4 ALS4 PAA_FLC->ALS4 Downregulates ECE1 ECE1 PAA_FLC->ECE1 Downregulates PRA1 PRA1 PAA_FLC->PRA1 Downregulates TEC1 TEC1 PAA_FLC->TEC1 Downregulates Adhesion Adhesion ALS1->Adhesion Mediates ALS2->Adhesion Mediates ALS4->Adhesion Mediates Yeast_to_Hypha Yeast-to-Hypha Transition ECE1->Yeast_to_Hypha Regulates PRA1->Yeast_to_Hypha Regulates TEC1->Yeast_to_Hypha Regulates Biofilm Biofilm Formation Adhesion->Biofilm Initiates Yeast_to_Hypha->Biofilm Contributes to G start Start prep_drugs Prepare serial 2-fold dilutions of This compound (Drug A) and Fluconazole (Drug B) in a 96-well plate. start->prep_drugs inoculate Inoculate wells with a standardized fungal suspension (e.g., 1-5 x 10^3 CFU/mL). prep_drugs->inoculate incubate Incubate at 35°C for 24-48 hours. inoculate->incubate determine_mic Determine the MIC of each drug alone and in combination by visual inspection of turbidity. incubate->determine_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = FIC(A) + FIC(B) determine_mic->calculate_fici interpret Interpret the results: Synergy: FICI <= 0.5 Indifference: 0.5 < FICI <= 4 Antagonism: FICI > 4 calculate_fici->interpret end End interpret->end

A Comparative Analysis of Pseudolaric Acid A and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pseudolaric Acid A and its more potent derivative, Pseudolaric Acid B, with other established microtubule-targeting agents (MTAs). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy, exerting their effects by disrupting the dynamic nature of microtubules, which are essential for cell division and other vital cellular functions. These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. This guide will delve into the mechanisms, efficacy, and cellular effects of this compound/B in comparison to the well-known agents paclitaxel (a stabilizer) and vinblastine and colchicine (destabilizers).

Mechanism of Action: A Tale of Two Destabilizers and a Stabilizer

Microtubule dynamics are characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers. Disruption of this equilibrium leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1]

This compound (PAA) and B (PAB): PAB is the more biologically active of the two diterpenoids isolated from the bark of the golden larch tree, Pseudolarix kaempferi.[1] It acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[2] PAB binds to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[3][4] While both PAA and PAB exhibit cytotoxic effects, PAB is comparatively more active.

Paclitaxel (Taxol): In contrast, paclitaxel is a prototypical microtubule-stabilizing agent . It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into hyper-stable, non-functional microtubules and preventing their disassembly. This leads to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.

Vinblastine: A member of the vinca alkaloids, vinblastine is a microtubule-destabilizing agent . It binds to the vinca domain on β-tubulin, a site distinct from the colchicine-binding site. This interaction inhibits tubulin polymerization and leads to the disassembly of microtubules.

Colchicine: Another potent microtubule-destabilizing agent , colchicine binds to its namesake binding site on β-tubulin, inhibiting polymerization. Its clinical use in oncology is limited due to significant toxicity.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's cytotoxic potency. The following tables summarize the IC50 values of this compound/B and other MTAs across various cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.

Agent Cell Line Cancer Type IC50 (µM) Reference(s)
This compound (PAA) VariousLung, Colon, Breast, Brain, Renal~3
Pseudolaric Acid B (PAB) HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)
HN22Head and Neck Cancer~0.7 (24h)
AGSGastric Cancer>2.5, <5 (24h)
VariousVarious0.17 - 5.20
Paclitaxel VariousVarious~0.001 - 1
Vinblastine VariousVarious~0.0005 - 2
Colchicine VariousVarious~0.001 - 5

Tubulin Binding Affinity

The affinity of a drug for its target is a critical determinant of its potency. The following table provides available data on the binding affinities of these agents to tubulin.

Agent Binding Site Apparent Ki (µM) Reference(s)
Pseudolaric Acid B (PAB) Colchicine12-15
Paclitaxel Taxane-
Vinblastine Vinca-
Colchicine Colchicine-

In Vivo Efficacy

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of a drug.

Pseudolaric Acid B (PAB): PAB has demonstrated significant in vivo antitumor activity. In a murine xenograft model using the taxol-resistant QGY-TR50 human liver cancer cell line, intraperitoneal administration of PAB resulted in a dose-dependent inhibition of tumor growth. Furthermore, PAB has been shown to reduce tumor growth in a xenograft model bearing HN22 head and neck cancer cells without significant toxicity.

Paclitaxel and Vinblastine: Both paclitaxel and vinblastine are clinically approved and have well-documented in vivo efficacy against a wide range of tumors. Direct comparative in vivo studies between PAB and these agents under identical conditions are limited in the publicly available literature.

Signaling Pathways and Cellular Effects

Microtubule-targeting agents trigger a cascade of cellular events that ultimately lead to cell death. The known signaling pathways affected by Pseudolaric Acid B are multifaceted.

Pseudolaric Acid B Signaling Network

PAB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PAB_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat STAT3 Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ros ROS/AMPK Pathway cluster_hippo Hippo Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules PI3K PI3K PAB->PI3K Inhibits STAT3 p-STAT3 PAB->STAT3 Inhibits ERK p-ERK1/2 PAB->ERK Inhibits GSK3B GSK-3β PAB->GSK3B Suppresses ROS ROS Generation PAB->ROS Induces MST1 MST1 PAB->MST1 Activates G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin AMPK AMPK Activation ROS->AMPK AMPK->mTOR Inhibits YAP YAP MST1->YAP YAP->Apoptosis Inhibits

Caption: Signaling pathways modulated by Pseudolaric Acid B.

PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, down-regulate the phosphorylation of STAT3 and ERK1/2, and suppress abnormal GSK-3β/β-catenin signaling. Additionally, PAB can induce the generation of reactive oxygen species (ROS), leading to the activation of AMPK and subsequent inhibition of mTOR. PAB also activates the Hippo signaling pathway by upregulating MST1, which in turn inhibits the transcriptional co-activator YAP, a protein often associated with cancer progression.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare tubulin, GTP, and test compounds Mix Mix reagents on ice Reagents->Mix Incubate Incubate at 37°C in a spectrophotometer Mix->Incubate Measure Measure absorbance at 340 nm every minute for 60 minutes Incubate->Measure Plot Plot absorbance vs. time Measure->Plot Calculate Determine IC50 Plot->Calculate

Caption: Experimental workflow for a tubulin polymerization assay.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Protocol:

  • Reconstitute purified tubulin in a general tubulin buffer.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the tubulin solution, GTP, and the test compound.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

  • Plot the rate of polymerization or the final absorbance against the compound concentration to determine the IC50 value.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cancer cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells following treatment with a test compound.

Immunofluorescence_Workflow start Seed cells on coverslips treat Treat with compound start->treat fix Fix cells treat->fix permeabilize Permeabilize cells fix->permeabilize block Block non-specific binding permeabilize->block primary_ab Incubate with primary antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount visualize Visualize with fluorescence microscope mount->visualize

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Grow cells on glass coverslips.

  • Treat the cells with the test compound for the desired time.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

  • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate with a primary antibody that specifically binds to tubulin.

  • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mount the coverslips onto microscope slides.

  • Visualize the microtubule network using a fluorescence microscope.

Conclusion

Pseudolaric Acid B, the more active constituent from Pseudolarix kaempferi, is a potent microtubule-destabilizing agent that acts via the colchicine-binding site. Its in vitro cytotoxicity is comparable to other established MTAs, and it has demonstrated promising in vivo anti-tumor activity. A key advantage of PAB appears to be its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. The multifaceted impact of PAB on various signaling pathways suggests a complex mechanism of action that warrants further investigation. While data on this compound is limited, it is established to be less potent than its derivative, PAB. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of pseudolaric acids as novel anticancer therapeutics.

References

Evaluating the Specificity of Pseudolaric Acid A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides an objective comparison of Pseudolaric Acid A (PAA), a known Heat Shock Protein 90 (Hsp90) inhibitor, with other alternative Hsp90 inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate its mechanism of action and specificity profile.

Introduction to this compound and Hsp90 Inhibition

This compound (PAA) is a diterpenoid natural product isolated from the bark of the golden larch tree, Pseudolarix kaempferi. Recent studies have identified PAA as an inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are implicated in cancer progression.[1] Hsp90 inhibitors represent a promising class of anti-cancer agents as they can simultaneously disrupt multiple oncogenic signaling pathways. The specificity of such inhibitors is a critical determinant of their therapeutic window and potential off-target effects. This guide evaluates the current understanding of PAA's specificity in comparison to other well-characterized Hsp90 inhibitors.

Comparative Analysis of Hsp90 Inhibitors

To provide a comprehensive evaluation of this compound, we compare its activity with established Hsp90 inhibitors targeting different binding sites within the chaperone.

InhibitorTarget DomainBinding Affinity (Kd)Cellular Potency (IC50)Key Characteristics
This compound (PAA) N-terminal (putative)Not yet reported0.60 µM (HL-60), 1.36 µM (SMMC-7721), 2.72 µM (A549), 2.92 µM (HeLa), 6.16 µM (SW480)[2]Natural product with demonstrated anti-proliferative and pro-apoptotic activities. Direct binding to Hsp90 has been confirmed through biophysical methods, though a specific dissociation constant (Kd) has not been published.[1]
Geldanamycin N-terminal~1.2 µM[3]Nanomolar to low micromolar rangeAnsamycin antibiotic, potent Hsp90 inhibitor but with significant hepatotoxicity.[3]
17-AAG (Tanespimycin) N-terminal5 nM (in a cell-free assay)25-45 nM in prostate cancer cell linesA derivative of Geldanamycin with reduced toxicity. Shows preferential binding to Hsp90 in tumor cells.
Novobiocin C-terminal~700 µM (in SkBr3 cells)Micromolar rangeCoumarin antibiotic that binds to a distinct C-terminal ATP-binding site on Hsp90.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and other Hsp90 inhibitors, it is crucial to visualize the Hsp90 chaperone cycle and the experimental workflows used to assess inhibitor activity.

Hsp90_Chaperone_Cycle cluster_0 Hsp90 Chaperone Cycle Unfolded_Client Unfolded Client Protein Hsp70_Hsp40 Hsp70/Hsp40 Unfolded_Client->Hsp70_Hsp40 Binding Hsp90_Open Hsp90 (Open Conformation) Hsp70_Hsp40->Hsp90_Open Client Transfer via Hop Hop Hop ATP ATP Hsp90_Open->ATP Binds Degradation Proteasomal Degradation Hsp90_Open->Degradation Leads to Client Ubiquitination & Hsp90_ATP Hsp90-ATP (Closed Conformation) ATP->Hsp90_ATP Induces Closure p23 p23 Hsp90_ATP->p23 Stabilizes Aha1 Aha1 Hsp90_ATP->Aha1 Stimulates ATPase Folded_Client Folded Client Protein Hsp90_ATP->Folded_Client Release ADP_Pi ADP + Pi Aha1->ADP_Pi Hydrolysis ADP_Pi->Hsp90_Open Resets Cycle Inhibitor Hsp90 Inhibitor (e.g., PAA) Inhibitor->Hsp90_Open Blocks ATP Binding

Hsp90 Chaperone Cycle and Inhibition.

Experimental_Workflow cluster_1 In Vitro & Cellular Assay Workflow Start Start: Novel Compound (PAA) Biochemical_Assay Biochemical Assays (ATPase Activity, Competitive Binding) Start->Biochemical_Assay Cell_Viability Cell-Based Assays (MTT/CellTiter-Glo) Start->Cell_Viability Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Western_Blot Western Blot (Client Protein Degradation) Cell_Viability->Western_Blot Specificity_Assay Specificity Profiling (Kinome Scan) Western_Blot->Specificity_Assay Specificity_Assay->Data_Analysis Conclusion Conclusion on Specificity & Potency Data_Analysis->Conclusion

Workflow for Hsp90 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of Hsp90 inhibitors.

Protocol 1: Hsp90 ATPase Activity Assay

This assay biochemically quantifies the inhibition of Hsp90's ATPase activity by a test compound.

  • Reagents and Materials:

    • Recombinant human Hsp90α protein

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

    • ATP solution (1 mM)

    • Malachite green reagent

    • This compound and control inhibitors

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

    • Add 5 µL of the diluted compounds to the wells of the microplate.

    • Add 10 µL of Hsp90α protein (final concentration ~50 nM) to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration ~200 µM).

    • Incubate the reaction for 90 minutes at 37°C.

    • Stop the reaction by adding 25 µL of malachite green reagent.

    • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This cell-based assay is a hallmark for confirming the mechanism of action of Hsp90 inhibitors.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium

    • This compound and control inhibitors

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-Cdk4, anti-Hsp70, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound or control inhibitors for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL detection system.

    • Quantify band intensities to determine the extent of client protein degradation and Hsp70 induction.

Specificity Evaluation and Future Directions

The specificity of this compound against a broad range of protein kinases and other ATP-binding proteins has not yet been extensively profiled. A comprehensive kinome scan, which assesses the binding of a compound to a large panel of kinases, is a critical next step in characterizing its specificity. While no public kinome scan data for PAA is currently available, the known cellular effects of PAA are consistent with Hsp90 inhibition, leading to cell cycle arrest and apoptosis.

For comparison, established Hsp90 inhibitors like Geldanamycin have been shown to affect the stability of a range of kinases that are Hsp90 client proteins. However, they are also known to have off-target effects. A thorough evaluation of PAA would involve a direct comparison of its kinome profile with that of other Hsp90 inhibitors.

Conclusion

This compound is a promising natural product with confirmed Hsp90 inhibitory activity and potent anti-cancer effects in various cell lines. While its direct binding to Hsp90 is established, a quantitative measure of its binding affinity (Kd) and a comprehensive specificity profile are yet to be determined. The experimental protocols provided in this guide offer a framework for the continued investigation of PAA and other novel Hsp90 inhibitors. Future studies focusing on broad-panel specificity screening and in-depth biophysical characterization will be crucial in fully elucidating the therapeutic potential and selectivity of this compound.

References

Benchmarking Pseudolaric Acid A: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) and its close derivative, Pseudolaric Acid B (PAB), are diterpenoid compounds isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for fungal skin infections, these compounds have garnered significant scientific interest for their potent antifungal, anti-inflammatory, and anticancer properties. This guide provides an objective comparison of this compound and B against established standard-of-care drugs in these therapeutic areas, supported by experimental data to inform future research and drug development efforts.

Anticancer Activity: Pseudolaric Acid B vs. Microtubule-Targeting Agents and Platinum-Based Chemotherapy

Pseudolaric Acid B has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, a cornerstone of many successful chemotherapeutics.

Mechanism of Action: Microtubule Destabilization

PAB functions as a microtubule-destabilizing agent, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This mechanism is similar to that of other microtubule-targeting drugs, such as vinca alkaloids, but distinct from microtubule-stabilizing agents like taxanes.

Experimental Data: Inhibition of Tubulin Polymerization

A key in vitro assay to quantify the effect of compounds on microtubule dynamics is the tubulin polymerization assay. The following table summarizes the inhibitory concentration (IC50) of PAB compared to the standard-of-care microtubule-targeting agents, paclitaxel (a stabilizer) and colchicine (a destabilizer).

CompoundMechanism of ActionIC50 (Tubulin Polymerization Assay)
Pseudolaric Acid B Microtubule Destabilizer10.9 ± 1.8 µmol/L
Paclitaxel Microtubule Stabilizer- (promotes polymerization)
Colchicine Microtubule Destabilizer1.4 ± 0.1 µmol/L

Data sourced from a study on in vitro tubulin polymerization.

Cytotoxicity in Cancer Cell Lines

The following tables provide a comparative overview of the cytotoxic activity (IC50 values) of Pseudolaric Acid B and standard-of-care chemotherapeutics in various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Head and Neck Squamous Cell Carcinoma (HNSCC)

CompoundCell LineIC50
Pseudolaric Acid B HN22~0.7 µmol/L
Cisplatin FaDu11.25 µM
Cisplatin PE/CA-PJ4910.55 µM
Cisplatin UM-SCC-74B4.8 µM
Cisplatin UM-SCC-29 (resistant)12.5 µM

Note: PAB data is from a 24-hour treatment[2], while cisplatin data is from separate studies with 24-hour treatments.[3][4]

Breast Cancer

CompoundCell LineIC50
Pseudolaric Acid B MDA-MB-231 (TNBC)8.3 µM (48h)
Paclitaxel MDA-MB-231 (TNBC)0.3 µM
Paclitaxel MCF-73.5 µM
Paclitaxel SKBR34 µM
Paclitaxel BT-47419 nM

Note: PAB data is from a 48-hour treatment[5], while paclitaxel data is from a separate study.

Hepatocellular Carcinoma (HCC)

CompoundCell LineIC50
Pseudolaric Acid B HepG21.58 µM
Pseudolaric Acid B SK-Hep-11.90 µM
Pseudolaric Acid B Huh-72.06 µM

Data for PAB in HCC cell lines.

Colorectal Cancer

CompoundCell LineIC50
5-Fluorouracil SW62013 µg/ml (~100 µM) (48h)
5-Fluorouracil HT-29Varies significantly by study
5-Fluorouracil HCT-116Varies significantly by study

Note: Data for 5-FU shows significant variability between studies.

Signaling Pathways Affected by Pseudolaric Acid B

PAB has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Caption: PAB inhibits pro-survival and proliferative signaling pathways.

Antifungal Activity: this compound vs. Azole Antifungals

This compound has demonstrated notable efficacy against various fungal pathogens, particularly Candida species. A significant finding is its synergistic activity with the standard-of-care antifungal, fluconazole.

Mechanism of Action

The precise antifungal mechanism of PAA is still under investigation, but it is known to disrupt the fungal cell membrane integrity.

Experimental Data: Synergistic Effects with Fluconazole

The checkerboard microdilution assay is a standard method to assess the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Fungal SpeciesDrug CombinationFICI RangeInterpretation
Fluconazole-resistant C. tropicalisPAA + Fluconazole0.07–0.281Strong Synergy

A FICI of ≤ 0.5 is considered synergistic.

This synergistic effect suggests that PAA could be a valuable adjuvant to fluconazole, potentially overcoming resistance and reducing the required therapeutic dose of the standard antifungal.

Anti-inflammatory Activity: Pseudolaric Acid B vs. Corticosteroids

PAB has shown potent anti-inflammatory effects in preclinical models, suggesting its potential for treating inflammatory skin conditions.

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of PAB is the inhibition of the NF-κB signaling pathway. NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.

G PAB Pseudolaric Acid B IKK IKK PAB->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates

Caption: PAB inhibits the NF-κB inflammatory signaling pathway.

In Vivo Efficacy in a Model of Contact Hypersensitivity

In a mouse model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, topical application of PAB was shown to suppress ear swelling and block inflammatory infiltration. While a direct comparative study with a standard-of-care corticosteroid like dexamethasone in the same model was not identified, dexamethasone is a known potent inhibitor of such inflammatory responses. The data suggests that PAB may offer a therapeutic alternative by modulating the balance of T-helper cell subsets (Th1/Th17/Treg).

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Pseudolaric Acid B) and a standard-of-care drug (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Add test compounds (e.g., PAB, Cisplatin) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the in vivo anticancer efficacy of a compound.

  • Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take. A cell count and viability check (e.g., using trypan blue) is performed.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Cell Implantation: Inject a specific number of cancer cells (e.g., 3 x 10^6) subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-60 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, Pseudolaric Acid B, standard-of-care drug). Administer treatment via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G A Prepare cancer cell suspension B Inject cells into immunocompromised mice A->B C Allow tumors to grow to palpable size B->C D Randomize mice into treatment groups C->D E Administer treatment (e.g., PAB, Vehicle) D->E F Monitor tumor volume and body weight E->F G Excise and analyze tumors at endpoint F->G

Caption: Workflow for an in vivo xenograft tumor model.

Antifungal Checkerboard Assay

This assay is used to determine the synergistic, additive, or antagonistic effects of two antifungal agents.

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of each drug (e.g., this compound and fluconazole) in a 96-well microtiter plate. Drug A is diluted along the y-axis, and Drug B is diluted along the x-axis.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or spectrophotometric reading.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additivity or indifference

    • FICI > 4.0: Antagonism

Conclusion

This compound and B represent promising natural compounds with multifaceted therapeutic potential. PAB demonstrates significant anticancer activity through microtubule destabilization and modulation of key signaling pathways, with in vitro potency that, in some cases, approaches that of standard chemotherapeutics. PAA shows strong antifungal effects, particularly in combination with fluconazole, highlighting its potential to combat drug resistance. The anti-inflammatory properties of PAB, mediated by NF-κB inhibition, suggest its utility in treating inflammatory disorders.

While the available data is encouraging, a clear need exists for direct, head-to-head comparative studies of Pseudolaric Acids against standard-of-care drugs in standardized preclinical models. Such studies are essential to accurately benchmark their efficacy and safety, and to guide their potential translation into clinical applications. The information and protocols provided in this guide aim to facilitate such future research endeavors.

References

Replicating Published Findings on Pseudolaric Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on Pseudolaric Acid A (PAA), with a comparative analysis of its congener, Pseudolaric Acid B (PAB). The information is structured to assist researchers in replicating and expanding upon existing studies. All data is presented in a comparative format, and detailed experimental protocols are provided for key assays.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data from published studies on the bioactivity of this compound and B.

Table 1: Antifungal Activity of this compound against Candida Species
Candida SpeciesPAA MIC (µg/mL)PAA + Fluconazole (FLC) MIC (µg/mL)FICIReference
C. tropicalis (FLC-Resistant)8–128PAA: 2, FLC: 8-640.07–0.281[1][2][3]
C. tropicalis (FLC-Susceptible)8–128--[1][2]
C. parapsilosis sensu stricto8–128--
C. orthopsilosis8–128--
C. metapsilosis8–128--
C. albicans (Biofilm)-PAA: 4, FLC: 0.5 (Inhibits formation)-

Fractional Inhibitory Concentration Index (FICI): ≤0.5 indicates synergy.

Table 2: Anticancer Activity of Pseudolaric Acid B (PAB)
Cell LineCancer TypePAB IC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
HCT-116Colon Cancer1.11
HeLaCervical Cancer~1.0-10 (Dose-dependent)
Various Tumor CellsVarious0.17 - 5.20

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies investigating the antifungal effects of PAA.

  • Preparation of Inoculum: Candida species are cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: this compound and Fluconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate. For combination studies (checkerboard assay), dilutions of both compounds are made in the corresponding wells.

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth. This can be assessed visually or by measuring the optical density at 595-600 nm.

Cell Viability Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of PAB on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Pseudolaric Acid B for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay is used to investigate the direct effect of compounds on microtubule formation.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) is prepared.

  • Compound Addition: The test compound (e.g., Pseudolaric Acid B) is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization. The effect of the compound on the rate and extent of polymerization is analyzed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

PAB_Anticancer_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules inhibits polymerization p53 p53 PAB->p53 upregulates Bcl2 Bcl-2 PAB->Bcl2 downregulates Caspase3 Caspase-3 PAB->Caspase3 activates STAT3 p-STAT3 PAB->STAT3 inhibits ERK p-ERK1/2 PAB->ERK inhibits Akt p-Akt PAB->Akt inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis STAT3->Apoptosis ERK->Apoptosis Akt->Apoptosis

Caption: Anticancer signaling pathway of Pseudolaric Acid B.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Candida Candida Culture Inoculum Standardized Inoculum Candida->Inoculum Inoculation Inoculation Inoculum->Inoculation Plate 96-Well Plate (Serial Drug Dilutions) Plate->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Experimental workflow for antifungal susceptibility testing.

References

Pseudolaric Acid A: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid A (PAA) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Traditionally used in Chinese medicine for its antifungal properties, recent scientific investigations have unveiled its potential as a potent anticancer agent. This guide provides a comparative analysis of the in vitro efficacy of this compound across various cancer types, summarizes its known mechanisms of action, and offers detailed protocols for key experimental assays. While research on PAA is ongoing, this document synthesizes the current understanding of its activity, often in comparison to its more extensively studied analog, Pseudolaric Acid B (PAB), to offer a comprehensive overview for the scientific community.

Comparative Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The available data for PAA is summarized below. For a broader perspective, IC50 values for the related compound, Pseudolaric Acid B (PAB), are also included where PAA data is limited. It is generally reported that PAB exhibits greater potency than PAA.

Cancer TypeCell LineThis compound (PAA) IC50 (µM)Pseudolaric Acid B (PAB) IC50 (µM)
Leukemia HL-600.60[1]0.17[2]
CCRF-CEM-0.18[2]
K562-0.28[2]
Lung Cancer A5492.72[1]-
Hepatocellular Carcinoma SMMC-77211.36-
HepG2-1.58
SK-Hep-1-1.90
Huh-7-2.06
Cervical Cancer HeLa2.92-
Colon Cancer SW4806.16-
Prostate Cancer DU145-0.89 ± 0.18 (CCK-8 assay)
Ovarian Cancer HO-8910-Data available, specific IC50 not stated
A2780-Data available, specific IC50 not stated
Glioblastoma U87-~10

Note: The IC50 values can vary depending on the assay conditions, such as incubation time and cell density. The data presented here is for comparative purposes.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily identified as the inhibition of Heat Shock Protein 90 (Hsp90).

Inhibition of Hsp90

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. PAA has been identified as a novel Hsp90 inhibitor. By binding to Hsp90, PAA disrupts its chaperone function, leading to the degradation of client proteins. This disruption of the Hsp90-client protein interaction is a key mechanism of PAA's anticancer activity.

cluster_Hsp90 Hsp90 Chaperone Cycle cluster_PAA PAA Intervention Hsp90 Hsp90 Client_Protein Client Protein (e.g., Akt, Raf-1, HER2) Hsp90->Client_Protein Folded_Protein Stable/Active Client Protein Hsp90->Folded_Protein Folding & Stability Cochaperones Co-chaperones Cochaperones->Hsp90 Client_Protein->Hsp90 Ubiquitin Ubiquitin Client_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation PAA This compound PAA->Hsp90 Inhibits

PAA inhibits Hsp90, leading to client protein degradation.
Cell Cycle Arrest at G2/M Phase

A consistent observation across multiple studies is the ability of pseudolaric acids to induce cell cycle arrest at the G2/M transition phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. This effect is often associated with the disruption of microtubule dynamics.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies indicate that PAA promotes cell death through the activation of the caspase-8/caspase-3 pathway. Caspases are a family of proteases that play a crucial role in executing the apoptotic program. The activation of this cascade leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_Apoptosis Apoptosis Pathway PAA This compound Hsp90_Inhibition Hsp90 Inhibition PAA->Hsp90_Inhibition G2M_Arrest G2/M Arrest PAA->G2M_Arrest Caspase8 Caspase-8 Hsp90_Inhibition->Caspase8 Activates G2M_Arrest->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis cluster_MTT MTT Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Add_PAA 2. Treat with PAA (various concentrations) Seed_Cells->Add_PAA Incubate 3. Incubate for 24-72 hours Add_PAA->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

References

Safety Operating Guide

Proper Disposal Procedures for Pseudolaric Acid A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Pseudolaric Acid A is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It has garnered significant interest in the scientific community for its potent antifungal, cytotoxic, and anti-angiogenic properties. Due to its biological activity and hazardous nature, strict protocols must be followed for its disposal to mitigate risks to personnel and the environment.

Key Safety and Chemical Data

Adherence to safety protocols begins with a clear understanding of the compound's properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValueSource
GHS Hazard Classification Acute Toxicity, Oral (Category 3); Reproductive Toxicity (Category 2)[1]PubChem
Hazard Statements H301: Toxic if swallowed. H361: Suspected of damaging fertility or the unborn child.[1]PubChem
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]PubChem
Molecular Formula C₂₂H₂₈O₆MedchemExpress
Molecular Weight 388.46 g/mol Bioquote
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.Bioquote, ChemFaces
Storage Store at -20°C.Bioquote

Step-by-Step Disposal Procedures

The following step-by-step procedures are designed to ensure the safe and compliant disposal of this compound waste. These guidelines are based on its known hazards and general best practices for the disposal of toxic and potentially reproductive-hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Before handling this compound in any form (solid or in solution), ensure appropriate PPE is worn. This includes, but is not limited to:

    • A properly fitted laboratory coat.

    • Chemical safety goggles.

    • Nitrile gloves (double-gloving is recommended).

    • A face mask or respirator if there is a risk of aerosolization.

2. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes), must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • The label must clearly state "Hazardous Waste," "Toxic," and "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • The container should be compatible with the solvent used (e.g., a glass bottle for organic solvents).

    • The label must clearly state "Hazardous Waste," "Toxic," "this compound," and list all solvent components.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Decontamination of Labware:

  • Reusable Glassware:

    • Rinse contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol) in a fume hood.

    • Collect the initial rinsate as hazardous liquid waste.

    • Repeat the rinsing process two more times.

    • After the initial solvent rinses, the glassware can be washed with a standard laboratory detergent and water.

  • Work Surfaces:

    • Decontaminate any surfaces that may have come into contact with this compound.

    • Wipe the surface with a cloth or paper towel soaked in a suitable solvent, followed by a standard laboratory cleaning agent.

    • Dispose of the contaminated cleaning materials as solid hazardous waste.

4. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol Example: Antifungal Susceptibility Testing

To provide context for the generation of this compound waste, the following is a detailed methodology for a common experiment: determining the minimum inhibitory concentration (MIC) against a fungal strain.

Objective: To determine the in vitro antifungal activity of this compound against Candida albicans.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and perform serial twofold dilutions across the plate.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the logical relationships and steps involved.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, tips) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Segregate liquid_waste Liquid Waste (e.g., experimental solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Segregate ehs Institutional EHS Office or Licensed Waste Contractor solid_container->ehs Transfer liquid_container->ehs Transfer final_disposal Compliant Disposal ehs->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Pseudolaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pseudolaric Acid A

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on its known toxicological profile and established best practices for managing cytotoxic and hazardous chemicals.

Hazard Identification and Summary

This compound is a diterpene acid with known antifungal and cytotoxic properties.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents significant health risks.[2]

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

Due to its cytotoxic nature, all contact should be minimized, and procedures should be in place to handle it as a hazardous compound.

Quantitative Hazard Data

While specific quantitative exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) are not available for this compound, its GHS classification provides a clear warning of its potential hazards.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety goggles or a face shieldMust be worn at all times to protect against splashes.
Body Protection Laboratory coatA dedicated lab coat, preferably a disposable gown with knit cuffs, should be used.
Respiratory Protection RespiratorUse a properly fitted N95 or higher-level respirator if handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.
Operational Plan: Step-by-Step Handling Protocol

4.1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize aerosol generation.

  • Cover the work surface with a disposable plastic-backed absorbent pad to contain any spills.

  • When weighing, use a dedicated spatula and weighing vessel.

  • After weighing, carefully clean the spatula and the balance area with a damp cloth, ensuring the cleaning material is disposed of as cytotoxic waste.

4.2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard symbols (toxic, health hazard).

4.3. Administration and Use:

  • When using solutions of this compound, employ Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • Avoid recapping needles.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous and cytotoxic waste.

5.1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials should be collected in a dedicated, leak-proof container lined with a thick plastic bag and clearly labeled "Cytotoxic Waste".

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof container, clearly labeled with its contents and the "Cytotoxic Waste" designation. Do not mix with other solvent waste streams unless compatibility has been confirmed.

5.2. Final Disposal:

  • All cytotoxic waste must be disposed of through a licensed hazardous waste management service.

  • High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.

Emergency Procedures

6.1. Spills:

  • Small Spills (solid or liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (double gloves, gown, eye protection), cover the spill with absorbent material.

    • For liquid spills, work from the outside in to prevent spreading.

    • For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

    • Collect all contaminated materials into a cytotoxic waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent others from entering.

    • Contact your institution's Environmental Health and Safety (EHS) office for emergency response.

6.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide details of the exposure to the medical personnel.

Visual Workflow for Handling this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Full PPE prep_setup Set up in Fume Hood (Use absorbent pad) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve emergency_spill Spill Occurs prep_weigh->emergency_spill emergency_exposure Exposure Occurs prep_weigh->emergency_exposure exp_run Conduct Experiment prep_dissolve->exp_run prep_dissolve->emergency_spill prep_dissolve->emergency_exposure cleanup_decontaminate Decontaminate Surfaces exp_run->cleanup_decontaminate exp_run->emergency_spill exp_run->emergency_exposure cleanup_segregate Segregate Waste (Sharps, Solid, Liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Hazardous Waste Pickup cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill CONTAIN emergency_action_exposure Follow First-Aid Protocol & Seek Medical Attention emergency_exposure->emergency_action_exposure RESPOND

Caption: Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.